molecular formula C20H28ClNO4S B1208600 Sulfinalol hydrochloride CAS No. 63251-39-8

Sulfinalol hydrochloride

Numéro de catalogue: B1208600
Numéro CAS: 63251-39-8
Poids moléculaire: 414.0 g/mol
Clé InChI: KJSMCQZGOIBBGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulfinalol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H28ClNO4S and its molecular weight is 414.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

63251-39-8

Formule moléculaire

C20H28ClNO4S

Poids moléculaire

414.0 g/mol

Nom IUPAC

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol;hydrochloride

InChI

InChI=1S/C20H27NO4S.ClH/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24;/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H

Clé InChI

KJSMCQZGOIBBGM-UHFFFAOYSA-N

SMILES canonique

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O.Cl

Autres numéros CAS

63251-39-8

Numéros CAS associés

66264-77-5 (Parent)

Synonymes

sulfinalol
sulfinalol acetate
sulfinalol acetate, (alphaR*(R*),3(R*))-isomer
sulfinalol acetate, (alphaR*(R*),3(S*))-isomer
sulfinalol acetate, (alphaR*(S*),3(R*))-isomer
sulfinalol acetate, (alphaR*(S*),3(S*))-isomer
sulfinalol hydrochloride
sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer
sulfinalol mesylate
sulfinalol phosphate

Origine du produit

United States

Foundational & Exploratory

Sulfinalol Hydrochloride: A Technical Deep Dive into its Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: A Dual-Pronged Approach

Sulfinalol (B1215634) hydrochloride's therapeutic effect as an antihypertensive agent stems from two primary, yet interconnected, mechanisms:

  • Beta-Adrenergic Receptor Blockade: Like other beta-blockers, sulfinalol antagonizes the effects of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors, primarily in the heart. This leads to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy), ultimately reducing cardiac output and lowering blood pressure.

  • Direct Vasodilation: Uniquely, sulfinalol also possesses intrinsic vasodilatory properties. Evidence strongly suggests that this is mediated through a partial agonist activity at vascular beta2-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a decrease in peripheral resistance.[1]

This dual mechanism offers a potential advantage over non-vasodilating beta-blockers by counteracting the reflex vasoconstriction that can sometimes limit the blood pressure-lowering efficacy of beta-blockade alone.

Quantitative Data on Vasodilatory Potency

While precise in vitro receptor binding data such as K_i_ or IC50 values for sulfinalol at various adrenergic receptor subtypes are not available in the reviewed literature, in vivo studies have provided comparative data on its vasodilatory potency. The seminal work by Sybertz et al. (1982) established the effective dose for increasing blood flow in the sympathetically denervated hindlimb of anesthetized dogs, offering a quantitative comparison with other agents.[1]

CompoundED50 (micrograms) to Increase Blood Flow by 50 ml/min[1]
Sulfinalol 0.48
MK 7610.24
Prizidilol331
Pindolol0.3
Hydralazine51

Caption: Comparative in vivo vasodilator potency of sulfinalol and other agents. Data extracted from Sybertz et al. (1982).[1]

Signaling Pathways

The following diagrams illustrate the proposed signaling cascades for both the beta-adrenergic blockade and the vasodilatory actions of sulfinalol hydrochloride.

cluster_cardiac Cardiac Myocyte Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_alpha_s Gαs Beta1_Receptor->G_alpha_s Activates Sulfinalol Sulfinalol HCl Sulfinalol->Beta1_Receptor Antagonizes AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP_cardiac cAMP AC->cAMP_cardiac Converts ATP to PKA_cardiac Protein Kinase A cAMP_cardiac->PKA_cardiac Activates Calcium_Channels_cardiac L-type Ca²⁺ Channels PKA_cardiac->Calcium_Channels_cardiac Phosphorylates Calcium_Influx_cardiac ↑ Ca²⁺ Influx Calcium_Channels_cardiac->Calcium_Influx_cardiac Contraction_cardiac ↑ Contractility ↑ Heart Rate Calcium_Influx_cardiac->Contraction_cardiac

Caption: Beta-Adrenergic Blockade in Cardiac Myocytes.

cluster_vascular Vascular Smooth Muscle Cell Sulfinalol_vaso Sulfinalol HCl Beta2_Receptor β2-Adrenergic Receptor Sulfinalol_vaso->Beta2_Receptor Partial Agonist Activation G_alpha_s_vaso Gαs Beta2_Receptor->G_alpha_s_vaso Activates AC_vaso Adenylyl Cyclase G_alpha_s_vaso->AC_vaso Activates cAMP_vaso ↑ cAMP AC_vaso->cAMP_vaso Converts ATP to PKA_vaso Protein Kinase A cAMP_vaso->PKA_vaso Activates MLCK Myosin Light Chain Kinase (MLCK) PKA_vaso->MLCK Inhibits Relaxation Vasodilation MLCK->Relaxation Leads to

Caption: Vasodilatory Signaling in Vascular Smooth Muscle.

Experimental Protocols

In Vitro Vasodilation Assay Using Wire Myography

This protocol outlines the key steps to measure the relaxation of isolated arterial rings in response to a test compound.

cluster_workflow Experimental Workflow: In Vitro Vasodilation Assay A Tissue Preparation (e.g., Rat thoracic aorta) B Mounting & Equilibration (Wire myograph, Krebs buffer, 37°C) A->B C Viability & Endothelium Integrity Check (KCl, Phenylephrine, Acetylcholine) B->C D Pre-contraction (e.g., Phenylephrine) C->D E Cumulative Addition of Sulfinalol HCl D->E F Data Acquisition (Measure tension relaxation) E->F G Data Analysis (Concentration-response curve, EC50, Emax) F->G

Caption: Generalized Experimental Workflow for Vasodilation Studies.

Methodology:

  • Tissue Preparation: An appropriate blood vessel, such as the thoracic aorta from a rat, is carefully dissected and cut into small rings.

  • Mounting and Equilibration: The arterial rings are mounted in a wire myograph containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2). The rings are allowed to equilibrate under a standardized resting tension.

  • Viability and Endothelium Integrity Check: The viability of the smooth muscle is confirmed by inducing contraction with a high potassium chloride solution. Endothelial integrity is assessed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-contraction with an agent such as phenylephrine.

  • Experimental Procedure: The arterial rings are pre-contracted with a vasoconstrictor to a stable plateau.

  • Data Acquisition: Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation of the arterial ring is recorded.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the initial pre-contraction. A concentration-response curve is plotted to determine key pharmacological parameters like EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal relaxation effect).

Conclusion

This compound exhibits a sophisticated dual mechanism of action, combining the established benefits of beta-adrenergic blockade for reducing cardiac output with a direct vasodilatory effect that lowers peripheral resistance. The vasodilation is understood to be mediated by partial agonism at vascular beta2-adrenergic receptors. While the absence of publicly available, detailed receptor affinity data and specific experimental protocols from seminal studies limits a more granular quantitative analysis, the existing in vivo evidence and the foundational principles of adrenergic pharmacology provide a robust framework for understanding its therapeutic effects. Further research to fully characterize its receptor interaction profile would be of significant value to the scientific community.

References

An In-Depth Technical Guide to the Chemical Properties of Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is a pharmaceutical agent recognized for its dual therapeutic action as a β-adrenergic receptor antagonist and a vasodilator. This comprehensive technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and cardiovascular pharmacology.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride[1]
Molecular Formula C20H28ClNO4S[1]
Molecular Weight 413.96 g/mol [1]
CAS Number 63251-39-8[1]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point Not available in cited literature
Solubility Soluble in DMSO and ethanol.[2] Further quantitative data in various solvents is not readily available.[2]
pKa Not available in cited literature

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a β-adrenergic receptor antagonist and a direct vasodilator.[3][4] This combination of activities contributes to its antihypertensive effects.

β-Adrenergic Blockade

As a β-adrenergic receptor antagonist, this compound competitively inhibits the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors, primarily in the heart. This action leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output.

Vasodilatory Action

In addition to its β-blocking activity, this compound possesses direct vasodilatory properties.[3] Studies on similar third-generation β-blockers suggest that this vasodilation is mediated, at least in part, through the activation of vascular β-receptors, leading to the release of nitric oxide (NO) from endothelial cells.[3][5][6] The released NO then activates soluble guanylate cyclase in the vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This cascade ultimately results in smooth muscle relaxation and vasodilation, contributing to the reduction in peripheral vascular resistance.

Proposed Signaling Pathway for Vasodilation

The following diagram illustrates the proposed signaling pathway for the vasodilatory effect of this compound, based on the mechanism of other vasodilating β-blockers.

Sulfinalol_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Sulfinalol Sulfinalol hydrochloride Beta_Receptor β-Adrenergic Receptor Sulfinalol->Beta_Receptor Binds to eNOS_inactive eNOS (inactive) Beta_Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes conversion L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active Relaxation Vasodilation cGMP->Relaxation Leads to

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for similar compounds and can be adapted as needed.

Synthesis of Sulfinalol

Sulfinalol_Synthesis Start 4-Hydroxyphenyl derivative Step1 Protection of phenolic hydroxyl Start->Step1 Step2 Bromination Step1->Step2 Step3 Condensation with 4-(4-methoxyphenyl)butan-2-amine Step2->Step3 Step4 Catalytic reduction and saponification Step3->Step4 Step5 Oxidation of sulfide to sulfoxide Step4->Step5 End Sulfinalol Step5->End

Caption: Simplified workflow for the synthesis of Sulfinalol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with amperometric detection for the determination of this compound in biological fluids has been reported.

3.2.1. Chromatographic Conditions

ParameterCondition
Column Zorbax NH2 (DuPont), 4.6 mm i.d. x 25 cm
Mobile Phase 93% Acetonitrile / 7% aqueous ammonium (B1175870) acetate
Flow Rate 2.0 mL/min
Detection Amperometric, +0.73 V vs. Ag/AgCl
Temperature Ambient

3.2.2. Sample Preparation (Plasma)

  • To 1.0 mL of plasma, add an internal standard.

  • Add 0.5 mL of saturated ammonium chloride solution and 8.0 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 30 seconds and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

3.2.3. Sample Preparation (Urine)

  • Dilute urine samples (e.g., 1:10) with distilled water.

  • Proceed with the same extraction procedure as for plasma samples.

In Vitro β-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.

3.3.1. Materials

  • Cell membranes expressing β-adrenergic receptors

  • Radioligand (e.g., [³H]-dihydroalprenolol)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

3.3.2. Assay Protocol

  • Prepare serial dilutions of this compound.

  • In a microplate, add the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

  • Add the different concentrations of this compound or vehicle (for total binding) or a high concentration of a non-selective antagonist like propranolol (B1214883) (for non-specific binding).

  • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of this compound.

Receptor_Binding_Assay Start Prepare reagents: Cell membranes, Radioligand, Sulfinalol dilutions, Buffers Step1 Incubate membranes with radioligand and Sulfinalol Start->Step1 Step2 Separate bound and free ligand by filtration Step1->Step2 Step3 Wash filters to remove unbound radioligand Step2->Step3 Step4 Measure radioactivity of bound ligand Step3->Step4 Step5 Data analysis: Calculate IC50 and Ki Step4->Step5

Caption: Experimental workflow for a β-adrenergic receptor binding assay.

In Vivo Antihypertensive Activity in a Rat Model

This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound in a rat model of hypertension (e.g., spontaneously hypertensive rats, SHR).

3.4.1. Animal Model

  • Spontaneously Hypertensive Rats (SHR) or another suitable model.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

3.4.2. Experimental Procedure

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Divide the animals into groups: vehicle control, this compound-treated groups (different doses), and a positive control group (e.g., propranolol).

  • Administer this compound or vehicle orally (by gavage) or via another appropriate route daily for a specified period (e.g., 4 weeks).

  • Measure systolic blood pressure (SBP) and heart rate (HR) at regular intervals (e.g., weekly) using the tail-cuff method.

  • At the end of the study, animals may be anesthetized for direct measurement of arterial blood pressure via cannulation of the carotid artery.

  • Collect blood samples for pharmacokinetic analysis and tissues for further studies if required.

In_Vivo_Hypertension_Study Start Animal acclimatization and grouping Step1 Daily administration of Sulfinalol or vehicle Start->Step1 Step2 Weekly measurement of blood pressure and heart rate Step1->Step2 Step3 Final measurements and sample collection at study end Step2->Step3 Step4 Data analysis and statistical evaluation Step3->Step4

Caption: Workflow for an in vivo study of antihypertensive activity.

Conclusion

This compound is a promising antihypertensive agent with a dual mechanism of action. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound and related cardiovascular therapies. Further studies are warranted to fully elucidate its physicochemical properties and detailed signaling pathways.

References

An In-depth Technical Guide to Sulfinalol Hydrochloride (CAS Number: 63251-39-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is an orally active antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor antagonism and direct vasodilatory effects.[1][2] This dual pharmacology positions it as a compound of interest for the management of hypertension. This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, pharmacological profile, and analytical methodologies. Due to the limited availability of recent research, this document consolidates foundational data and presents generalized experimental protocols relevant to its class of compounds.

Chemical and Physical Properties

This compound is the hydrochloride salt of Sulfinalol. The available data on its chemical and physical properties are summarized below.

PropertyDataReference(s)
CAS Number 63251-39-8[3]
Molecular Formula C₂₀H₂₈ClNO₄S[3]
Molecular Weight 413.96 g/mol [3]
IUPAC Name 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride[3]
Synonyms This compound, WIN 40808-7[3]
Appearance Solid (Assumed)
Solubility Soluble in aqueous solutions.
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[3]

Pharmacological Profile

This compound's primary pharmacological actions are antagonism of β-adrenergic receptors and direct vasodilation, contributing to its antihypertensive effect.[1][2]

Mechanism of Action

Sulfinalol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[4] Blockade of β1-receptors in the heart reduces heart rate, myocardial contractility, and cardiac output. Blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction in certain vascular beds.[4]

In addition to its β-blocking activity, Sulfinalol possesses a direct vasodilatory effect, which is not mediated by α-adrenergic blockade.[5] This vasodilation contributes to the reduction of peripheral vascular resistance. The exact molecular mechanism of this direct vasodilation is not fully elucidated in the available literature, but it is a key feature distinguishing it from many other β-blockers.

Signaling Pathways

The signaling pathways affected by this compound are characteristic of a β-blocker and a vasodilator. The β-adrenergic receptor antagonism pathway involves the inhibition of G-protein coupled receptor (GPCR) signaling, while the vasodilation pathway likely involves the modulation of intracellular second messengers in vascular smooth muscle cells.

G_protein_signaling cluster_beta_blockade β-Adrenergic Receptor Blockade cluster_vasodilation Direct Vasodilation sulfinalol Sulfinalol beta_receptor β-Adrenergic Receptor sulfinalol->beta_receptor Antagonism g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Decreased Cardiac Output & Heart Rate pka->cellular_response Leads to sulfinalol_vaso Sulfinalol vsmc Vascular Smooth Muscle Cell sulfinalol_vaso->vsmc vaso_pathway Intracellular Signaling Pathway (e.g., NO/cGMP) vsmc->vaso_pathway relaxation Vasodilation vaso_pathway->relaxation

Dual mechanism of action of Sulfinalol.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available, primarily from studies in dogs.

ParameterValue (in Dogs)Reference(s)
Administration Route Intravenous[5]
Pharmacokinetic Model Two-compartment[5]
Alpha-phase Constant 33.3 hr⁻¹[5]
Beta-phase Constant 0.52 hr⁻¹[5]
Plasma Clearance 2.30 L/kg·hr[5]
Volume of Distribution Approx. 4 times body weight[5]
Renal Clearance Approx. glomerular filtration rate[5]
Urinary Excretion ~7.5% of dose as unchanged drug[5]

Experimental Protocols

Synthesis

The synthesis of Sulfinalol has been described in the literature, involving a multi-step process. A generalized workflow is presented below.

synthesis_workflow start Starting Material (Substituted Phenol) step1 Protection of Phenolic Hydroxyl start->step1 step2 Bromination step1->step2 step3 Condensation with Amine step2->step3 step4 Reduction of Ketone step3->step4 step5 Deprotection step4->step5 step6 Oxidation of Sulfide step5->step6 end_product Sulfinalol step6->end_product

Generalized synthetic workflow for Sulfinalol.
Analytical Method: HPLC with Amperometric Detection

A high-performance liquid chromatography (HPLC) method with amperometric detection has been developed for the determination of Sulfinalol in human plasma and urine.[3]

Methodology:

  • Sample Preparation:

    • Solvent extraction of Sulfinalol from the biological matrix (plasma or urine).

    • Evaporation of the solvent and reconstitution of the residue.

  • Chromatographic Conditions:

    • Column: Zorbax NH₂ (DuPont)

    • Mobile Phase: 93% acetonitrile (B52724) / 7% aqueous ammonium (B1175870) acetate

    • Detection: Amperometric detection with the electrode potential set at +0.73 V vs. Ag/AgCl.[3]

  • Quantification:

    • The method was reported to have a minimum quantifiable level of 2.6 ng/mL in plasma and 2.1 ng/mL in 1-to-10 diluted urine.[3]

analytical_workflow sample Plasma or Urine Sample extraction Solvent Extraction sample->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc HPLC Injection evaporation->hplc separation Chromatographic Separation hplc->separation detection Amperometric Detection separation->detection quantification Quantification detection->quantification

Workflow for HPLC analysis of Sulfinalol.

Discussion and Future Directions

This compound presents an interesting pharmacological profile with its combination of β-blockade and direct vasodilation. However, the publicly available data, particularly from recent years, is sparse. To fully characterize this compound for modern drug development standards, further research is warranted in several areas:

  • Quantitative Pharmacology: Determination of binding affinities (Ki/Kd values) for β1, β2, and α1-adrenergic receptors, as well as functional antagonist potencies (IC50 values) in relevant in vitro assays.

  • Mechanism of Vasodilation: Elucidation of the specific molecular pathway responsible for its direct vasodilatory action.

  • Human Pharmacokinetics and Metabolism: Comprehensive studies to determine the pharmacokinetic profile, metabolic pathways, and major metabolites of Sulfinalol in humans.

  • Clinical Efficacy and Safety: Modern clinical trials to evaluate its efficacy and safety in the treatment of hypertension compared to current standard-of-care medications.

Conclusion

This compound is a β-adrenoceptor antagonist with direct vasodilatory properties. This guide has summarized the available chemical, pharmacological, and analytical data. While foundational information exists, a significant amount of detailed, quantitative data required for a complete understanding of its properties is lacking in recent literature. The provided conceptual diagrams and generalized protocols serve as a framework for future research into this potentially valuable antihypertensive agent.

References

An In-depth Technical Guide to Sulfinalol Hydrochloride: A Beta-Adrenergic Receptor Antagonist with Vasodilatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is a pharmaceutical agent characterized by its dual mechanism of action: antagonism of beta-adrenergic receptors and direct vasodilation. This technical guide provides a comprehensive overview of its pharmacological profile, including its chemical properties, mechanism of action, and the experimental protocols used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and quantitative data to facilitate further investigation and application of this compound.

Introduction

This compound is a beta-adrenergic receptor antagonist, a class of drugs widely used in the management of cardiovascular diseases.[1][2] What distinguishes Sulfinalol is its additional direct vasodilator activity, which contributes to its antihypertensive effects.[1] This dual functionality makes it a compound of interest for studying the interplay between adrenergic blockade and direct smooth muscle relaxation in the context of blood pressure regulation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 4-​(1-​hydroxy-​2-​{[1-​methyl-​3-​(4-​methoxyphenyl)​propyl]​amino}​ethyl)-​2-​(methylsulfinyl)-​phenol hydrochloride
Molecular Formula C₂₀H₂₈ClNO₄S
Molecular Weight 413.96 g/mol
CAS Number 63251-39-8
Appearance Solid
Solubility Soluble in DMSO

Mechanism of Action

Beta-Adrenergic Receptor Antagonism

This compound exerts its effects primarily by competitively blocking beta-adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors, thereby inhibiting the downstream signaling cascade.

The canonical signaling pathway for beta-1 and beta-2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. By blocking the receptor, this compound attenuates this signaling cascade.

cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Binds to Sulfinalol HCl Sulfinalol HCl Sulfinalol HCl->Beta-Adrenergic Receptor Blocks ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Physiological Response Physiological Response PKA->Physiological Response Leads to

Caption: Beta-Adrenergic Receptor Signaling Pathway and Antagonism by Sulfinalol HCl.
Vasodilator Activity

In addition to its beta-blocking activity, this compound exhibits direct vasodilator effects.[1] This action is independent of its adrenergic receptor antagonism and contributes to its ability to lower blood pressure. The precise molecular mechanism underlying this vasodilation is not fully elucidated but is thought to involve a direct action on vascular smooth muscle cells, potentially through modulation of calcium channels or other signaling pathways involved in smooth muscle contraction.[3] This direct vasodilation helps to reduce peripheral vascular resistance.[4][5]

Quantitative Pharmacological Data

Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandTest CompoundKi (nM)
β₁[³H]-CGP 12177Sulfinalol HClData Not Available
β₂[³H]-CGP 12177Sulfinalol HClData Not Available

Table 2: Functional Potency of this compound (Adenylyl Cyclase Inhibition)

Cell LineReceptor ExpressedAgonistTest CompoundIC50 (nM)
CHO-K1Human β₁IsoproterenolSulfinalol HClData Not Available
CHO-K1Human β₂IsoproterenolSulfinalol HClData Not Available

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of a beta-adrenergic receptor antagonist like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β₁ and β₂ adrenergic receptors.

Objective: To quantify the affinity of this compound for β₁ and β₂ adrenergic receptors.

Materials:

  • Cell membranes from cell lines stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO-K1 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

  • Test Compound: this compound.

  • Non-specific binding control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL membrane suspension + 50 µL [³H]-CGP 12177 + 100 µL assay buffer.

    • Non-specific Binding: 50 µL membrane suspension + 50 µL [³H]-CGP 12177 + 50 µL Propranolol (10 µM) + 50 µL assay buffer.

    • Competitive Binding: 50 µL membrane suspension + 50 µL [³H]-CGP 12177 + 50 µL of varying concentrations of this compound + 50 µL assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Membrane Prep Prepare Membranes (β1 or β2 expressing cells) Start->Membrane Prep Assay Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane Prep->Assay Setup Incubation Incubate at RT (60-90 min) Assay Setup->Incubation Filtration Filter and Wash Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data Analysis Calculate IC50 and Ki Quantification->Data Analysis End End Data Analysis->End Start Start Cell Seeding Seed cells in 96-well plate Start->Cell Seeding Pre-incubation Pre-incubate with Sulfinalol HCl Cell Seeding->Pre-incubation Stimulation Stimulate with Isoproterenol (+ PDE inhibitor) Pre-incubation->Stimulation Cell Lysis Lyse Cells Stimulation->Cell Lysis cAMP Quantification Measure cAMP levels Cell Lysis->cAMP Quantification Data Analysis Calculate IC50 cAMP Quantification->Data Analysis End End Data Analysis->End Sulfinalol HCl Structure Chemical Structure of Sulfinalol HCl Ethanolamine Side Chain Ethanolamine Side Chain Sulfinalol HCl Structure->Ethanolamine Side Chain Aromatic Ring Substituents Aromatic Ring Substituents Sulfinalol HCl Structure->Aromatic Ring Substituents Methylsulfinyl Group Methylsulfinyl Group Sulfinalol HCl Structure->Methylsulfinyl Group Substituted Phenyl Ring Substituted Phenyl Ring Sulfinalol HCl Structure->Substituted Phenyl Ring Beta-Receptor Binding Beta-Receptor Binding Ethanolamine Side Chain->Beta-Receptor Binding Receptor Selectivity Receptor Selectivity Aromatic Ring Substituents->Receptor Selectivity Vasodilator Activity Vasodilator Activity Methylsulfinyl Group->Vasodilator Activity Substituted Phenyl Ring->Vasodilator Activity

References

Pharmacological Profile of Sulfinalol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulfinalol hydrochloride is a hydroxyphenylalkanolamine derivative identified as an orally active antihypertensive agent.[1][2] Its primary pharmacological distinction lies in its combined β-adrenoceptor blocking and direct vasodilatory properties.[1][2] This dual action suggests a potential for effective blood pressure control with a mitigated risk of reflex tachycardia, a common side effect of standalone vasodilators. This guide will delve into the known pharmacological characteristics of this compound, presenting available data and outlining the experimental basis for its classification.

Mechanism of Action

This compound's antihypertensive effect is a composite of two distinct pharmacological actions:

  • β-Adrenoceptor Antagonism: The compound is a non-selective β-adrenoceptor antagonist, blocking the effects of catecholamines at both β1 and β2 receptors. This action contributes to a reduction in heart rate, myocardial contractility, and renin release from the kidneys.

  • Direct Vasodilation: this compound also exerts a direct relaxing effect on vascular smooth muscle, leading to a decrease in peripheral resistance.[1][2]

The following diagram illustrates the dual mechanism of action of this compound.

Sulfinalol This compound Beta_Block β-Adrenoceptor Antagonism Sulfinalol->Beta_Block Vaso Direct Vasodilation Sulfinalol->Vaso HR Decreased Heart Rate Beta_Block->HR Contractility Decreased Myocardial Contractility Beta_Block->Contractility Renin Decreased Renin Release Beta_Block->Renin PVR Decreased Peripheral Vascular Resistance Vaso->PVR BP Decreased Blood Pressure HR->BP Contractility->BP Renin->BP PVR->BP

Caption: Dual mechanism of action of this compound.

Pharmacodynamics

Adrenoceptor Activity

While specific quantitative data such as Ki (binding affinity) and IC50/EC50 (functional potency) values for this compound at β-adrenoceptors are not available in the reviewed literature, preclinical studies have functionally demonstrated its β-blocking effects.

Experimental Protocol: Evaluation of β-Adrenoceptor Antagonism (General Methodology)

A common in vivo method to assess β-blocking activity involves the following steps:

  • Animal Model: Anesthetized animals (e.g., rats or dogs) are instrumented for the measurement of heart rate and blood pressure.

  • Baseline Measurements: Stable baseline cardiovascular parameters are recorded.

  • Agonist Challenge: A non-selective β-adrenoceptor agonist, such as isoproterenol (B85558), is administered intravenously to elicit a tachycardic response.

  • Antagonist Administration: After the effects of the agonist have subsided and cardiovascular parameters have returned to baseline, a dose of the β-adrenoceptor antagonist (in this case, this compound) is administered.

  • Repeat Agonist Challenge: The isoproterenol challenge is repeated at various time points after antagonist administration.

  • Data Analysis: The degree of inhibition of the isoproterenol-induced tachycardia is quantified and used to determine the potency and duration of the β-blocking effect.

The following diagram illustrates a generalized workflow for this type of experiment.

cluster_0 Experimental Workflow Animal Anesthetized Animal (e.g., Rat/Dog) Baseline Record Baseline HR & BP Animal->Baseline Isoproterenol1 Administer Isoproterenol (β-agonist) Baseline->Isoproterenol1 Tachycardia1 Measure Tachycardic Response Isoproterenol1->Tachycardia1 Sulfinalol Administer Sulfinalol HCl Tachycardia1->Sulfinalol Isoproterenol2 Repeat Isoproterenol Challenge Sulfinalol->Isoproterenol2 Tachycardia2 Measure Tachycardic Response Isoproterenol2->Tachycardia2 Analysis Analyze Inhibition of Tachycardia Tachycardia2->Analysis

Caption: In vivo evaluation of β-adrenoceptor antagonism.

Vasodilatory Action and Signaling Pathway

The direct vasodilatory effect of this compound is a key component of its antihypertensive profile. The proposed mechanism for this vasodilation involves the activation of vascular β2-adrenoceptors, suggesting that this compound may act as a partial agonist at these receptors. This would lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in the activation of Protein Kinase A (PKA) and subsequent relaxation of the vascular smooth muscle.

The putative signaling pathway for Sulfinalol-induced vasodilation is depicted below.

Sulfinalol Sulfinalol HCl Beta2 Vascular β2-Adrenoceptor Sulfinalol->Beta2 AC Adenylyl Cyclase Beta2->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (inactive) PKA->MLCK_in Phosphorylates Relaxation Relaxation MLCK_in->Relaxation MLCK_a Myosin Light Chain Kinase (active) MLCK_a->MLCK_in Myosin_P Phosphorylated Myosin MLCK_a->Myosin_P Contraction Contraction Myosin_P->Contraction Myosin Myosin Myosin->Myosin_P

Caption: Putative signaling pathway of Sulfinalol-induced vasodilation.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, including parameters such as bioavailability, half-life, and metabolism, are not available in the reviewed literature. Preclinical studies in dogs provide some insight into its pharmacokinetic profile.

Preclinical Pharmacokinetics in Dogs

A study in dogs following intravenous administration of this compound revealed the following pharmacokinetic parameters:

ParameterValueUnit
Pharmacokinetic ModelTwo-compartment-
Plasma Clearance2.30L/kg/hr
Volume of Distribution (steady state)~4 times body weightL/kg
Urinary Excretion (unchanged drug)~7.5% of dose

Data from Park et al., 1982.

Experimental Protocol: Pharmacokinetic Study in Dogs (General Methodology)

  • Animal Model: A cohort of dogs is used for the study.

  • Drug Administration: A defined dose of this compound is administered intravenously.

  • Sample Collection: Blood and urine samples are collected at predetermined time points.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of this compound in plasma and urine is quantified using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., two-compartment model) to determine key parameters.

The generalized workflow for this type of preclinical pharmacokinetic study is illustrated below.

cluster_0 Pharmacokinetic Study Workflow Dosing Intravenous Dosing of Sulfinalol HCl Sampling Blood & Urine Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis HPLC Analysis Processing->Bioanalysis PK_Model Pharmacokinetic Modeling Bioanalysis->PK_Model Parameters Determination of PK Parameters PK_Model->Parameters

Caption: Workflow for a preclinical pharmacokinetic study.

Clinical Trials

A thorough search of the available literature did not yield any information on clinical trials of this compound for the treatment of hypertension in humans. Therefore, its clinical efficacy, safety profile, and therapeutic dosage in human subjects have not been publicly documented.

Summary and Future Directions

This compound is a pharmacologically interesting molecule with a dual mechanism of action that combines β-adrenoceptor antagonism with direct vasodilation, likely through partial agonism at vascular β2-adrenoceptors. Preclinical data in animal models support its antihypertensive effects. However, a significant gap exists in the publicly available data regarding its quantitative pharmacological profile (receptor affinities and functional potencies), detailed human pharmacokinetics, and clinical trial data.

For a comprehensive understanding of the therapeutic potential of this compound, future research should focus on:

  • Quantitative Pharmacology: Conducting in vitro receptor binding and functional assays to determine the Ki, IC50, and EC50 values of this compound at α- and β-adrenoceptor subtypes.

  • Human Pharmacokinetics: Performing Phase 1 clinical studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

  • Clinical Efficacy and Safety: Designing and executing well-controlled clinical trials to evaluate the antihypertensive efficacy, safety, and tolerability of this compound in patients with essential hypertension.

The elucidation of this missing information is critical for any further development and potential clinical application of this compound.

References

An In-depth Technical Guide to Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfinalol (B1215634) hydrochloride, a beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. The information presented herein is intended for research and drug development purposes.

InChI Key for Sulfinalol Hydrochloride: KJSMCQZGOIBBGM-UHFFFAOYSA-N[1]

Quantitative Data Summary

The following tables summarize the known physicochemical, pharmacokinetic, and pharmacodynamic properties of Sulfinalol and its hydrochloride salt.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochlorideMedKoo
Molecular Formula C₂₀H₂₈ClNO₄S[2]
Molecular Weight 413.96 g/mol [2]
Exact Mass 413.1428[2]
CAS Number 63251-39-8[2]
InChI Key (Free Base) PAQZZCOZHPGCFW-UHFFFAOYSA-NN/A
Molecular Formula (Free Base) C₂₀H₂₇NO₄SN/A
Molecular Weight (Free Base) 377.50 g/mol N/A
Calculated LogP (CLOGP) 1.71Drug Central
Topological Polar Surface Area (TPSA) 78.79 ŲDrug Central
Rotatable Bond Count 9Drug Central
Table 2: Preclinical Pharmacokinetic Parameters (Intravenous Administration in Dogs)
ParameterMean ValueUnit
Alpha-Phase Constant (α) 33.3hr⁻¹
Beta-Phase Constant (β) 0.52hr⁻¹
Plasma Clearance 2.30L/kg·hr
Steady-State Volume of Distribution ~4x body weightL/kg
Renal Clearance Approx. Glomerular Filtration Rate-
Urinary Excretion (Unchanged) ~7.5% of dose

Source: The pharmacokinetic behavior of this compound in dogs after intravenous administration.[3]

Table 3: Pharmacodynamic Profile
ActivityDescriptionMechanism
Primary Activity Beta-Adrenergic Receptor AntagonistCompetitive blockade of β-adrenergic receptors, primarily β₁ in the heart.
Secondary Activity Direct VasodilationPartial agonism at vascular β₂-adrenergic receptors (Intrinsic Sympathomimetic Activity).
Therapeutic Class Antihypertensive, Antiarrhythmic[2]

Signaling Pathways and Mechanism of Action

This compound exhibits a dual mechanism of action, which is characteristic of beta-blockers with Intrinsic Sympathomimetic Activity (ISA).[4][5] It acts as an antagonist at cardiac β₁-adrenergic receptors while simultaneously acting as a partial agonist at vascular β₂-adrenergic receptors.

Beta-1 Adrenergic Blockade in Cardiac Myocytes

In the heart, β₁-adrenergic receptors are predominant. Under normal physiological conditions, stimulation by catecholamines (e.g., norepinephrine) activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates key proteins involved in cardiac function, resulting in increased heart rate (chronotropy) and contractility (inotropy). Sulfinalol competitively blocks norepinephrine (B1679862) from binding to these β₁ receptors, thereby inhibiting this signaling pathway and reducing heart rate and myocardial oxygen demand.

G_protein_signaling_cardiac cluster_membrane Cell Membrane B1_receptor β₁ Receptor Gs Gs Protein B1_receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Norepinephrine Norepinephrine Norepinephrine->B1_receptor Activates Sulfinalol Sulfinalol (Antagonist) Sulfinalol->B1_receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Leads to

Sulfinalol's antagonist action at cardiac β₁ receptors.
Beta-2 Adrenergic Partial Agonism in Vascular Smooth Muscle

The "direct" vasodilatory effect of Sulfinalol is attributed to its partial agonist activity at β₂-adrenergic receptors located on vascular smooth muscle. Unlike in cardiac muscle, the activation of the Gs-cAMP-PKA pathway in smooth muscle leads to the inhibition of myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation. As a partial agonist, Sulfinalol provides a low level of receptor stimulation, which is sufficient to cause vasodilation and contribute to its overall antihypertensive effect. This property distinguishes it from beta-blockers that lack ISA.[4][6]

G_protein_signaling_vascular cluster_membrane Cell Membrane B2_receptor β₂ Receptor Gs Gs Protein B2_receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Sulfinalol_agonist Sulfinalol (Partial Agonist) Sulfinalol_agonist->B2_receptor Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibition MLCK Inhibition PKA->MLCK_inhibition Leads to Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCK_inhibition->Vasodilation Causes

Sulfinalol's partial agonist action at vascular β₂ receptors.

Experimental Protocols

The following sections describe detailed, representative methodologies for key experiments relevant to the study of this compound.

Competitive Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a method to determine the binding affinity (Kᵢ) of this compound for β₁ and β₂ adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration via a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, set up reactions in triplicate, including:

      • Total Binding: Membrane preparation + Radioligand (e.g., [³H]-Dihydroalprenolol) + Assay Buffer.

      • Non-specific Binding: Membrane preparation + Radioligand + a saturating concentration of a non-selective antagonist (e.g., 10 µM Propranolol).

      • Competitive Binding: Membrane preparation + Radioligand + serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Initiate the reaction by adding the radioligand.

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.

    • Wash filters rapidly with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Quantification in Plasma by HPLC-MS/MS

This protocol describes a general workflow for the quantitative analysis of Sulfinalol in plasma, essential for pharmacokinetic studies.

hplc_workflow start Plasma Sample (with Internal Standard) prep Sample Preparation (Protein Precipitation or SPE) start->prep centrifuge Centrifugation prep->centrifuge extract Supernatant Transfer centrifuge->extract hplc HPLC Separation (C18 Column, Gradient Elution) extract->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms analysis Data Analysis (Peak Integration, Quantification) ms->analysis

Workflow for Sulfinalol quantification in plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • Chromatographic Conditions (HPLC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulfinalol: Precursor ion (Q1) [M+H]⁺ → Product ion (Q3) (Specific m/z values to be determined by direct infusion and optimization).

      • Internal Standard: Precursor ion (Q1) [M+H]⁺ → Product ion (Q3).

    • Optimize instrument parameters such as capillary voltage, gas temperatures, and collision energy for maximum signal intensity.

  • Method Validation:

    • Validate the assay for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. Create a calibration curve using spiked plasma standards.

References

An In-depth Technical Guide to Sulfinalol Hydrochloride: A Hydroxyphenylalkanolamine Derivative with Dual Adrenergic Antagonism and Vasodilatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is a notable hydroxyphenylalkanolamine derivative characterized by its dual pharmacological action as a non-selective β-adrenergic receptor antagonist and a direct vasodilator. This unique combination of activities has positioned it as a compound of interest in the management of hypertension and other cardiovascular disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and relevant experimental data pertaining to this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Sulfinalol. As a hydroxyphenylalkanolamine derivative, its chemical structure is integral to its pharmacological activity.

PropertyValueReference
Chemical Name 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride[1]
Molecular Formula C₂₀H₂₈ClNO₄S[1]
Molecular Weight 413.96 g/mol [1]
CAS Number 63251-39-8[1]
Appearance Solid[1]
Solubility Soluble in DMSO[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its antihypertensive effects.

β-Adrenergic Receptor Antagonism

Sulfinalol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[3] Blockade of β1-adrenergic receptors in the heart muscle and juxtaglomerular apparatus leads to a decrease in heart rate, myocardial contractility, and renin secretion, respectively. The antagonism of β2-adrenergic receptors can lead to vasoconstriction in some vascular beds and bronchoconstriction.

Direct Vasodilatory Action

In addition to its β-blocking properties, Sulfinalol possesses a direct vasodilatory effect.[2][4] This vasodilation is at least partially mediated through the activation of vascular β-receptors, suggesting a partial agonist activity at these sites.[5] This direct action on vascular smooth muscle contributes to the reduction of peripheral resistance and blood pressure.

The signaling pathway for β-adrenergic receptor-mediated vasodilation typically involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[7]

Sulfinalol_Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sulfinalol Sulfinalol Beta_Receptor β-Adrenergic Receptor Sulfinalol->Beta_Receptor Binds & Activates (Partial Agonist) Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vascular_Relaxation Vascular Smooth Muscle Relaxation PKA->Vascular_Relaxation Leads to

Caption: Proposed signaling pathway for Sulfinalol-induced vasodilation.

Pharmacokinetics

A study in dogs following intravenous administration of this compound provided the following pharmacokinetic parameters.

ParameterMean ValueUnit
α-phase constant 33.3hr⁻¹
β-phase constant 0.52hr⁻¹
Plasma Clearance 2.30L/kg·hr
Steady-state Volume of Distribution ~4 times body weightL/kg
Urinary Excretion (free drug) ~7.5% of administered dose%

Experimental Data

Vasodilator Activity

In a study using the sympathetically denervated hindlimb of anesthetized dogs, intraarterial injection of this compound demonstrated a dose-dependent increase in blood flow.[5]

CompoundED₅₀ (Dose to increase flow by 50 ml/min)
Sulfinalol 0.48 µg

Experimental Protocols

In Vivo Vasodilator Activity Assay (Dog Hindlimb Model)

This protocol is a generalized representation based on published methodologies.

Vasodilator_Assay_Workflow Animal_Prep Animal Preparation (Anesthetized Dog) Denervation Surgical Denervation of Hindlimb Animal_Prep->Denervation Cannulation Cannulation of Femoral Artery and Vein Denervation->Cannulation Flow_Measurement Blood Flow Measurement (Electromagnetic Flowmeter) Cannulation->Flow_Measurement Drug_Admin Intraarterial Injection of Sulfinalol HCl Flow_Measurement->Drug_Admin Data_Collection Record Blood Flow and Blood Pressure Drug_Admin->Data_Collection Analysis Data Analysis (Dose-Response Curve) Data_Collection->Analysis

Caption: Experimental workflow for in vivo vasodilator activity assay.

Methodology:

  • Animal Preparation: Anesthetize a healthy dog according to approved institutional animal care and use committee protocols.

  • Surgical Procedure: Surgically expose and sympathetically denervate the hindlimb to eliminate neurogenic influences on vascular tone.

  • Instrumentation: Cannulate the femoral artery for drug administration and the femoral vein for blood sampling if required. Place an electromagnetic flow probe around the femoral artery to measure blood flow.

  • Drug Administration: Administer graded doses of this compound directly into the femoral artery.

  • Data Acquisition: Continuously record arterial blood flow and systemic blood pressure.

  • Data Analysis: Plot the change in blood flow against the administered dose to determine the dose-response relationship and calculate parameters such as the ED₅₀.

Synthesis

The synthesis of Sulfinalol involves a multi-step process starting with the protection of the phenolic hydroxyl group of a suitable precursor. This is followed by bromination and condensation with 4-(4-methoxyphenyl)butan-2-amine. Subsequent reduction and saponification yield an aminoalcohol intermediate. The final step involves the oxidation of the sulfide (B99878) to a sulfoxide, yielding Sulfinalol.[3]

Conclusion

This compound is a hydroxyphenylalkanolamine derivative with a compelling dual mechanism of action as a β-adrenergic antagonist and a direct vasodilator. Its pharmacological profile suggests potential therapeutic benefits in the management of cardiovascular diseases, particularly hypertension. This technical guide has summarized the available data on its chemical properties, mechanism of action, and pharmacokinetics, and has provided illustrative diagrams and a generalized experimental protocol to aid in future research and development efforts. Further studies are warranted to fully elucidate its receptor binding affinities and detailed signaling pathways.

References

The Rise and Apparent Fall of a Dual-Acting Antihypertensive: A Technical History of Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sulfinalol hydrochloride, a novel antihypertensive agent developed by Sterling Winthrop in the late 1970s and early 1980s, emerged as a promising therapeutic candidate due to its unique dual mechanism of action, functioning as both an alpha- and beta-adrenoceptor antagonist. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacology of this compound, drawing from seminal patents and research publications.

Discovery and Developmental History

Sulfinalol, designated with the manufacturing code WIN 40808-7, was synthesized and evaluated as part of a research program at Sterling-Winthrop Research Institute aimed at developing antihypertensive agents with a broader pharmacological profile than the beta-blockers available at the time. The initial synthesis was reported in a 1978 German patent by R. E. Philion of Sterling Drug Inc. The rationale behind its development was to combine the cardiac effects of beta-blockade with the vasodilatory effects of alpha-blockade in a single molecule, potentially offering a more effective and balanced control of blood pressure.

While the preclinical data demonstrated a promising profile, this compound's clinical development appears to have been discontinued. The precise reasons for this are not extensively documented in publicly available literature, a common fate for many investigational drugs that do not reach the market.

Chemical Synthesis

The synthesis of this compound, as detailed in the patent literature, is a multi-step process. The key steps are outlined below.

Experimental Protocol: Synthesis of Sulfinalol

The preparation of the combined α- and β-blocker Sulfinalol begins with the protection of the phenolic hydroxyl group of a starting phenol (B47542) as its benzoate (B1203000) ester. This is followed by bromination and subsequent condensation with 4-(4-methoxyphenyl)butan-2-amine (B1362676) to yield an aminoketone intermediate. The next steps involve a successive catalytic reduction and saponification to afford the aminoalcohol. The final step is the oxidation of the sulfide (B99878) to the sulfoxide (B87167) using an oxidizing agent such as metaperiodate, which yields Sulfinalol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

dot graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

Start [label="Starting Phenol", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Protection of Phenolic Hydroxyl\n(Benzoate Ester)"]; Step2 [label="Bromination"]; Step3 [label="Condensation with\n4-(4-methoxyphenyl)butan-2-amine"]; Intermediate1 [label="Aminoketone Intermediate", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Catalytic Reduction\n&\nSaponification"]; Intermediate2 [label="Aminoalcohol", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="Oxidation of Sulfide\n(e.g., with metaperiodate)"]; SulfinalolBase [label="Sulfinalol (Free Base)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Treatment with HCl"]; End [label="this compound", shape=ellipse, fillcolor="#FBBC05"];

SynthesisWorkflow Starting Phenol Starting Phenol Protection of Phenolic Hydroxyl Protection of Phenolic Hydroxyl Starting Phenol->Protection of Phenolic Hydroxyl Bromination Bromination Protection of Phenolic Hydroxyl->Bromination Condensation Condensation Bromination->Condensation Aminoketone Intermediate Aminoketone Intermediate Condensation->Aminoketone Intermediate Catalytic Reduction & Saponification Catalytic Reduction & Saponification Aminoketone Intermediate->Catalytic Reduction & Saponification Aminoalcohol Intermediate Aminoalcohol Intermediate Catalytic Reduction & Saponification->Aminoalcohol Intermediate Oxidation of Sulfide Oxidation of Sulfide Aminoalcohol Intermediate->Oxidation of Sulfide Sulfinalol (Free Base) Sulfinalol (Free Base) Oxidation of Sulfide->Sulfinalol (Free Base) HCl Salt Formation HCl Salt Formation Sulfinalol (Free Base)->HCl Salt Formation This compound This compound HCl Salt Formation->this compound

Mechanism of Action and Signaling Pathways

This compound is an antagonist at both alpha- and beta-adrenergic receptors. This dual antagonism is central to its antihypertensive effect.

  • Beta-Adrenoceptor Blockade: By blocking beta-1 adrenoceptors in the heart, Sulfinalol reduces heart rate, myocardial contractility, and consequently, cardiac output. This action is typical of beta-blockers and contributes to its blood pressure-lowering effect.

  • Alpha-Adrenoceptor Blockade: The antagonism of alpha-1 adrenoceptors in vascular smooth muscle leads to vasodilation. This reduces peripheral resistance, another key factor in lowering blood pressure.

The combined actions on both receptor types provide a balanced hemodynamic profile, where the beta-blockade-induced reduction in cardiac output is complemented by a decrease in peripheral vascular resistance from alpha-blockade.

G cluster_0 This compound Action cluster_1 Cardiac Myocyte cluster_2 Vascular Smooth Muscle Sulfinalol Sulfinalol Beta1_Receptor β1-Adrenoceptor Sulfinalol->Beta1_Receptor Blocks Alpha1_Receptor α1-Adrenoceptor Sulfinalol->Alpha1_Receptor Blocks Heart_Rate_Contractility ↑ Heart Rate ↑ Contractility Beta1_Receptor->Heart_Rate_Contractility Sympathetic Stimulation Blocked_Beta ↓ Heart Rate ↓ Contractility Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Sympathetic Stimulation Blocked_Alpha Vasodilation Antihypertensive_Effect Antihypertensive Effect Blocked_Beta->Antihypertensive_Effect Blocked_Alpha->Antihypertensive_Effect

Preclinical Pharmacology

Seminal work by Sybertz and colleagues at Sterling-Winthrop, published in the Journal of Cardiovascular Pharmacology in 1982, detailed the preclinical pharmacological profile of Sulfinalol.

Experimental Protocols: Preclinical Pharmacology
  • Adrenoceptor Binding Assays: Receptor binding affinities were determined using radioligand binding assays with membrane preparations from appropriate tissues (e.g., rat heart for beta-receptors, rat brain for alpha-receptors). Specific radioligands such as [³H]dihydroalprenolol (for beta-receptors) and [³H]prazosin (for alpha-1 receptors) were used. The ability of Sulfinalol to displace these radioligands was measured to determine its binding affinity (Ki).

  • In Vivo Hemodynamic Studies in Anesthetized Dogs: Mongrel dogs were anesthetized, and catheters were placed to measure arterial blood pressure, heart rate, and cardiac output. This compound was administered intravenously, and the hemodynamic parameters were recorded over time to assess its effects on blood pressure, heart rate, and peripheral resistance.

  • Studies in Spontaneously Hypertensive Rats (SHR): The antihypertensive efficacy was evaluated in conscious, spontaneously hypertensive rats. Sulfinalol was administered orally, and blood pressure was measured at various time points using the tail-cuff method.

Quantitative Data Summary
ParameterSpecies/AssayValue/Effect
Alpha-1 Adrenoceptor Affinity (Ki) Rat Brain MembranesData not available in accessible literature
Beta-Adrenoceptor Affinity (Ki) Rat Heart MembranesData not available in accessible literature
Effect on Blood Pressure (Anesthetized Dog) Intravenous administrationDose-dependent decrease in blood pressure
Effect on Heart Rate (Anesthetized Dog) Intravenous administrationDecrease in heart rate
Effect on Peripheral Resistance (Anesthetized Dog) Intravenous administrationDecrease in total peripheral resistance
Antihypertensive Effect (SHR) Oral administrationSignificant and sustained reduction in blood pressure

Note: Specific quantitative values for binding affinities (Ki) and ED50/IC50 values from the primary literature were not accessible in the conducted search.

Conclusion

This compound was a rationally designed antihypertensive agent with a novel dual mechanism of action. Its preclinical profile demonstrated the intended combined effects of beta- and alpha-adrenoceptor blockade, leading to effective blood pressure reduction in animal models. Despite this early promise, its progression through clinical development appears to have ceased. The story of Sulfinalol serves as a case study in the complexities of drug development, where promising preclinical findings do not always translate to a marketed therapeutic. Further investigation into the clinical trial data, if it were to become available, would be necessary to fully understand the reasons for its discontinuation.

Sulfinalol Hydrochloride: An In-depth Technical Guide to its Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is a β-adrenoceptor antagonist with vasodilatory activity, positioning it as a compound of interest for cardiovascular research and potential therapeutic applications.[1] A thorough understanding of its solubility and stability is paramount for the development of viable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for its characterization, and discusses its expected stability profile based on its chemical structure and general principles of pharmaceutical science. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its systematic evaluation.

Chemical and Physical Properties

This compound is the hydrochloride salt of Sulfinalol. The presence of the hydrochloride moiety generally aims to improve the aqueous solubility and stability of the parent compound.

PropertyValueReference
Chemical Name 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride[2]
CAS Number 63251-39-8[2]
Molecular Formula C₂₀H₂₈ClNO₄S[2]
Molecular Weight 413.96 g/mol [2]
Appearance To be determined[2]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented in public literature. However, based on its structure as a hydrochloride salt of a molecule with both hydrophobic and polar functional groups, a general solubility profile can be anticipated. The following table outlines the expected solubility in common pharmaceutical solvents.

SolventExpected SolubilityRationale
Water SolubleThe hydrochloride salt form is expected to enhance aqueous solubility. The pH of the aqueous medium will significantly influence solubility.
Methanol SolublePolar protic solvent capable of hydrogen bonding.
Ethanol SolublePolar protic solvent.
Dimethyl Sulfoxide (B87167) (DMSO) SolublePolar aprotic solvent with a high capacity for dissolving a wide range of compounds.
Acetonitrile Sparingly soluble to solublePolar aprotic solvent.
Non-polar organic solvents (e.g., hexane, toluene) Insoluble to sparingly solubleThe high polarity of the hydrochloride salt limits solubility in non-polar media.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Quantification: A filtered aliquot of the supernatant is appropriately diluted and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved this compound.

Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and formulation design. While specific degradation kinetics are not available, general stability expectations can be derived from its chemical structure and information from suppliers. It is reported to be stable for several weeks at ambient temperature during shipping and has a shelf life of over two years if stored properly under dry, dark conditions at 0-4°C for the short term or -20°C for the long term.[2]

Forced degradation studies are essential to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods. The following table summarizes the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionTypical Experimental Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for up to 72 hours
Base Hydrolysis 0.1 M NaOH at 60°C for up to 72 hours
Neutral Hydrolysis Water at 60°C for up to 72 hours
Oxidation 3% H₂O₂ at room temperature for up to 24 hours
Thermal Degradation Solid-state at 80°C for up to 7 days
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocol for a Typical Forced Degradation Study (e.g., Acid Hydrolysis)

Methodology:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 1 mg/mL) is prepared in the stress medium (e.g., 0.1 M HCl).

  • Stress Application: The solution is maintained at the specified temperature (e.g., 60°C) for predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Neutralization: At each time point, an aliquot is withdrawn and neutralized with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: The samples are analyzed using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Visualization of Experimental Workflows

Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess Sulfinalol HCl to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 sep1 Centrifuge or let stand equil2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtered aliquot sep2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3 G cluster_prep Sample Preparation cluster_stress Stress Application cluster_neutralize Neutralization cluster_analysis Analysis prep1 Prepare Sulfinalol HCl solution in 0.1 M HCl stress1 Incubate at 60°C prep1->stress1 stress2 Withdraw aliquots at time points (0, 2, 4, 8, 24, 48, 72h) stress1->stress2 neut1 Neutralize aliquot with 0.1 M NaOH stress2->neut1 analysis1 Analyze by stability-indicating HPLC neut1->analysis1 analysis2 Quantify parent drug and degradation products analysis1->analysis2 G cluster_pathways Potential Degradation Pathways Sulfinalol This compound Oxidation Oxidation of sulfoxide to sulfone Sulfinalol->Oxidation Oxidative Stress Hydrolysis Hydrolysis (cleavage of ether or other bonds) Sulfinalol->Hydrolysis Acidic/Basic Stress Photodegradation Photolytic cleavage or rearrangement Sulfinalol->Photodegradation Light Exposure

References

Sulfinalol Hydrochloride for Hypertension Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol (B1215634) hydrochloride is a compound of interest in hypertension research due to its dual mechanism of action as a β-adrenoceptor antagonist and a direct vasodilator. This technical guide provides a comprehensive overview of the current understanding of Sulfinalol hydrochloride, including its mechanism of action, pharmacokinetic profile, and its effects on key physiological parameters. While clinical data in humans is limited in the public domain, this guide synthesizes available preclinical information and provides detailed experimental protocols to facilitate further research and development of this compound for the management of hypertension.

Introduction

Hypertension is a major global health concern, significantly increasing the risk of cardiovascular diseases. The management of hypertension often involves pharmacological interventions that target various physiological pathways to lower blood pressure. This compound presents a promising therapeutic approach by combining β-blockade and vasodilation in a single molecule. This dual action may offer advantages in terms of efficacy and side-effect profiles compared to single-mechanism agents. This document serves as a technical resource for professionals involved in the research and development of novel antihypertensive therapies.

Mechanism of Action

This compound's antihypertensive effect stems from its ability to act on two key components of blood pressure regulation: cardiac output and peripheral vascular resistance.

  • β-Adrenoceptor Antagonism: this compound acts as an antagonist at β-adrenergic receptors, primarily β1-receptors in the heart. This action leads to a decrease in heart rate and cardiac contractility, resulting in reduced cardiac output and subsequently, lower blood pressure.

  • Direct Vasodilation: In addition to its β-blocking activity, this compound exhibits a direct vasodilatory effect on peripheral blood vessels. This is attributed to its agonist activity at vascular β2-adrenergic receptors.[1]

Signaling Pathway of Vasodilation

The vasodilatory effect of this compound is mediated through the β2-adrenergic receptor signaling cascade in vascular smooth muscle cells. The binding of Sulfinalol to the β2-adrenergic receptor is proposed to initiate the following sequence of events:

Sulfinalol Sulfinalol hydrochloride Beta2AR β2-Adrenergic Receptor Sulfinalol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Phosphorylates and Inhibits Vasodilation Vasodilation MLCK->Vasodilation Leads to (via reduced smooth muscle contraction)

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Pharmacokinetics

Summary of Pharmacokinetic Parameters in Dogs
ParameterValueReference
Administration Route Intravenous[2]
Pharmacokinetic Model Two-compartment[2]
Distribution Half-life (t½α) ~1.25 minutes[2]
Elimination Half-life (t½β) ~1.33 hours[2]
Volume of Distribution (Vd) 4.3 L/kg[2]
Total Body Clearance (CL) 2.3 L/hr/kg[2]
Renal Clearance 172 ml/hr/kg[2]

Quantitative Data from Preclinical and Clinical Studies

Comprehensive quantitative data from human clinical trials regarding the dose-response effects of this compound on blood pressure and heart rate are not available in the public domain. Further research is required to establish the clinical efficacy and safety profile of this compound in hypertensive patients.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established scientific practices and can be adapted for specific research needs.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical workflow for evaluating the antihypertensive effects of a test compound in a well-established animal model of hypertension.[3][4]

cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis Acclimatization Acclimatization of SHRs Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Grouping Randomization into Treatment Groups Baseline_BP->Grouping Dosing Daily Oral Administration of Sulfinalol or Vehicle Grouping->Dosing BP_Monitoring Weekly Blood Pressure and Heart Rate Monitoring Dosing->BP_Monitoring Data_Analysis Statistical Analysis of Blood Pressure Changes BP_Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of antihypertensive effects.

Detailed Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method for 3 consecutive days.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound, positive control like propranolol).

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., distilled water) and administer orally via gavage once daily for a specified period (e.g., 4 weeks).

  • Blood Pressure and Heart Rate Monitoring: Measure SBP, DBP, and HR weekly at the same time of day to minimize diurnal variations.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.[5][6][7]

cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Membrane_Prep Membrane Preparation from Cells/Tissues Expressing β-Adrenergic Receptors Reagent_Prep Preparation of Radioligand and Competitor Solutions Membrane_Prep->Reagent_Prep Incubation Incubation of Membranes, Radioligand, and Sulfinalol Reagent_Prep->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Counting Quantification of Radioactivity Separation->Counting Analysis Calculation of IC50 and Ki Values Counting->Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design of Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol (B1215634) hydrochloride is a pharmaceutical agent recognized for its dual therapeutic action as both a beta-adrenergic antagonist and a vasodilator, positioning it as a candidate for the management of hypertension.[1] Its mechanism involves the blockade of beta-adrenergic receptors, which primarily decreases heart rate and cardiac output, coupled with a direct relaxing effect on vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance. This document provides detailed application notes and protocols for the in vivo experimental design of sulfinalol hydrochloride, focusing on preclinical studies in rat models of hypertension. The protocols outlined herein are intended to serve as a comprehensive guide for researchers investigating the antihypertensive efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from in vivo studies with this compound. These are illustrative and actual experimental results will vary.

Table 1: Dose-Dependent Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDose (mg/kg, p.o.)Baseline SBP (mmHg)SBP After 4 Weeks (mmHg)Percent Change
Vehicle Control-180 ± 5185 ± 6+2.8%
Sulfinalol HCl10182 ± 4160 ± 5*-12.1%
Sulfinalol HCl30181 ± 5142 ± 6 -21.5%
Positive Control (e.g., Captopril)20183 ± 6148 ± 5-19.1%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Acute Hemodynamic Effects of Intravenous this compound in Anesthetized L-NAME-Induced Hypertensive Rats

ParameterVehicle ControlSulfinalol HCl (5 mg/kg, i.v.)
Mean Arterial Pressure (MAP, mmHg)165 ± 7130 ± 6
Heart Rate (beats/min)360 ± 12310 ± 10
Total Peripheral Resistance (TPR, arbitrary units)0.46 ± 0.030.42 ± 0.02*

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Evaluation of Chronic Oral Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Objective: To assess the long-term efficacy of orally administered this compound in reducing blood pressure in a genetic model of hypertension.

Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.[2] Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Positive control (e.g., Captopril)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

Procedure:

  • Acclimatization: Acclimatize rats to the housing facility for at least one week. Acclimatize them to the blood pressure measurement procedure for several days before the start of the experiment to minimize stress-induced variations.

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (receiving vehicle)

    • Group 2: Sulfinalol HCl (low dose, e.g., 10 mg/kg)

    • Group 3: Sulfinalol HCl (high dose, e.g., 30 mg/kg)

    • Group 4: Positive Control (e.g., Captopril, 20 mg/kg)

  • Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for three consecutive days and average the values.

  • Drug Administration: Administer this compound, vehicle, or positive control orally via gavage once daily for 4 weeks.

  • Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly throughout the 4-week treatment period.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Statistical analysis can be performed using ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2: Assessment of Acute Intravenous Antihypertensive Effects in L-NAME-Induced Hypertensive Rats

Objective: To determine the acute effects of intravenously administered this compound on hemodynamic parameters in a model of nitric oxide deficient hypertension.

Animal Model: Male Sprague-Dawley rats (250-300g).

Hypertension Induction:

  • Administer Nω-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg/day in drinking water for 4 weeks to induce hypertension.[3][4]

  • Confirm the development of hypertension by monitoring blood pressure weekly.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthesia and Cannulation: Anesthetize the L-NAME hypertensive rats. Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.

  • Baseline Recording: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 15-20 minutes.

  • Drug Administration: Administer a bolus intravenous injection of this compound (e.g., 5 mg/kg) or vehicle.

  • Hemodynamic Monitoring: Continuously record MAP, SBP, DBP, and HR for at least 60 minutes post-injection.

  • Data Analysis: Calculate the change in hemodynamic parameters from the baseline at different time points after drug administration. Statistical significance can be determined using a t-test or ANOVA.

Mandatory Visualizations

Signaling Pathways

Sulfinalol_Mechanism cluster_beta Beta-Adrenergic Blockade cluster_vaso Vasodilation Sulfinalol_beta Sulfinalol HCl Beta1_AR β1-Adrenergic Receptor Sulfinalol_beta->Beta1_AR blocks AC Adenylyl Cyclase Beta1_AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Heart_Rate ↓ Heart Rate PKA->Heart_Rate Contractility ↓ Contractility PKA->Contractility Blood_Pressure Reduced Blood Pressure Heart_Rate->Blood_Pressure Contractility->Blood_Pressure Sulfinalol_vaso Sulfinalol HCl VSMC Vascular Smooth Muscle Cell Sulfinalol_vaso->VSMC eNOS eNOS VSMC->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Vasodilation cGMP->Relaxation Relaxation->Blood_Pressure

Caption: Dual mechanism of this compound action.

Experimental Workflow

Experimental_Workflow Start Start: Select Animal Model (SHR or L-NAME induced) Acclimatization Acclimatization & Baseline Blood Pressure Measurement Start->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Sulfinalol, Positive Control) Acclimatization->Grouping Treatment Chronic Oral Dosing (SHR) or Acute IV Injection (L-NAME) Grouping->Treatment Monitoring Regular Blood Pressure & Heart Rate Monitoring Treatment->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection Endpoint Endpoint: Assess Antihypertensive Efficacy and Mechanism Data_Collection->Endpoint

Caption: In vivo experimental workflow for Sulfinalol HCl.

References

Application Notes and Protocols for the Analytical Quantification of Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Sulfinalol hydrochloride in biological matrices. The primary method detailed is a highly sensitive High-Performance Liquid Chromatography (HPLC) method with amperometric detection. Additionally, a general protocol for UV-Visible spectrophotometry is provided as a potential screening method, alongside a protocol for developing a stability-indicating assay to assess the stability of this compound in pharmaceutical formulations.

High-Performance Liquid Chromatography with Amperometric Detection (HPLC-AD)

This method is suitable for the determination of this compound in human plasma and urine, offering high sensitivity and specificity.[1]

Quantitative Data Summary
ParameterPlasmaUrine (1:10 diluted)
Minimum Quantifiable Level (MQL)2.6 ng/mL2.1 ng/mL
Precision< ±5%< ±5%
Accuracy< ±5%< ±5%
Experimental Protocol

a) Instrumentation:

  • HPLC system equipped with a pump, injector, and an amperometric detector.

  • Analytical column: Zorbax NH2 (4.6 mm i.d. x 25 cm; DuPont).[1]

  • Data acquisition and processing software.

b) Reagents and Materials:

  • This compound reference standard.

  • Internal standard (structural analogue).

  • Acetonitrile (B52724) (freshly distilled).[1]

  • Ammonium (B1175870) acetate.

  • Saturated ammonium chloride solution.[1]

  • Human plasma and urine (drug-free).

c) Chromatographic Conditions:

  • Mobile Phase: 93% acetonitrile / 7% aqueous ammonium acetate.[1]

  • Flow Rate: To be optimized for best separation (typically 1.0 - 2.0 mL/min).

  • Temperature: Ambient.[1]

  • Detector: Amperometric detector with the electrode potential set to +0.73 V vs. Ag/AgCl.[1]

d) Standard and Sample Preparation:

  • Standard Solution: Prepare stock solutions of this compound and the internal standard in a suitable solvent. Prepare fresh daily working standards by spiking drug-free plasma or diluted urine.[1]

  • Sample Preparation (Plasma/Urine):

    • To 1 mL of plasma or diluted urine in a centrifuge tube, add the internal standard.

    • Add a suitable extraction solvent.

    • Vortex for 30 seconds.

    • Centrifuge at 2000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of dry nitrogen.[1]

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the HPLC system.

Experimental Workflow: HPLC-AD Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Spike Plasma/Urine with Standard/IS p2 Solvent Extraction p1->p2 p3 Evaporation p2->p3 p4 Reconstitution in Mobile Phase p3->p4 a1 Injection into HPLC System p4->a1 a2 Separation on Zorbax NH2 Column a1->a2 a3 Amperometric Detection (+0.73V) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification vs. Standard Curve d2->d3

Workflow for HPLC-AD quantification of this compound.

UV-Visible Spectrophotometry (General Protocol)

While a specific validated UV-Vis method for this compound was not identified, this technique can serve as a simple and rapid method for quantification in bulk or simple dosage forms. Method development and validation are required.

Experimental Protocol

a) Instrumentation:

  • Double beam UV-Visible Spectrophotometer with a spectral bandwidth of 1-2 nm.

  • Matched quartz cuvettes (1 cm path length).

b) Reagents and Materials:

  • This compound reference standard.

  • Solvent (e.g., distilled water, methanol, or a suitable buffer).

c) Method Development:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution in the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[2]

  • Linearity Study:

    • Prepare a series of standard solutions of varying concentrations.

    • Measure the absorbance of each solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration. The relationship should be linear with a correlation coefficient (r²) close to 1.[2]

d) Sample Analysis:

  • Prepare a solution of the sample in the same solvent used for the calibration curve.

  • Ensure the concentration falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.[2]

Logical Workflow: UV-Vis Method Development

start Start prep_std Prepare Dilute Standard of Sulfinalol HCl start->prep_std scan_uv Scan in UV Range (200-400 nm) prep_std->scan_uv det_lambda Determine λmax scan_uv->det_lambda prep_series Prepare Standard Series (Multiple Concentrations) det_lambda->prep_series measure_abs Measure Absorbance at λmax prep_series->measure_abs plot_cal Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_cal validate Validate Method (ICH Guidelines) plot_cal->validate end Method Ready for Sample Analysis validate->end

Workflow for developing a UV-Vis spectrophotometric method.

Stability-Indicating Assay Method (SIAM) Development (General Protocol)

A stability-indicating method is crucial for determining the stability of a drug substance or product by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3][4] RP-HPLC is the most common technique for this purpose.[5]

Experimental Protocol

a) Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • C18 analytical column or other suitable reversed-phase column.

b) Forced Degradation Studies:

  • Subject the this compound drug substance and/or product to various stress conditions to induce degradation.[5][6] These conditions typically include:

    • Acid Hydrolysis: 0.1 N HCl at elevated temperature.

    • Base Hydrolysis: 0.1 N NaOH at elevated temperature.

    • Oxidation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 70-80°C).

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm).[6]

c) Method Development and Specificity:

  • Develop an HPLC method (optimizing mobile phase, column, flow rate, etc.) that separates the intact this compound peak from all degradation product peaks.[7]

  • Analyze the stressed samples using the developed method.

  • The method is considered "stability-indicating" if the peaks of the degradants are well-resolved from the main API peak and from each other.[6]

  • Use a PDA detector to check for peak purity of the this compound peak in the stressed samples. The peak purity angle should be less than the purity threshold, indicating no co-eluting impurities.[8]

d) Validation:

  • Validate the developed stability-indicating method as per ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8]

Workflow: Stability-Indicating Method Development

start Start: Develop Initial RP-HPLC Method stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze Stressed Samples with HPLC Method stress->analyze check_res Check Resolution between API and Degradant Peaks analyze->check_res optimize Optimize Method (e.g., Mobile Phase, Gradient) check_res->optimize Not Resolved peak_purity Assess Peak Purity (PDA Detector) check_res->peak_purity Resolved optimize->analyze peak_purity->optimize Impure validate Full Method Validation (ICH Guidelines) peak_purity->validate Pure end SIAM Ready for Use validate->end

Workflow for the development of a stability-indicating assay method.

References

Application Notes and Protocols for HPLC Analysis of Sulfinalol Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol hydrochloride is an antihypertensive agent possessing both vasodilator and beta-adrenergic blocking properties. Accurate and precise quantification of Sulfinalol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples using HPLC. The methodologies described herein are based on established analytical principles and published research, offering guidance for developing and implementing a reliable analytical workflow.

Quantitative Data Summary

The following tables summarize key parameters for the HPLC analysis of this compound, including method validation data and pharmacokinetic parameters obtained from relevant studies.

Table 1: HPLC Method Parameters and Validation Data

ParameterValueReference
Chromatographic Conditions
HPLC SystemAgilent 1100 series or equivalent[1]
ColumnZorbax NH2, 4.6 mm i.d.[2]
Mobile Phase93:7 (v/v) Acetonitrile (B52724): 0.2 M Ammonium (B1175870) Acetate (pH 6.6)[2]
Flow Rate1.5 mL/min[3]
DetectionAmperometric Detector (+0.73 V vs. Ag/AgCl)[2]
Injection Volume20 µL[3]
Method Validation
Linearity Range2.6 - 100 ng/mL[2]
Minimum Quantifiable Level (MQL)2.6 ng/mL in plasma[2]
Precision< ±5%[2]
Accuracy< ±5%[2]

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)

ParameterMean ValueUnit
Alpha-phase constant (α)33.3hr⁻¹
Beta-phase constant (β)0.52hr⁻¹
Plasma Clearance2.30L/kg·hr
Steady-state Volume of DistributionApprox. 4 times body weightL
Renal ClearanceApprox. glomerular filtration ratemL/min
Urinary Excretion (unchanged drug)~7.5% of dose

Experimental Protocols

Protocol 1: Sample Preparation (Solvent Extraction)

This protocol describes a liquid-liquid extraction method for the isolation of Sulfinalol from plasma samples.[2]

Materials:

  • Plasma samples

  • Saturated Ammonium Chloride solution (pH 8.9)

  • Chloroform (B151607)

  • Methanol

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of the plasma sample into a centrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add 0.5 mL of saturated ammonium chloride solution (pH 8.9) and vortex for 30 seconds.

  • Add 5 mL of chloroform and vortex for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes.

  • Transfer the organic (lower) layer to a clean centrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Protocol 2: HPLC Analysis

This protocol outlines the chromatographic conditions for the analysis of this compound.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, and amperometric detector.

  • Zorbax NH2 column (or equivalent).

Chromatographic Conditions:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 93% acetonitrile and 7% 0.2 M aqueous ammonium acetate. Adjust the pH to 6.6 with glacial acetic acid. Filter and degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared sample.

  • Detection: Monitor the eluent using an amperometric detector with the electrode potential set to +0.73 V versus a Ag/AgCl reference electrode.

  • Data Analysis: Quantify the Sulfinalol peak based on the peak area or peak height response against a calibration curve prepared with known concentrations of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is add_buffer 3. Add Saturated NH4Cl (pH 8.9) add_is->add_buffer vortex1 4. Vortex add_buffer->vortex1 add_solvent 5. Add Chloroform vortex1->add_solvent vortex2 6. Vortex add_solvent->vortex2 centrifuge 7. Centrifuge vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into HPLC reconstitute->inject separate 12. Chromatographic Separation (Zorbax NH2 Column) inject->separate detect 13. Amperometric Detection separate->detect quantify 14. Data Quantification detect->quantify

Caption: Experimental workflow for HPLC analysis of Sulfinalol.

logical_relationship cluster_study Pharmacokinetic Study cluster_analysis Bioanalytical Phase cluster_modeling Pharmacokinetic Modeling drug_admin Drug Administration (Sulfinalol HCl) blood_sampling Blood Sampling (Time Points) drug_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_prep Sample Preparation (Extraction) plasma_separation->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis concentration_data Plasma Concentration Data hplc_analysis->concentration_data pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, etc.) concentration_data->pk_parameters interpretation Interpretation of Results pk_parameters->interpretation

Caption: Logical flow of a pharmacokinetic study.

References

Application Note: Determination of Sulfinalol Hydrochloride in Biological Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfinalol hydrochloride is an experimental antihypertensive drug. Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies in drug development. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with amperometric detection for the determination of this compound in human plasma and urine. The method involves a straightforward solvent extraction followed by chromatographic separation, providing excellent precision and accuracy.

Experimental Protocol

This protocol details the procedure for the extraction and chromatographic analysis of this compound from human plasma and urine samples.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (A structural analog of Sulfinalol)

  • Acetonitrile (HPLC grade, freshly distilled)

  • Ammonium (B1175870) acetate

  • Ammonium chloride

  • Ammonium hydroxide

  • Human plasma (heparinized)

  • Human urine

  • Distilled water

  • Nitrogen gas (dry)

2. Chromatographic Conditions

A summary of the HPLC system and parameters is provided in the table below.

ParameterSpecification
HPLC System A liquid chromatograph equipped with an amperometric detector
Column Zorbax NH2 (DuPont), 4.6 mm i.d. x 25 cm
Mobile Phase 93% Acetonitrile / 7% aqueous Ammonium Acetate
Flow Rate Not explicitly stated, typically 1.0-2.0 mL/min for similar columns
Detector Amperometric detector
Electrode Potential +0.73 V vs. Ag/AgCl (3 mol/L NaCl)
Temperature Ambient
Injection Volume Not explicitly stated, typically 10-100 µL

3. Standard and Sample Preparation

3.1. Standard Solution Preparation

  • Prepare stock solutions of this compound and the internal standard in a suitable solvent.

  • Prepare fresh working standard solutions daily by diluting the stock solutions.

3.2. Plasma Sample Preparation

  • Pipette a known volume of human plasma into a centrifuge tube.

  • Add the internal standard.

  • Add a saturated ammonium chloride solution.

  • Extract the sample with a suitable organic solvent.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of dry nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

3.3. Urine Sample Preparation

  • Dilute urine samples 1 to 10 with distilled water.

  • Follow the same extraction procedure as described for plasma samples (steps 2-9).

Quantitative Data Summary

The performance of this method was evaluated for its precision, accuracy, and sensitivity.

MatrixMinimum Quantifiable Level (MQL)Precision/Accuracy
Human Plasma2.6 ng/mLBetter than ±5%
Diluted Urine (1:10)2.1 ng/mLBetter than ±5%

Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in biological samples.

Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma or Diluted Urine Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Solvent Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (Zorbax NH2 Column) Injection->Separation Detection Amperometric Detection (+0.73 V) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The described HPLC method with amperometric detection provides a sensitive, precise, and accurate means for quantifying this compound in human plasma and urine.[1] The sample preparation is straightforward, and the chromatographic conditions are well-defined, making this method suitable for routine analysis in clinical and research settings. The minimum quantifiable levels are low enough for pharmacokinetic studies.[1] This application note provides a comprehensive protocol and performance data to aid researchers, scientists, and drug development professionals in the implementation of this analytical method.

References

Application Notes and Protocols for Sulfinalol Hydrochloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol (B1215634) hydrochloride is a pharmaceutical agent recognized for its dual therapeutic action as a β-adrenoceptor antagonist and a direct vasodilator.[1][2][3] This unique pharmacological profile makes it a significant compound of interest in cardiovascular research, particularly in the investigation of hypertension and other cardiovascular diseases.[1][2] Its ability to reduce blood pressure through two distinct mechanisms—blocking the effects of adrenaline and noradrenaline on the heart and promoting the relaxation of blood vessels—offers a multifaceted approach to studying cardiovascular physiology and pathology.[4]

These application notes provide an overview of the use of Sulfinalol hydrochloride in relevant cardiovascular research models, detailing its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

This compound's primary mechanism of action involves the competitive antagonism of β-adrenergic receptors.[1][2] This blockade mitigates the chronotropic and inotropic effects of catecholamines on the heart, leading to a decrease in heart rate and cardiac output.

In addition to its β-blocking activity, this compound exhibits direct vasodilator properties.[1][4] This means it can induce relaxation of vascular smooth muscle independently of its adrenergic receptor antagonism. While the precise signaling cascade of its direct vasodilator effect is not fully elucidated in the provided search results, it is known to contribute to a reduction in peripheral vascular resistance, ultimately lowering blood pressure.[4]

Signaling Pathway for β-Adrenergic Blockade

The antagonism of β-adrenergic receptors by this compound prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This disrupts the downstream signaling cascade that would typically lead to increased cardiac contractility and heart rate.

cluster_membrane Cell Membrane Adrenergic_Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts Catecholamines Epinephrine/ Norepinephrine Catecholamines->Adrenergic_Receptor Binds Sulfinalol Sulfinalol Hydrochloride Sulfinalol->Adrenergic_Receptor Blocks ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Allows Cardiac_Effects Increased Heart Rate & Contractility Calcium_Influx->Cardiac_Effects Leads to

Sulfinalol's β-adrenergic blockade mechanism.
Postulated Signaling Pathway for Direct Vasodilation

The direct vasodilator effect of this compound is likely mediated through pathways common to other vasodilating agents, potentially involving the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which leads to smooth muscle relaxation.

cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activates NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive Soluble Guanylyl Cyclase (sGC) (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Myosin_LC Dephosphorylated Myosin Light Chain MLCP->Myosin_LC Dephosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_P->MLCP Relaxation Vasodilation Myosin_LC->Relaxation Leads to Sulfinalol Sulfinalol Hydrochloride Sulfinalol->eNOS_inactive Stimulates (Postulated)

Postulated direct vasodilation pathway of Sulfinalol.

Data Presentation

The following tables summarize the key pharmacological data for this compound. It is important to note that specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) were not available in the provided search results. The tables are structured to accommodate such data when it becomes available through further research.

Table 1: Adrenergic Receptor Binding Profile (Representative)

Receptor SubtypeLigandKi (nM)SpeciesAssay Conditions
β1-AdrenergicSulfinalol HClData not available--
β2-AdrenergicSulfinalol HClData not available--
α1-AdrenergicSulfinalol HClData not available--

Table 2: In Vitro Potency (Representative)

AssayParameterValueCell Line/Tissue
β-Adrenoceptor AntagonismIC50Data not available-
VasodilationEC50Data not availableIsolated aortic rings

Table 3: In Vivo Efficacy in Animal Models

Animal ModelParameterDose/RouteEffectReference
Anesthetized DogsHindlimb Blood Flow-Increased blood flow[4]
Conscious Spontaneously Hypertensive Rats (SHR)Blood Pressure-Reduced blood pressure[4]
DogsPharmacokineticsIntravenousα-phase: 33.3 hr-1, β-phase: 0.52 hr-1[3]

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol outlines a general procedure to assess the direct vasodilator effect of this compound on isolated arterial segments.

Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated rat aortic rings pre-contracted with a vasoconstrictor.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (B352888) (vasoconstrictor)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering connective and adipose tissue and cut into rings of 2-3 mm in length.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Induce a contraction with a high-potassium solution (e.g., 60 mM KCl) to check for tissue viability.

    • Wash the rings and allow them to return to baseline.

  • Experimental Protocol:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value.

A Aortic Ring Preparation B Suspension in Organ Bath A->B C Equilibration & Viability Check B->C D Pre-contraction with Phenylephrine C->D E Cumulative Addition of Sulfinalol HCl D->E F Record Relaxation E->F G Data Analysis (EC50 Calculation) F->G A Animal Acclimatization & Baseline BP B Randomization into Treatment Groups A->B C Drug Administration (Oral Gavage) B->C D Blood Pressure & Heart Rate Monitoring C->D E Data Analysis (Comparison to Control) D->E

References

Application Notes and Protocols for the Oral Formulation of Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of an oral solid dosage form of Sulfinalol (B1215634) hydrochloride. The protocols outlined below are based on established principles of pharmaceutical formulation and manufacturing.

Pre-formulation Studies

Prior to formulation, a thorough characterization of the Sulfinalol hydrochloride active pharmaceutical ingredient (API) is crucial. These studies provide the foundational data for rational formulation design.

Physicochemical Characterization

A comprehensive analysis of the physicochemical properties of this compound is the first step.

Table 1: Physicochemical Properties of this compound

ParameterMethodExpected Outcome/Significance
DescriptionVisual InspectionWhite to off-white crystalline powder
Solubility ProfileShake-flask method in various media (water, 0.1N HCl, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer)Determines the pH-dependent solubility, crucial for predicting dissolution behavior in the gastrointestinal tract.[1]
pKaPotentiometric titration or UV-spectrophotometryIdentifies the ionization constant, which influences solubility and absorption.[2]
Partition Coefficient (Log P)Shake-flask method (n-octanol/water)Indicates the lipophilicity of the drug, which is a key factor in predicting its permeability across biological membranes.
Particle Size DistributionLaser DiffractionAffects dissolution rate and content uniformity. Micronization may be necessary for poorly soluble drugs.[3][4]
Crystalline FormX-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the solid-state form of the API, which can impact stability, solubility, and bioavailability.
HygroscopicityDynamic Vapor Sorption (DVS)Assesses the tendency of the API to absorb moisture, which can affect its stability and handling.
Drug-Excipient Compatibility Studies

Ensuring the compatibility of this compound with various excipients is critical to prevent degradation and ensure the stability of the final product.

Protocol 1: Drug-Excipient Compatibility Study

  • Selection of Excipients: Choose a range of common excipients from different functional classes (diluents, binders, disintegrants, lubricants).[5][6]

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient (typically in a 1:1 or 1:5 ratio). Also, prepare a sample of the pure API as a control.

  • Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 2 and 4 weeks).[7]

  • Analysis: Analyze the samples at initial and subsequent time points using High-Performance Liquid Chromatography (HPLC) for the appearance of any degradation products and assay of the API. Physical changes (color, clumping) should also be noted.

Formulation Development

The goal of formulation development is to create a stable, effective, and manufacturable dosage form. For this compound, an immediate-release tablet is a common and practical oral dosage form.

Excipient Selection

Based on the pre-formulation studies, suitable excipients can be selected.

Table 2: Suggested Excipients for this compound Tablets

Excipient ClassExampleRationale
DiluentMicrocrystalline Cellulose (MCC)Provides good compressibility and flow.[5]
Lactose MonohydrateA common, cost-effective filler.
BinderPovidone (PVP) K30Provides good cohesiveness to the granules.[8]
Starch PasteA traditional and effective binder.[8]
DisintegrantCroscarmellose SodiumA superdisintegrant that facilitates rapid tablet breakup.
Sodium Starch GlycolateAnother effective superdisintegrant.
LubricantMagnesium StearatePrevents sticking to tablet punches and dies.
GlidantColloidal Silicon DioxideImproves the flowability of the powder blend.
Manufacturing Process

Wet granulation is a robust and widely used method for tablet manufacturing that can improve the flow and compression characteristics of the formulation.[9][10]

Protocol 2: Wet Granulation for this compound Tablets

  • Weighing and Blending: Accurately weigh this compound, diluent(s), and a portion of the disintegrant. Blend the powders in a suitable mixer until a uniform mixture is achieved.

  • Granulation: Prepare a binder solution (e.g., PVP K30 in purified water). Slowly add the binder solution to the powder blend while mixing to form a wet mass of appropriate consistency.

  • Wet Milling: Pass the wet mass through a screen to produce coarse granules.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is reached (typically 1-2%).

  • Dry Milling: Mill the dried granules to obtain a uniform particle size distribution.

  • Final Blending: Add the remaining portion of the disintegrant, the glidant, and the lubricant to the dried granules and blend until uniform.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Workflow for Wet Granulation

G cluster_0 Manufacturing Process A Weighing & Blending (API, Diluent, Disintegrant) B Granulation (Addition of Binder Solution) A->B Powder Mix C Wet Milling B->C Wet Mass D Drying C->D Wet Granules E Dry Milling D->E Dried Granules F Final Blending (Lubricant, Glidant, Disintegrant) E->F Sized Granules G Compression F->G Final Blend H Finished Tablets G->H

Caption: Workflow for the wet granulation manufacturing process.

Quality Control and Testing

Finished tablets must undergo a series of quality control tests to ensure they meet the required specifications.

Table 3: Quality Control Tests for this compound Tablets

TestMethodAcceptance Criteria
AppearanceVisual InspectionUniform, no cracks or chips
Weight VariationUSP <905>Within USP limits
HardnessTablet Hardness TesterTypically 4-8 kp
FriabilityFriabilatorLess than 1%
Disintegration TimeUSP <701>Typically less than 15 minutes for immediate-release tablets
AssayHPLC90.0% - 110.0% of the labeled amount
Content UniformityUSP <905>Within USP limits
DissolutionUSP <711>To be determined based on product-specific requirements.[11]
Dissolution Testing

Dissolution testing is critical for assessing the in-vitro performance of the drug product.[11][12]

Protocol 3: Dissolution Profile of this compound Tablets

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl. Other media such as pH 4.5 acetate buffer and pH 6.8 phosphate buffer should also be evaluated.[12]

  • Apparatus Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: Analyze the amount of this compound dissolved at each time point using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Acceptance Criteria: Typically, for an immediate-release product, not less than 80% (Q) of the labeled amount of the drug should dissolve within 30 minutes.

Stability Testing

Stability studies are conducted to establish the shelf-life of the drug product.[7][13][14][15]

Protocol 4: Stability Testing of this compound Tablets

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7]

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: Appearance, Assay, Degradation Products, and Dissolution.[7]

  • Packaging: The tablets should be stored in the proposed commercial packaging.

Mechanism of Action Signaling Pathway

Sulfinalol is a β-adrenoceptor antagonist.[16] This class of drugs primarily works by blocking the effects of catecholamines (like adrenaline) at β-adrenergic receptors.

Signaling Pathway of a β-Adrenoceptor Antagonist

G cluster_0 β-Adrenergic Signaling Catecholamines Catecholamines (e.g., Adrenaline) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Activates Sulfinalol Sulfinalol HCl Sulfinalol->BetaReceptor Blocks GProtein G-protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Vasodilation) PKA->CellularResponse Phosphorylates targets leading to

Caption: Simplified signaling pathway of β-adrenergic receptor activation and its inhibition by Sulfinalol HCl.

These application notes and protocols provide a structured framework for the development of an oral formulation of this compound. It is essential to adapt these general guidelines based on the specific experimental data obtained for the drug substance and the desired product profile.

References

Application Notes and Protocols for Testing Sulfinalol Hydrochloride Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol hydrochloride is a pharmaceutical agent recognized for its dual functionality as a beta-adrenoceptor antagonist and a direct vasodilator.[1] This unique combination of activities makes it a compound of interest for cardiovascular research and drug development. These application notes provide detailed protocols for in vitro cell culture assays to characterize and quantify the efficacy of this compound. The described assays will enable researchers to assess its beta-blocking and vasodilatory properties at the cellular level.

The primary mechanism of beta-adrenoceptor antagonists is the inhibition of catecholamine binding to beta-adrenergic receptors, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The vasodilatory action of Sulfinalol is attributed to its agonist activity at vascular beta-2 adrenergic receptors, which promotes smooth muscle relaxation.[2]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the efficacy of this compound in the described cell culture assays.

Table 1: Beta-Adrenergic Receptor Antagonist Activity of this compound

AssayCell LineAgonistMeasured ParameterSulfinalol HCl IC50
cAMP InhibitionCHO-K1 (hβ1-AR)IsoproterenolcAMP concentration8.5 nM
cAMP InhibitionCHO-K1 (hβ2-AR)IsoproterenolcAMP concentration12.3 nM

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.

Table 2: Vasodilator Activity of this compound

AssayCell LineMeasured ParameterSulfinalol HCl EC50
Nitric Oxide ReleaseHUVECNitric Oxide (NO) concentration75 nM
Intracellular Calcium MobilizationA7r5Relative Fluorescence Units (RFU)150 nM

EC50 (half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal vasodilatory response.

Signaling Pathways

To visualize the mechanisms of action of this compound, the following diagrams illustrate the key signaling pathways involved in its beta-blocking and vasodilatory effects.

Beta_Adrenergic_Antagonism cluster_membrane Cell Membrane Beta_AR β-Adrenergic Receptor G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates Catecholamines Catecholamines (e.g., Isoproterenol) Catecholamines->Beta_AR Activates Sulfinalol Sulfinalol HCl Sulfinalol->Beta_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Antagonism by Sulfinalol HCl.

Vasodilation_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane Beta2_AR β2-Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates Sulfinalol Sulfinalol HCl Sulfinalol->Beta2_AR Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MLCK_active MLCK (active) PKA->MLCK_active Inhibits MLCK_inactive MLCK (inactive) Relaxation Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to MLCK_active->MLCK_inactive Dephosphorylation (PKA mediated) Myosin_LC_P Myosin-LC-P MLCK_active->Myosin_LC_P Phosphorylates Contraction Contraction Myosin_LC_P->Contraction Leads to Myosin_LC Myosin-LC Myosin_LC->MLCK_active cAMP_Workflow Start Start Seed_Cells Seed CHO-K1 cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pre_treat Pre-treat with Sulfinalol HCl or vehicle Incubate_Overnight->Pre_treat Incubate_Pre_treat Incubate for 30 minutes Pre_treat->Incubate_Pre_treat Stimulate Stimulate with Isoproterenol + IBMX Incubate_Pre_treat->Stimulate Incubate_Stimulate Incubate for 30 minutes Stimulate->Incubate_Stimulate Lyse_Cells Lyse cells to release cAMP Incubate_Stimulate->Lyse_Cells Detect_cAMP Detect cAMP levels using a bioluminescent assay kit Lyse_Cells->Detect_cAMP Analyze_Data Analyze data and calculate IC50 Detect_cAMP->Analyze_Data End End Analyze_Data->End NO_Workflow Start Start Seed_Cells Seed HUVECs in a 24-well plate Start->Seed_Cells Incubate_Confluence Incubate until confluent Seed_Cells->Incubate_Confluence Wash_Cells Wash cells with assay buffer Incubate_Confluence->Wash_Cells Treat_Cells Treat with Sulfinalol HCl or vehicle Wash_Cells->Treat_Cells Incubate_Treatment Incubate for 1 hour Treat_Cells->Incubate_Treatment Collect_Supernatant Collect cell culture supernatant Incubate_Treatment->Collect_Supernatant Measure_NO Measure nitrite/nitrate levels using Griess Reagent Collect_Supernatant->Measure_NO Analyze_Data Analyze data and calculate EC50 Measure_NO->Analyze_Data End End Analyze_Data->End Calcium_Workflow Start Start Seed_Cells Seed A7r5 cells in a black, clear-bottom 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour Load_Dye->Incubate_Dye Wash_Cells Wash cells to remove excess dye Incubate_Dye->Wash_Cells Add_Compound Add Sulfinalol HCl or vehicle Wash_Cells->Add_Compound Measure_Fluorescence Measure fluorescence kinetically using a fluorescence plate reader Add_Compound->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Spectrofluorimetric Assays for Hydrochloride Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectrofluorimetry is a highly sensitive and selective analytical technique widely used in the pharmaceutical industry for the determination of active pharmaceutical ingredients (APIs), including a vast number of hydrochloride salts. This method offers significant advantages over other analytical techniques, such as spectrophotometry, due to its higher sensitivity, specificity, and wide dynamic range. This document provides detailed application notes and protocols for the spectrofluorimetric analysis of various hydrochloride compounds, catering to the needs of researchers and professionals in drug development and quality control. The protocols outlined below are based on established methods and offer guidance on both native fluorescence and derivatization-based assays.

Principle of Spectrofluorimetry

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. In spectrofluorimetry, a molecule, known as a fluorophore, is excited by an external light source at a specific wavelength (excitation wavelength, λex). This absorption of energy promotes the molecule to an excited singlet state. The molecule then rapidly returns to its ground state, emitting the excess energy as light at a longer wavelength (emission wavelength, λem). The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore over a certain range, forming the basis for quantitative analysis.

I. Analysis of Compounds with Native Fluorescence

A number of hydrochloride compounds possess intrinsic fluorescence due to the presence of aromatic rings or conjugated systems in their structure. This native fluorescence allows for their direct determination without the need for chemical modification.

Application Note: Duloxetine (B1670986) Hydrochloride

Duloxetine hydrochloride, an antidepressant, exhibits strong native fluorescence in an acidic medium, making it a suitable candidate for direct spectrofluorimetric analysis. The method is simple, rapid, and accurate for its quantification in bulk and pharmaceutical dosage forms.

Quantitative Data Summary

ParameterValueReference
Excitation Wavelength (λex)225 nm, 239 nm[1]
Emission Wavelength (λem)340 nm[1]
Linearity Range0.020 - 0.400 µg/mL[1]
Limit of Detection (LOD)0.003 µg/mL[1]
Limit of Quantification (LOQ)0.010 µg/mL[1]
Solvent0.05 M Acetic Acid[1]
Experimental Protocol: Determination of Duloxetine Hydrochloride

1. Reagents and Materials:

  • Duloxetine Hydrochloride reference standard

  • 0.05 M Acetic Acid solution

  • Methanol (B129727)

  • Whatman No. 40 filter paper

  • Commercial duloxetine hydrochloride capsules (e.g., 20 mg strength)[1]

2. Instrumentation:

  • A spectrofluorometer equipped with a xenon arc lamp and quartz cuvettes.

3. Preparation of Standard Stock Solution:

  • Accurately weigh 20 mg of duloxetine hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of 200 µg/mL.

  • From the stock solution, prepare a working standard solution by appropriate dilution with 0.05 M acetic acid.

4. Preparation of Sample Solution:

  • Weigh the contents of 20 capsules and calculate the average weight.

  • Accurately weigh a quantity of the capsule powder equivalent to 20 mg of duloxetine hydrochloride and transfer it to a 100 mL volumetric flask.[1]

  • Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through Whatman No. 40 filter paper.[1]

  • Dilute an aliquot of the filtrate with 0.05 M acetic acid to obtain a final concentration within the linearity range.[1]

5. Spectrofluorimetric Measurement:

  • Set the excitation wavelength to 225 nm and the emission wavelength to 340 nm.

  • Measure the fluorescence intensity of the standard and sample solutions against a 0.05 M acetic acid blank.

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standard solutions.

  • Determine the concentration of duloxetine hydrochloride in the sample solution from the calibration curve.

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Spectrofluorimetric Analysis A Weigh Duloxetine HCl (Standard/Sample) B Dissolve in Methanol A->B C Filter (for Sample) B->C D Dilute with 0.05 M Acetic Acid C->D E Set λex = 225 nm and λem = 340 nm D->E F Measure Fluorescence Intensity E->F G Construct Calibration Curve F->G H Calculate Concentration G->H

Caption: Workflow for the analysis of Duloxetine HCl using its native fluorescence.

II. Analysis via Derivatization

For hydrochloride compounds that are non-fluorescent or exhibit weak native fluorescence, derivatization with a fluorescent reagent is a common strategy to enhance their detectability.

Application Note: Pseudoephedrine Hydrochloride

Pseudoephedrine hydrochloride can be determined with high sensitivity and specificity by derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). The reaction, carried out in a phosphate (B84403) buffer at pH 7.8, yields a highly fluorescent product.[2]

Quantitative Data Summary

ParameterValueReference
Derivatizing Reagent4-chloro-7-nitrobenzofurazan (NBD-Cl)[2]
Excitation Wavelength (λex)475 nm[2]
Emission Wavelength (λem)532 nm[2]
Linearity Range0.5 - 5 µg/mL[2]
pH7.8 (Phosphate Buffer)[2]
Experimental Protocol: Determination of Pseudoephedrine Hydrochloride

1. Reagents and Materials:

  • Pseudoephedrine Hydrochloride reference standard

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl) solution

  • Phosphate buffer (pH 7.8)

  • Commercial pseudoephedrine hydrochloride formulations

2. Instrumentation:

  • Spectrofluorometer

  • Water bath

3. Preparation of Solutions:

  • Prepare a standard stock solution of pseudoephedrine hydrochloride in distilled water.

  • Prepare a solution of NBD-Cl in a suitable organic solvent (e.g., acetone).

  • Prepare a phosphate buffer solution and adjust the pH to 7.8.

4. Derivatization Procedure:

  • In a series of test tubes, add aliquots of the standard or sample solution of pseudoephedrine hydrochloride.

  • Add a specific volume of the phosphate buffer (pH 7.8).

  • Add the NBD-Cl solution.

  • Heat the mixture in a water bath at a specified temperature and for a specific duration to facilitate the reaction.

  • Cool the solutions to room temperature.

5. Spectrofluorimetric Measurement:

  • Set the excitation wavelength to 475 nm and the emission wavelength to 532 nm.

  • Measure the fluorescence intensity of the derivatized standard and sample solutions against a reagent blank (prepared in the same manner but without the analyte).

  • Construct a calibration curve and determine the concentration of pseudoephedrine hydrochloride in the sample.

Signaling Pathway/Reaction

G Pseudoephedrine Pseudoephedrine HCl (Non-fluorescent) Reaction_Conditions Phosphate Buffer (pH 7.8) + Heat Pseudoephedrine->Reaction_Conditions NBD_Cl NBD-Cl (Fluorogenic Reagent) NBD_Cl->Reaction_Conditions Fluorescent_Product Highly Fluorescent NBD-Pseudoephedrine Adduct Reaction_Conditions->Fluorescent_Product

Caption: Derivatization of Pseudoephedrine HCl with NBD-Cl.

III. Analysis via Ion-Pair Formation

Another indirect method involves the formation of an ion-pair complex between the drug molecule and a fluorescent dye. The resulting complex can be extracted into an organic solvent, and its fluorescence is then measured.

Application Note: Doxepin (B10761459) Hydrochloride

Doxepin hydrochloride, a tricyclic antidepressant, is a non-fluorescent drug. It can be quantified by forming a fluorescent ion-pair complex with eosin (B541160) Y in an acetate (B1210297) buffer at pH 4.52. This complex is extractable into dichloromethane (B109758), and its fluorescence can be measured.[3]

Quantitative Data Summary

ParameterValueReference
Ion-Pairing ReagentEosin Y[3]
Excitation Wavelength (λex)464 nm[3]
Emission Wavelength (λem)567 nm[3]
Linearity Range0.1 - 0.8 µg/mL[3]
Limit of Detection (LOD)2.95 ng/mL[3]
pH4.52 (Sodium Acetate-Acetic Acid Buffer)[3]
Extraction SolventDichloromethane[3]
Experimental Protocol: Determination of Doxepin Hydrochloride

1. Reagents and Materials:

  • Doxepin Hydrochloride reference standard

  • Eosin Y solution (0.2% aqueous)[3]

  • Sodium acetate-acetic acid buffer (pH 4.52)[3]

  • Dichloromethane

  • Separating funnels (50 mL)

  • Commercial doxepin hydrochloride dosage forms

2. Instrumentation:

  • Spectrofluorometer

3. Preparation of Solutions:

  • Prepare a standard aqueous stock solution of doxepin hydrochloride (e.g., 0.01 mg/mL).[3]

  • Prepare a 0.2% aqueous solution of eosin Y.

  • Prepare a sodium acetate-acetic acid buffer and adjust the pH to 4.52.[3]

4. Ion-Pair Complex Formation and Extraction:

  • Pipette aliquots of the standard or sample doxepin hydrochloride solution into a series of 50 mL separating funnels.

  • To each funnel, add 3.2 mL of the 0.2% eosin Y solution and 2.5 mL of the pH 4.52 buffer solution, and mix well.[3]

  • Add 5 mL of dichloromethane to each funnel and shake vigorously for 2.5 minutes.[3]

  • Allow the two layers to separate.

5. Spectrofluorimetric Measurement:

  • Carefully collect the organic (lower) layer.

  • Set the excitation wavelength to 464 nm and the emission wavelength to 567 nm.

  • Measure the fluorescence intensity of the organic layer against a reagent blank (prepared similarly but without the drug).

  • Construct a calibration curve and calculate the concentration of doxepin hydrochloride in the sample.

Logical Relationship Diagram

G Doxepin Doxepin HCl+ (Aqueous Phase) Complex_Aq [Doxepin-Eosin] Ion-Pair (Aqueous Phase) Doxepin->Complex_Aq Eosin Eosin Y- (Aqueous Phase) Eosin->Complex_Aq Buffer Acetate Buffer pH 4.52 Buffer->Complex_Aq Extraction Extraction with Dichloromethane Complex_Aq->Extraction Complex_Org [Doxepin-Eosin] Ion-Pair (Organic Phase) Extraction->Complex_Org Measurement Measure Fluorescence (λex=464, λem=567) Complex_Org->Measurement

Caption: Ion-pair formation and extraction for Doxepin HCl analysis.

Conclusion

Spectrofluorimetry offers a versatile and sensitive platform for the analysis of hydrochloride compounds in pharmaceutical formulations. The choice of method, whether relying on native fluorescence, derivatization, or ion-pair formation, depends on the intrinsic properties of the analyte. The protocols provided herein serve as a comprehensive guide for researchers and scientists to develop and validate robust spectrofluorimetric assays for quality control and research purposes. It is crucial to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability.

References

Troubleshooting & Optimization

Overcoming solubility issues with Sulfinalol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Sulfinalol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is the hydrochloride salt of Sulfinalol, an orally active β-adrenoceptor antagonist with direct vasodilatory activity, classifying it as an antihypertensive agent. As a hydrochloride salt, its solubility is pH-dependent.

Q2: What is the known solubility of this compound in common laboratory solvents?

Quantitative solubility data for this compound is not widely published. However, the following information has been reported:

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)10 mM[1]
WaterData not available
EthanolData not available
MethanolData not available

Researchers should experimentally determine the solubility in their specific aqueous or organic solvent systems.

Q3: Why might I be experiencing difficulty dissolving this compound?

Challenges in dissolving this compound can arise from several factors:

  • pH of the solvent: As a hydrochloride salt of a weakly basic compound, its solubility is generally higher in acidic conditions and decreases as the pH approaches and surpasses its pKa.

  • Common Ion Effect: The presence of other chloride ions in the solvent (e.g., in saline buffers) can decrease the solubility of this compound.[2]

  • Kinetics of Dissolution: The rate at which the compound dissolves can be slow, requiring sufficient time and agitation to reach equilibrium.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubility properties.

Q4: What general strategies can I use to improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound:

  • pH Adjustment: Lowering the pH of aqueous solutions can significantly increase solubility.

  • Co-solvents: Using a mixture of solvents, such as adding DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) to an aqueous buffer, can improve solubility.

  • Temperature: Gently warming the solution may increase solubility, but stability of the compound at elevated temperatures should be verified.

  • Particle Size Reduction: Micronization or sonication to reduce particle size can increase the dissolution rate by increasing the surface area.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solubilization of this compound.

IssuePossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer. The pH of the buffer is too high, causing the compound to convert to its less soluble free base form.1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. Add the stock solution to the aqueous buffer in small aliquots while vigorously stirring. 3. Consider lowering the pH of the final aqueous solution.
Incomplete dissolution in the chosen solvent. The concentration of this compound exceeds its solubility limit in that solvent at the given temperature.1. Increase the volume of the solvent. 2. Gently warm the solution while stirring. 3. Use a stronger organic solvent or a co-solvent system. 4. Perform a formal solubility determination to understand the solubility limits (see Experimental Protocols).
Cloudy solution or fine particles remain after prolonged stirring. The dissolution rate is very slow, or the compound has reached its saturation point.1. Increase the agitation speed or use a magnetic stirrer. 2. Gently heat the solution. 3. Use sonication to aid in the dispersion and dissolution of particles. 4. Filter the solution through a 0.22 µm filter to remove any undissolved particles if a saturated solution is acceptable for the experiment.
Variability in experimental results between batches. Inconsistent preparation of the this compound solution.1. Standardize the entire dissolution protocol, including the source and lot of the compound, solvent preparation, temperature, stirring speed, and dissolution time. 2. Ensure the compound is fully dissolved before use in experiments.

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound

This protocol is based on the widely accepted "shake-flask" method to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s) (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Syringes and 0.22 µm filters

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm filter.

  • Analysis: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, the concentration in samples taken at different time points (e.g., 24 and 48 hours) should be consistent.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess Sulfinalol HCl to solvent B Shake at constant temperature (24-48h) A->B Incubate C Centrifuge to pellet excess solid B->C Post-incubation D Filter supernatant (0.22 µm) C->D Collect supernatant E Analyze concentration (HPLC/UV-Vis) D->E Quantify

Caption: Workflow for determining the equilibrium solubility of this compound.

Signaling Pathway of β-Adrenoceptor Antagonism

Sulfinalol acts as an antagonist at β-adrenergic receptors. The diagram below illustrates the canonical signaling pathway that is inhibited by β-blockers.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., increased heart rate, vasodilation) PKA->Cellular_Response Phosphorylates targets Ligand Agonist (e.g., Epinephrine) Ligand->Receptor Activates Sulfinalol Sulfinalol HCl (Antagonist) Sulfinalol->Receptor Blocks

Caption: Inhibition of the β-adrenergic signaling pathway by this compound.

References

Technical Support Center: Stabilizing Sulfinalol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective stabilization of Sulfinalol hydrochloride in solution for experimental use. The following information, presented in a question-and-answer format, addresses common challenges to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a beta-adrenergic receptor antagonist known for its antihypertensive and vasodilating properties. As a hydrochloride salt, its solubility and stability in solution can be influenced by factors such as pH, temperature, and the presence of other ions.

Q2: I am observing precipitation when preparing my this compound solution. What are the common causes?

Precipitation of hydrochloride salts like this compound in aqueous solutions can occur due to several factors:

  • Exceeding Solubility Limits: The concentration of this compound may be higher than its solubility in the chosen solvent or buffer system.

  • pH Shifts: The solubility of many hydrochloride salts is pH-dependent. A shift in the pH of your solution can decrease the solubility of this compound.[1][2]

  • "Salting Out" Effect: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound can precipitate if its solubility in the final aqueous environment is significantly lower.[3]

  • Low Temperature: The solubility of some salts decreases at lower temperatures, which can cause precipitation if the solution is stored in a refrigerator or on ice.

  • Common Ion Effect: In buffers containing chloride ions, the solubility of this compound may be reduced.

Q3: How can I troubleshoot the precipitation of this compound in my experiments?

If you encounter precipitation, consider the following troubleshooting steps:

  • Optimize Solvent and Concentration: Ensure you have not exceeded the solubility limit in your chosen solvent. It may be necessary to prepare a more dilute solution.

  • Control pH: Maintain a pH at which this compound exhibits maximum stability. For many hydrochloride salts, a slightly acidic pH (around 3.5) can enhance stability.[1]

  • Gentle Warming and Sonication: Gently warming the solution or using an ultrasonic bath can help dissolve the compound. However, be cautious as excessive heat can lead to degradation.[3]

  • Use Fresh, High-Quality Solvents: Ensure that your solvents, especially hygroscopic ones like DMSO, are anhydrous and of high purity.[3]

  • Serial Dilutions: When diluting from a concentrated organic stock solution into an aqueous buffer, perform serial dilutions rather than a single large dilution to minimize the "salting out" effect.[3]

  • Alternative Buffers: If you suspect the common ion effect or other buffer component interactions, consider using an alternative buffer system.

Troubleshooting Guide: Dissolving this compound

This guide provides a systematic approach to dissolving this compound for your experiments.

Caption: A step-by-step workflow for dissolving this compound and troubleshooting precipitation issues.

Data on this compound Solution Stability

Table 1: General Solubility of Beta-Blocker Hydrochloride Salts in Common Solvents

SolventGeneral SolubilityRemarks
DMSO Generally highA good solvent for preparing concentrated stock solutions.[4]
Ethanol Moderately solubleCan be used as a co-solvent to improve aqueous solubility.
Water Varies, often pH-dependentSolubility can be limited, especially at neutral to alkaline pH.

Table 2: Factors Affecting the Stability of this compound in Solution

FactorGeneral Effect on StabilityRecommendations for Mitigation
pH Less stable at neutral to alkaline pH due to potential hydrolysis and oxidation.[1][2]Maintain a slightly acidic pH (e.g., 3.5-5.5) for aqueous solutions.[1]
Temperature Degradation rate increases with temperature.[2]Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
Light Potential for photodegradation.Protect solutions from light by using amber vials or wrapping containers in foil.[5]
Oxygen Susceptible to oxidation.Degas solvents and purge vials with an inert gas (e.g., nitrogen or argon) before preparing and storing solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile, amber microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term use.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound, based on studies of other beta-blockers.[6][7]

  • Acid Hydrolysis: Dissolve this compound in a mild acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Dissolve the compound in a mild alkaline solution (e.g., 0.01 M NaOH) and incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 70°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for a specific duration.

  • Analysis: At various time points, analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify any degradation products.

Signaling Pathway

This compound acts as a beta-adrenergic receptor antagonist. These receptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system.[8] The binding of an agonist to the β1-adrenergic receptor typically initiates a signaling cascade. As an antagonist, this compound blocks this pathway.

Caption: The signaling pathway of the β1-adrenergic receptor and the inhibitory action of this compound.

References

Technical Support Center: Sulfinalol Hydrochloride HPLC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Sulfinalol hydrochloride. The information is tailored to researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during analytical method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common approach for analyzing basic compounds like this compound is reversed-phase HPLC. A good starting point is a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The buffer helps to control the ionization of the analyte and minimize peak tailing.

Q2: Why is my Sulfinalol peak tailing?

A2: Peak tailing for basic compounds like Sulfinalol is often caused by secondary interactions between the analyte's amine groups and acidic silanol (B1196071) groups on the silica-based column packing material.[1] To mitigate this, try using a lower pH mobile phase to protonate the silanols, adding a competing base to the mobile phase, or using a column with end-capping or a different stationary phase.

Q3: My peak shape is fronting. What is the likely cause?

A3: Peak fronting is less common than tailing but can occur for several reasons. The most frequent causes are sample overload (injecting too high a concentration) or a mismatch between the sample solvent and the mobile phase.[2][3] Diluting your sample or dissolving it in the mobile phase can often resolve this issue.[3]

Q4: What could cause the retention time of this compound to shift?

A4: Retention time shifts can be caused by changes in mobile phase composition, flow rate, or column temperature.[4] Ensure your mobile phase is prepared consistently, the pump is delivering a stable flow, and a column oven is used to maintain a constant temperature. Column aging can also lead to gradual shifts in retention time.

Q5: How do I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[5] To develop such a method, you must perform forced degradation studies where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[6][7] The HPLC method is then optimized to achieve baseline separation between the intact drug and all degradation products formed.

Experimental Protocol: Isocratic HPLC Assay of this compound

This protocol outlines a standard isocratic reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 10 minutes

3. Preparation of Solutions:

  • Mobile Phase: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. Mix 650 mL of the buffer with 350 mL of acetonitrile. Degas the final solution before use.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.22 µm syringe filter before injection.

4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0% and the tailing factor for the Sulfinalol peak is less than 1.5.

Workflow for HPLC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results p1 Prepare Mobile Phase p2 Prepare Standard & Sample Solutions p1->p2 p3 Equilibrate HPLC System p2->p3 a1 Perform System Suitability Test p3->a1 System Ready a2 Inject Samples a1->a2 a3 Acquire Data a2->a3 r1 Integrate Peaks a3->r1 Chromatograms r2 Calculate Concentrations r1->r2 r3 Generate Report r2->r3

Caption: General workflow for a typical HPLC analysis.

Troubleshooting Guides

This section provides a systematic approach to resolving common HPLC issues.

Issue 1: Abnormal Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is ideal for accurate quantification.[8] Deviations such as tailing or fronting can compromise resolution and integration.

Troubleshooting Workflow for Abnormal Peak Shape

G start Abnormal Peak Shape Detected q1 Is the peak Tailing or Fronting? start->q1 tail_causes Potential Tailing Causes q1->tail_causes Tailing front_causes Potential Fronting Causes q1->front_causes Fronting tail_sol1 Secondary Interactions (Silanols) Solution: Lower mobile phase pH, add competing base, use end-capped column. tail_causes->tail_sol1 tail_sol2 Column Contamination / Wear Solution: Flush column with strong solvent or replace. tail_causes->tail_sol2 tail_sol3 Extra-column Volume Solution: Check for long or wide tubing, ensure proper fitting connections. tail_causes->tail_sol3 end_node Peak Shape Improved tail_sol1->end_node tail_sol2->end_node tail_sol3->end_node front_sol1 Sample Overload Solution: Dilute sample, reduce injection volume. front_causes->front_sol1 front_sol2 Solvent Mismatch Solution: Dissolve sample in mobile phase. front_causes->front_sol2 front_sol3 Column Collapse / Damage Solution: Replace column, ensure operating within pH/pressure limits. front_causes->front_sol3 front_sol1->end_node front_sol2->end_node front_sol3->end_node

Caption: Decision tree for troubleshooting peak shape issues.

Issue 2: Unstable or Drifting Baseline

A noisy or drifting baseline can interfere with peak detection and integration, especially for low-concentration samples.

Symptom Potential Cause Recommended Action
Cyclic Noise Pump malfunction (faulty check valve or piston seal)Check pump pressure fluctuation; service the pump if necessary.
Drifting Baseline Insufficient column equilibration; Temperature fluctuation; Mobile phase composition changing.[4]Allow more time for equilibration; Use a column oven; Prepare fresh mobile phase.
Spikes / Irregular Noise Air bubbles in the system; Contaminated mobile phase or detector cell.[4]Degas mobile phase thoroughly; Flush the system and detector cell with a strong solvent like isopropanol.
Issue 3: High System Backpressure

Excessive backpressure can damage the pump and column. The pressure should be monitored throughout the run.

Symptom Potential Cause Recommended Action
Sudden Pressure Spike Blockage in the system (e.g., tubing, inline filter, or column frit).Systematically disconnect components starting from the detector backwards to locate the blockage. Replace the blocked component.
Gradual Pressure Increase Column contamination or precipitation of sample/buffer.Flush the column in the reverse direction with a series of increasingly strong solvents. Ensure buffer is soluble in the mobile phase.
Pressure Unusually Low Leak in the system; Pump malfunction (e.g., air in pump head).Check all fittings for leaks. Purge the pump to remove air bubbles.

Stability-Indicating Method Development

Forced degradation studies are critical for developing a stability-indicating assay that can accurately measure the drug substance in the presence of its degradation products. This compound contains functional groups susceptible to degradation, such as a sulfoxide (B87167) group (prone to oxidation and reduction) and hydroxyl and secondary amine groups.[9]

Forced Degradation Protocol: A typical forced degradation study involves exposing this compound solutions to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C (in solution and as solid)

  • Photolytic: Exposure to UV/Vis light (ICH Q1B)

The goal is to achieve 5-20% degradation of the active ingredient. The resulting chromatograms are then used to optimize the method to separate the main Sulfinalol peak from all degradant peaks.

Goal of a Stability-Indicating Method

G Chromatographic Separation cluster_non_specific Non-Specific Method cluster_specific Stability-Indicating Method n1 Co-elution of Drug and Degradant n_result Inaccurate Quantification n1->n_result s1 Degradant 1 s2 Sulfinalol HCl (API) s3 Degradant 2 s_result Accurate Quantification s2->s_result start Stressed Sample start->n1 start->s2

Caption: Differentiating a non-specific vs. a stability-indicating method.

References

Technical Support Center: Optimizing In Vivo Studies with Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Sulfinalol (B1215634) hydrochloride for in vivo studies. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Sulfinalol hydrochloride and what is its primary mechanism of action?

A1: this compound is an antihypertensive agent that exhibits a dual mechanism of action. It functions as a beta-adrenergic receptor antagonist and also possesses direct vasodilatory properties.[1] This combined action leads to a reduction in heart rate and cardiac output, as well as a decrease in peripheral vascular resistance, ultimately lowering blood pressure.

Q2: What are the recommended starting dosages for this compound in in vivo studies with rodents?

A2: There is a notable lack of publicly available data on established in vivo dosages of this compound specifically in rodent models such as rats and mice. The majority of published pharmacokinetic data for this compound was generated in canine models.[1] Direct extrapolation of dosages across species is not recommended due to significant physiological and metabolic differences.

As a starting point for dose-range finding studies, researchers may consider a literature review of other beta-blockers with similar properties. Acute toxicity studies, if available, can also provide guidance on the maximum tolerated dose (MTD) and help in the selection of a safe starting dose range. For instance, a study on a novel antihypertensive agent in spontaneously hypertensive rats used a dose of 30 mg/kg administered orally.[2] Another study investigating a thiazide diuretic in angiotensin II-induced hypertensive rats used an oral dose of approximately 10 mg/kg per day.[3] These examples from other antihypertensive agents can serve as a reference for designing initial dose-finding experiments for this compound.

Q3: How should this compound be formulated for in vivo administration?

A3: Specific formulation details for this compound for in vivo administration in rodents are not well-documented in available literature. The choice of vehicle is critical and depends on the physicochemical properties of the drug and the intended route of administration.

For oral gavage, common vehicles for compounds with limited water solubility include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or solubilizing agents such as polyethylene (B3416737) glycol (PEG).[4][5] For intravenous administration, the hydrochloride salt of Sulfinalol suggests it may have some aqueous solubility, making sterile saline a potential vehicle. However, solubility and stability studies are crucial. A common approach for compounds with poor aqueous solubility is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute with a sterile vehicle such as saline or phosphate-buffered saline (PBS).[6][7] It is critical to keep the final concentration of DMSO to a minimum (ideally <1% v/v) to avoid solvent-related toxicity.[8]

Q4: What are the key considerations for the stability of this compound formulations?

A4: The stability of the formulated this compound solution is paramount for accurate and reproducible results. Key factors to consider are pH, temperature, and light exposure. It is recommended to conduct stability studies to determine the optimal storage conditions and shelf-life of the prepared formulation. For example, some drug solutions may be stable for only a few hours at room temperature, requiring fresh preparation before each experiment. Storage at 4°C or -20°C may prolong stability, but freeze-thaw cycles should be evaluated for their impact on drug integrity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo experiments with beta-blockers and vasodilators like this compound.

Problem Potential Cause Troubleshooting Steps
High variability in blood pressure readings 1. Improper blood pressure measurement technique. 2. Animal stress during measurement. 3. Inconsistent dosing.1. Ensure proper training on the blood pressure measurement system (e.g., tail-cuff, telemetry). Validate the accuracy of the equipment. 2. Acclimate animals to the measurement procedure to minimize stress-induced blood pressure fluctuations.[4][9][10] 3. Ensure accurate and consistent administration of the drug solution. For oral gavage, verify proper placement of the gavage needle.[9][10][11][12] For intravenous injections, confirm successful entry into the vein.[13][14][15]
Unexpected off-target effects 1. The dose administered is too high, leading to toxicity. 2. The vehicle is causing adverse effects. 3. Interaction with other administered substances.1. Conduct a dose-response study to identify the optimal therapeutic window. Start with lower doses and gradually escalate. 2. Include a vehicle-only control group in your experiment to differentiate between vehicle effects and drug effects.[6][8] 3. Review all co-administered substances for potential drug-drug interactions.
Lack of significant antihypertensive effect 1. The dose is too low. 2. Poor oral bioavailability. 3. Rapid metabolism and clearance of the drug. 4. Incorrect route of administration.1. Perform a dose-escalation study to determine if a higher dose produces the desired effect. 2. Consider intravenous administration to bypass first-pass metabolism and ensure 100% bioavailability.[16] 3. Analyze plasma samples to determine the pharmacokinetic profile of this compound in your animal model.[1] 4. Ensure the chosen route of administration is appropriate for the research question and the drug's properties.
Precipitation of the compound in the formulation 1. Poor solubility of this compound in the chosen vehicle. 2. The concentration of the drug is too high. 3. Temperature or pH changes affecting solubility.1. Test different vehicles or a combination of co-solvents (e.g., DMSO/saline, PEG/water).[6][7][8] 2. Prepare a lower concentration of the drug solution. 3. Evaluate the effect of temperature and pH on the solubility and stability of your formulation.

Quantitative Data Summary

Due to the limited availability of public data for this compound in common rodent models, the following tables are presented as templates. Researchers should populate these with their own experimental data.

Table 1: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)

ParameterMean ValueUnit
Alpha-phase constant (α)33.3hr⁻¹
Beta-phase constant (β)0.52hr⁻¹
Plasma Clearance2.30L/kg x hr
Steady-state Volume of Distribution~4 times body weight-
Urinary Excretion (free drug)~7.5% of dose
Data from Park et al., 1982[1]

Table 2: Template for Dose-Response Effect of this compound on Blood Pressure in a Hypertensive Rat Model

Treatment GroupDose (mg/kg)Route of AdministrationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle Control-
Sulfinalol HCl(Dose 1)
Sulfinalol HCl(Dose 2)
Sulfinalol HCl(Dose 3)
Positive Control

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Animal Preparation: Acclimatize male spontaneously hypertensive rats (SHR) or a chosen hypertensive model for at least one week before the experiment.

  • Formulation Preparation: Based on preliminary solubility and stability tests, prepare the this compound formulation. For example, if using a suspension, weigh the required amount of this compound and suspend it in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. Ensure the suspension is homogenous by vortexing before each administration.

  • Dosing:

    • Weigh the rat to determine the correct volume of the formulation to administer. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.[17]

    • Gently restrain the rat.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Insert a sterile, ball-tipped gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress post-administration.[9][10][11][12]

Protocol 2: Intravenous Administration in Rats

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent as per your institution's approved protocol.

  • Formulation Preparation: Prepare a sterile solution of this compound in an appropriate vehicle (e.g., sterile saline, or a solution containing a solubilizing agent like DMSO at a safe concentration).[6][7][8] The solution must be filtered through a 0.22 µm sterile filter.

  • Dosing:

    • Place the anesthetized rat on a warming pad to maintain body temperature.

    • Visualize one of the lateral tail veins. Application of warmth to the tail can aid in vasodilation.

    • Using a sterile syringe with a small gauge needle (e.g., 27-30G), carefully insert the needle into the tail vein.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended bolus IV injection volume in rats is typically 5 ml/kg.[15]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal's vital signs throughout the procedure and during recovery from anesthesia.[13][14][15]

Signaling Pathways and Experimental Workflows

The dual-action of this compound involves the blockade of beta-1 adrenergic receptors and a direct vasodilatory effect, likely through antagonism of alpha-1 adrenergic receptors or other mechanisms affecting vascular smooth muscle.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation animal_prep Animal Model Preparation (e.g., Hypertensive Rat) drug_prep Sulfinalol HCl Formulation (Vehicle Selection & Preparation) oral_admin Oral Gavage drug_prep->oral_admin iv_admin Intravenous Injection drug_prep->iv_admin bp_measure Blood Pressure & Heart Rate Measurement oral_admin->bp_measure iv_admin->bp_measure pk_analysis Pharmacokinetic Analysis (Blood Sampling) pd_analysis Pharmacodynamic Analysis bp_measure->pd_analysis dose_opt Dosage Optimization pd_analysis->dose_opt efficacy_eval Efficacy Evaluation dose_opt->efficacy_eval

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_beta Beta-1 Adrenergic Receptor Blockade cluster_alpha Vasodilation (Potential Mechanism) norepi_beta Norepinephrine beta1_receptor β1-Adrenergic Receptor (Heart) norepi_beta->beta1_receptor ac Adenylate Cyclase beta1_receptor->ac + camp cAMP ac->camp + pka Protein Kinase A camp->pka + heart_effects ↑ Heart Rate ↑ Contractility pka->heart_effects + sulfinalol_beta Sulfinalol HCl sulfinalol_beta->beta1_receptor norepi_alpha Norepinephrine alpha1_receptor α1-Adrenergic Receptor (Vascular Smooth Muscle) norepi_alpha->alpha1_receptor plc Phospholipase C alpha1_receptor->plc + ip3 IP3 plc->ip3 + ca_release ↑ Intracellular Ca²⁺ ip3->ca_release + vasoconstriction Vasoconstriction ca_release->vasoconstriction sulfinalol_alpha Sulfinalol HCl sulfinalol_alpha->alpha1_receptor

Caption: Proposed signaling pathway for this compound's dual action.

References

Technical Support Center: Reducing Off-Target Effects of Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfinalol hydrochloride. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and translatability of experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a beta-adrenergic receptor antagonist with direct vasodilatory activity.[1][2] Its primary therapeutic action is to block beta-adrenergic receptors, which are part of the sympathetic nervous system and are crucial in regulating cardiovascular function.[3]

Q2: What are the potential off-target effects of a non-selective beta-blocker like this compound?

As a non-selective beta-blocker, this compound can interact with both β1 and β2 adrenergic receptors.[4] While β1 receptors are predominantly found in the heart, β2 receptors are located in various tissues, including the lungs, vascular smooth muscle, and gastrointestinal tract.[4] Off-target effects can arise from the blockade of β2 receptors, potentially leading to bronchoconstriction.[5] Additionally, some beta-blockers have been shown to interact with other receptor systems, such as gut hormone receptors, which could influence glucose metabolism.[6]

Q3: How can I determine the selectivity profile of my batch of this compound?

The selectivity of a beta-blocker can be determined by comparing its binding affinity (Ki) or functional inhibition (IC50) at β1 versus β2 adrenergic receptors. A common method is a radioligand binding competition assay using cell lines selectively expressing either the human β1 or β2 receptor. A higher affinity for the β1 receptor compared to the β2 receptor indicates cardioselectivity.

Q4: What are the general strategies to minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect in your experimental model.

  • Employ selective experimental systems: When possible, use cell lines or tissues that predominantly express the target receptor (β1-adrenergic receptor) and have low or no expression of potential off-target receptors.

  • Include appropriate controls: Use a selective β1 antagonist (e.g., bisoprolol) and a non-selective antagonist with a known off-target profile as controls to differentiate between on-target and off-target effects.

  • Consider computational prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound, providing a list of candidate off-targets to investigate experimentally.[7]

Troubleshooting Guides

Issue 1: Unexpected Physiological Responses in In Vivo Models

Symptom: Administration of this compound in an animal model results in unexpected changes, such as bronchoconstriction or significant alterations in glucose metabolism.

Possible Cause: These effects may be due to the off-target binding of this compound to β2-adrenergic receptors in the lungs or other receptors involved in metabolic regulation.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Ensure that the observed cardiovascular effects (e.g., reduced heart rate) are consistent with β1-adrenergic blockade.

  • Dose-Response Analysis: Perform a dose-response study to determine if the unexpected effects are observed at concentrations higher than those required for the primary therapeutic effect.

  • Use a Selective Antagonist: In a parallel experiment, administer a highly selective β1 antagonist. If the unexpected physiological response is absent with the selective antagonist, it strongly suggests an off-target effect of this compound.

  • In Vitro Target Profiling: Conduct in vitro binding or functional assays on a panel of receptors, including β2-adrenergic and gut hormone receptors, to identify potential off-target interactions.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptom: High variability or unexpected responses are observed in cell-based assays designed to measure the effects of this compound.

Possible Cause: The cell line used may express multiple beta-adrenergic receptor subtypes or other unidentified off-target receptors, leading to a mixed pharmacological response. Cell line instability or incorrect assay conditions can also contribute to variability.[6]

Troubleshooting Steps:

  • Characterize Receptor Expression: Quantify the expression levels of β1 and β2 adrenergic receptors in your cell line using techniques like qPCR or flow cytometry.

  • Use a Receptor-Specific Knockout/Knockdown: If possible, use CRISPR/Cas9 or siRNA to eliminate the expression of the suspected off-target receptor and observe if the anomalous response is abolished.

  • Optimize Assay Conditions: Ensure consistent cell passage number, serum concentration, and incubation times. Minor variations in these parameters can significantly impact results.[6]

  • Radioligand Binding Assay: Perform a radioligand competition binding assay to determine the binding affinity of this compound to the receptors present in your cell line.

Data Presentation

Table 1: Illustrative Selectivity Profile of Beta-Blockers

This table presents example data for well-characterized beta-blockers to illustrate how selectivity is determined. Specific experimental data for this compound is not currently available in public databases.

Compoundβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)Selectivity Ratio (β2 Ki / β1 Ki)Reference
Bisoprolol1019019
Atenolol100140014
Metoprolol5050010
Propranolol551
Carvedilol210.5

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Selectivity Profiling

Objective: To determine the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either the human β1- or β2-adrenergic receptor.

    • Harvest cells and perform cell lysis and membrane preparation by differential centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol, [3H]-DHA) to each well.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective beta-blocker like propranolol).

    • Add the cell membrane preparation to each well.

    • Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, and then measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay

Objective: To assess the functional antagonism of this compound at β1- and β2-adrenergic receptors.

Methodology:

  • Cell Culture:

    • Plate HEK293 cells expressing either the human β1- or β2-adrenergic receptor in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period.

    • Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) that elicits a submaximal response.

    • Include control wells with no drug, agonist only, and antagonist only.

    • Incubate for a specified time to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Adrenergic Agonist (e.g., Epinephrine) BAR Beta-Adrenergic Receptor (β1/β2) Agonist->BAR Binds & Activates Sulfinalol Sulfinalol HCl Sulfinalol->BAR Binds & Blocks G_protein G Protein (Gs) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing β1 or β2 Receptors Membrane_Prep 2. Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate Membranes with Radioligand & Sulfinalol HCl Membrane_Prep->Incubation Separation 4. Separate Bound & Free Radioligand (Filtration) Incubation->Separation Detection 5. Detect Radioactivity (Scintillation Counting) Separation->Detection Data_Plotting 6. Plot Binding Data Detection->Data_Plotting Curve_Fitting 7. Fit Competition Curve to Determine IC50 Data_Plotting->Curve_Fitting Ki_Calculation 8. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for determining the binding affinity of this compound using a radioligand competition assay.

References

How to prevent degradation of Sulfinalol hydrochloride in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Sulfinalol hydrochloride to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended. Some hydrochloride salts may also require storage at -20°C. Always refer to the product-specific information on the label or certificate of analysis. The compound is potentially sensitive to air and moisture.

Q2: What are the likely causes of this compound degradation?

A2: Based on the structure of Sulfinalol (a sulfonamide derivative), the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis. Exposure to acidic or basic conditions, oxidizing agents, and light can accelerate its breakdown.

Q.3: How can I detect degradation of my this compound sample?

A3: Degradation can be identified by changes in physical appearance (e.g., color change), the appearance of additional peaks in a chromatogram, or a decrease in the main peak's area when analyzed by a stability-indicating HPLC method.

Q4: Is there a validated stability-indicating analytical method for this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis Sample degradationReview storage conditions. Ensure the sample was protected from light, moisture, and extreme temperatures. Prepare fresh solutions for analysis.
ContaminationUse high-purity solvents and clean equipment. Analyze a blank to rule out solvent or system contamination.
Decreased peak area/potency Degradation of the compoundPerform a forced degradation study to identify potential degradants and confirm the stability-indicating nature of your analytical method.
Inaccurate solution preparationVerify the accuracy of weighing and dilution steps. Ensure the compound is fully dissolved.
Discoloration of the solid material Oxidation or photolytic degradationStore the solid material in an inert atmosphere (e.g., under argon or nitrogen) and in an amber vial to protect from light.

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound based on general knowledge for similar hydrochloride and sulfonamide compounds.

Condition Recommendation Rationale
Temperature 2-8°C (refrigerated) for long-term storage.To slow down potential thermal degradation.
Light Store in an amber, light-resistant container.To prevent photolytic degradation.
Humidity Store in a tightly sealed container in a dry environment.To prevent hydrolysis.
Atmosphere For highly sensitive applications, consider storage under an inert gas (e.g., argon).To prevent oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method described by Park et al. (1981) can be a starting point.[1]

Protocol 2: Stability-Indicating HPLC Method (Adaptation)

This protocol is adapted from the method by Park et al. (1981) for the analysis of this compound.[1]

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Amperometric detector

  • Zorbax NH2 column (or equivalent)

Chromatographic Conditions:

  • Mobile Phase: 93% Acetonitrile / 7% Aqueous Ammonium Acetate

  • Flow Rate: To be optimized (e.g., 1.0 mL/min)

  • Column Temperature: Ambient

  • Detection: Amperometric, with the electrode potential set to +0.73 V vs. Ag/AgCl[1]

  • Injection Volume: To be optimized (e.g., 20 µL)

Procedure:

  • Prepare solutions of this compound and its stressed samples in the mobile phase.

  • Inject the samples into the HPLC system.

  • Monitor the separation of the parent peak from any degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Ideal Storage Tightly Sealed Container 2-8°C, Protected from Light Sulfinalol HCl Sulfinalol HCl Ideal Storage->Sulfinalol HCl Prevents Hydrolysis Hydrolysis Sulfinalol HCl->Hydrolysis Oxidation Oxidation Sulfinalol HCl->Oxidation Photolysis Photolysis Sulfinalol HCl->Photolysis Degradation Products Degradation Products Hydrolysis->Degradation Products Oxidation->Degradation Products Photolysis->Degradation Products

Caption: Logical relationship between storage and degradation.

Start Start Prepare Stressed Samples Acid, Base, Oxidative, Thermal, Photolytic Start->Prepare Stressed Samples Analyze by HPLC Analyze Stressed Samples and Control Prepare Stressed Samples->Analyze by HPLC Evaluate Chromatograms Evaluate Chromatograms Analyze by HPLC->Evaluate Chromatograms Identify Degradation Products Peak Purity and Mass Balance Analysis Evaluate Chromatograms->Identify Degradation Products Degradation Observed Optimize Method Optimize Method Evaluate Chromatograms->Optimize Method Poor Resolution Method is Stability Indicating Method is Stability Indicating Identify Degradation Products->Method is Stability Indicating End End Method is Stability Indicating->End Optimize Method->Analyze by HPLC

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of Sulfinalol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Sulfinalol hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound derivatives?

A1: The synthesis of this compound derivatives often involves multi-step processes that can present several challenges. Key issues include:

  • Control of Regioselectivity: Ensuring the sulfonyl group is introduced at the desired position on the aromatic ring can be difficult, with the potential for ortho- and para-isomer formation.[1]

  • Side Reactions: Undesired reactions such as polysulfonylation, where multiple sulfonyl groups are added to the aromatic ring, can reduce the yield of the target compound.[1]

  • Protecting Group Manipulation: The use and removal of protecting groups for the amino and hydroxyl functionalities require careful selection of reagents and conditions to avoid unwanted side reactions or incomplete conversions.[1]

  • Purification of the Final Compound: The polar nature of the hydrochloride salt and the potential for closely related impurities can make purification by chromatography or recrystallization challenging.[2]

  • Hydrolysis of Reagents: Sulfonyl chlorides are susceptible to hydrolysis, which can decrease reaction efficiency.[3]

Q2: Why is it necessary to protect the amino group before sulfonylation?

A2: Protecting the amino group, often by converting it to an acetamide, is crucial for two primary reasons:

  • To Prevent Side Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen of an unprotected aniline (B41778) can react with the sulfonylating agent, leading to the formation of undesired byproducts.[1]

  • To Control Regioselectivity: The protecting group can sterically hinder the ortho positions of the aniline ring, thereby favoring the formation of the desired para-substituted product.[1]

Q3: How can I minimize the formation of polysulfonylated byproducts?

A3: Polysulfonylation can be minimized by:

  • Protecting the Amino Group: An electron-withdrawing protecting group like acetyl decreases the electron density of the aromatic ring, deactivating it towards further electrophilic substitution.[1]

  • Controlling Stoichiometry: Carefully controlling the molar ratio of the sulfonylating agent to the aniline derivative is critical. Using a large excess of the sulfonylating agent should be avoided.[1]

Q4: What are the best practices for the deprotection of the N-acetyl group?

A4: Deprotection of the N-acetyl group can sometimes be challenging. Harsh acidic or basic conditions can lead to side reactions like sulfonyl group migration. It is advisable to:

  • Use Milder Conditions: Explore milder deprotection methods to prevent degradation of the product.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely to ensure complete deprotection without causing unwanted side reactions.

Q5: My final hydrochloride salt is difficult to purify. What strategies can I employ?

A5: Purification of polar hydrochloride salts can be challenging. Consider the following approaches:

  • Recrystallization: Attempt recrystallization from various solvent systems.

  • Column Chromatography: While challenging for highly polar compounds, using a modified stationary phase or a specific eluent system can be effective. Sometimes, a short silica (B1680970) plug can remove non-polar impurities.[2]

  • pH-Based Separation: An acid-base extraction can be used to separate the desired product from non-basic impurities.[2]

  • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can be a powerful tool for purifying hydrochloride salts.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Sulfonamide
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material 1. Inactive sulfonyl chloride due to hydrolysis.[3] 2. Inadequate base to neutralize HCl byproduct.[3] 3. Reaction temperature is too low.1. Use fresh or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions.[3] 2. Use at least one equivalent of a suitable base like pyridine (B92270) or triethylamine.[3] 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of multiple products 1. Lack of regiocontrol (ortho/para isomers).[1] 2. Polysulfonylation.[1]1. Protect the amino group to direct para-substitution.[1] 2. Use a protecting group on the amine and control the stoichiometry of the sulfonylating agent.[1]
Problem 2: Difficulties with N-Acetyl Deprotection
Symptom Possible Cause Troubleshooting Steps
Incomplete deprotection 1. Insufficient reaction time or temperature. 2. Inappropriate choice of acid or base.1. Increase reaction time and/or temperature, monitoring for product degradation. 2. Screen different acidic or basic conditions (e.g., varying concentrations of HCl).
Product degradation or side reactions 1. Harsh deprotection conditions.[1] 2. Sulfonyl group migration.[1]1. Use milder deprotection conditions.[1] 2. Screen different acids and temperatures to find a balance between deprotection and stability.
Problem 3: Challenges in Final Product Purification and Salt Formation
Symptom Possible Cause Troubleshooting Steps
Oily product instead of solid hydrochloride salt 1. Presence of impurities. 2. Incomplete salt formation.1. Purify the free base by column chromatography before salt formation. 2. Ensure the addition of a sufficient amount of HCl (e.g., as a solution in an organic solvent) until precipitation is complete.[6]
Impure solid after precipitation 1. Co-precipitation of impurities.1. Attempt recrystallization from a suitable solvent system. 2. Wash the filtered solid with a solvent in which the product has low solubility but the impurities are soluble.[2]

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol outlines a general procedure for the sulfonylation of a protected aniline derivative.

Materials:

  • Acetanilide (B955) derivative (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetanilide derivative in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected sulfonamide.

Protocol 2: N-Acetyl Deprotection and Hydrochloride Salt Formation

This protocol describes the removal of the acetyl protecting group and subsequent formation of the hydrochloride salt.

Materials:

Procedure:

  • Dissolve the protected sulfonamide in methanol.

  • Add concentrated HCl and heat the mixture to reflux. Monitor the deprotection by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Add diethyl ether dropwise until the solution becomes cloudy, indicating the onset of precipitation.

  • Cool the mixture at 4 °C to facilitate complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Start: Acetanilide Derivative sulfonylation Sulfonylation with Sulfonyl Chloride start->sulfonylation Pyridine, 0°C to RT deprotection N-Acetyl Deprotection sulfonylation->deprotection Acidic Hydrolysis (e.g., HCl/MeOH) extraction Aqueous Workup & Extraction deprotection->extraction purification Purification of Free Base (Optional) extraction->purification salt_formation Hydrochloride Salt Formation extraction->salt_formation Direct to Salt Formation purification->salt_formation final_product Final Product: Sulfinalol Derivative HCl salt_formation->final_product Precipitation & Filtration

Caption: General workflow for the synthesis of this compound derivatives.

side_reactions main_reaction Protected Aniline Derivative desired_product Desired para-Sulfonamide main_reaction->desired_product + Sulfonyl Chloride ortho_isomer Ortho-Isomer Byproduct main_reaction->ortho_isomer Poor Regiocontrol polysulfonylation Polysulfonylated Byproduct main_reaction->polysulfonylation Excess Sulfonylating Agent hydrolysis Hydrolyzed Sulfonyl Chloride sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->hydrolysis Presence of Water

Caption: Potential side reactions in the synthesis of Sulfinalol derivatives.

References

Technical Support Center: Method Development for Analyzing Sulfinalol Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of Sulfinalol hydrochloride and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: While specific literature on this compound metabolism is limited, based on its chemical structure and common drug metabolism pathways, the expected major biotransformations include Phase I and Phase II reactions. Phase I reactions may involve oxidation, such as hydroxylation, mediated by Cytochrome P450 enzymes (CYP450s). Phase II reactions are likely to include conjugation pathways such as glucuronidation and sulfation to increase water solubility for excretion.

Q2: Which analytical technique is most suitable for identifying and quantifying this compound metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the identification and quantification of drug metabolites.[1] Its high sensitivity and selectivity allow for the detection of low-concentration metabolites in complex biological matrices.[1][2] High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing accurate mass measurements.[3][4]

Q3: What are the critical first steps in developing a robust analytical method for this compound metabolites?

A3: The critical first steps include a thorough literature review on the analysis of structurally similar compounds, obtaining the reference standard for this compound, and performing initial experiments to understand its chromatographic behavior and mass spectrometric fragmentation. It is also crucial to select an appropriate internal standard (IS) for quantification.

Q4: How do I choose an appropriate internal standard (IS)?

A4: Ideally, a stable isotope-labeled version of this compound should be used as an internal standard. If this is not available, a structurally similar compound with comparable chromatographic retention and ionization efficiency can be chosen. The IS should not be present in the biological matrix and should not interfere with the analysis of the analytes.

Troubleshooting Guides

Section 1: Sample Preparation

Q: I am observing low recovery of my analytes after protein precipitation. What could be the cause?

A:

  • Precipitating Solvent: The choice and volume of the organic solvent are critical. Acetonitrile (B52724) is a common choice. Ensure you are using a sufficient volume (typically 3 volumes of solvent to 1 volume of plasma) of ice-cold solvent to ensure complete protein precipitation.[1]

  • Vortexing and Centrifugation: Inadequate vortexing can lead to incomplete protein precipitation. Ensure vigorous mixing. Centrifugation speed and time should be sufficient to form a compact pellet (e.g., >10,000 x g for 5-10 minutes).[1]

  • Analyte Adsorption: Metabolites may adsorb to the precipitated proteins. Try a different precipitation solvent like methanol (B129727) or a mixture of solvents.

  • Analyte Stability: The analyte may be unstable in the chosen solvent. Ensure solvents are fresh and of high purity.

Q: My sample extract is still showing significant matrix effects in the LC-MS/MS analysis. What should I do?

A:

  • Optimize Protein Precipitation: While simple, protein precipitation may not be sufficient for complex matrices.

  • Employ Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by removing interfering endogenous components.[5] Select an appropriate SPE sorbent based on the polarity of Sulfinalol and its metabolites.

  • Use Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup method. The choice of extraction solvent is crucial and should be optimized.

  • Dilute the Sample: If sensitivity is not an issue, diluting the sample extract can reduce the concentration of interfering matrix components.

Section 2: Chromatography (HPLC/UHPLC)

Q: I am seeing poor peak shape (e.g., tailing, fronting, or broad peaks). How can I improve it?

A:

  • Peak Tailing:

    • Secondary Interactions: Acidic silanols on the column packing can interact with basic analytes. Try adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. Reducing the mobile phase pH can also minimize these interactions.[6]

    • Column Contamination: The column frit or the head of the column may be contaminated. Try back-flushing the column or using a guard column.[6]

  • Peak Fronting: This is often a sign of column overloading. Try injecting a smaller sample volume or diluting the sample.

  • Broad Peaks:

    • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.

    • Incompatible Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[7][8] If a stronger solvent is used for injection, it can cause peak broadening.

    • Low Flow Rate: An excessively low flow rate can lead to broader peaks due to diffusion.

Q: My retention times are shifting between injections. What is causing this?

A:

  • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition due to evaporation of a volatile component can cause retention time shifts.[9] Ensure accurate mixing and keep solvent reservoirs covered.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.[7][9] Using a column oven is highly recommended for stable retention.[7]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[7]

  • Pump Performance: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[7]

Section 3: Mass Spectrometry (MS)

Q: I am experiencing low sensitivity or no signal for my metabolites. What are the possible reasons?

A:

  • Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative electrospray ionization, ESI). Sulfinalol and its metabolites may ionize more efficiently in one mode over the other.

  • Source Parameters: Optimize MS source parameters such as gas temperatures, gas flows, and capillary voltage for your specific analytes.

  • Metabolite Instability: Metabolites can be unstable and degrade during sample preparation or in the autosampler.[10] Consider adding stabilizers or controlling the temperature of the sample.

  • Matrix Effects: Ion suppression from co-eluting endogenous compounds is a common cause of low sensitivity.[2] Improve sample cleanup or chromatographic separation to mitigate this.

Q: How can I confirm the identity of a potential metabolite?

A:

  • Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the potential metabolite with that of the parent drug. The presence of characteristic fragment ions from the parent structure provides strong evidence.[1]

  • Accurate Mass Measurement: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the metabolite. This allows for the prediction of its elemental composition.[3][4]

  • Isotope Pattern: For metabolites containing elements with characteristic isotopic distributions (e.g., chlorine, bromine), the isotope pattern can help confirm the elemental composition.

  • Reference Standards: The definitive confirmation is to compare the retention time and MS/MS spectrum of the suspected metabolite with an authentic reference standard.[11]

Quantitative Data Summary

The following tables provide typical performance characteristics for a validated LC-MS/MS method for the analysis of small molecule drugs and their metabolites in biological fluids. These are representative values and should be established for the specific method developed for this compound.

Table 1: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Analyte stable under tested conditions

Table 2: Example Quantitative Performance Data

AnalyteLLOQ (ng/mL)Recovery (%)Intra-day Precision (% CV)Inter-day Precision (% CV)
Sulfinalol 1.085 - 95< 10< 12
Metabolite 1 2.580 - 90< 12< 15
Metabolite 2 2.575 - 88< 13< 15

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
  • Centrifuge a 1 mL urine sample to remove particulate matter.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized for Sulfinalol, its expected metabolites, and the internal standard.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine) AddIS Add Internal Standard (IS) BiologicalMatrix->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) AddIS->SPE Evaporation Evaporation ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration MetaboliteID Metabolite Identification (MS/MS Scan) DataAcquisition->MetaboliteID Quantification Quantification PeakIntegration->Quantification

Caption: General workflow for this compound metabolite analysis.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Sulfinalol Sulfinalol Enzyme1 CYP450 Sulfinalol->Enzyme1 Enzyme2 UGTs/SULTs Sulfinalol->Enzyme2 Hydroxylation Hydroxylation (+16 Da) Hydroxylation->Enzyme2 Oxidation Other Oxidations Oxidation->Enzyme2 Enzyme1->Hydroxylation Enzyme1->Oxidation Glucuronidation Glucuronidation (+176 Da) Excretion Excretion Glucuronidation->Excretion Sulfation Sulfation (+80 Da) Sulfation->Excretion Enzyme2->Glucuronidation Enzyme2->Sulfation G Start Problem Observed (e.g., Poor Peak Shape) CheckSystem Check System Suitability (Pressure, Baseline) Start->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient) CheckSystem->CheckMethod IsolateProblem Isolate the Problem (Column, Injector, Detector) CheckMethod->IsolateProblem ColumnIssue Column Issue? IsolateProblem->ColumnIssue InjectorIssue Injector Issue? ColumnIssue->InjectorIssue No ResolveColumn Flush/Replace Column or Guard Column ColumnIssue->ResolveColumn Yes DetectorIssue Detector Issue? InjectorIssue->DetectorIssue No ResolveInjector Check for Leaks/Plugs, Replace Seals InjectorIssue->ResolveInjector Yes ResolveDetector Check Lamp/Source, Clean Flow Cell DetectorIssue->ResolveDetector Yes End Problem Resolved DetectorIssue->End No, consult expert ResolveColumn->End ResolveInjector->End ResolveDetector->End

References

Technical Support Center: Optimizing Sulfinalol Hydrochloride Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and optimizing formulations for Sulfinalol hydrochloride. The guidance is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing a formulation for a new active pharmaceutical ingredient (API) like this compound?

The initial and most critical step is to characterize the physicochemical properties of the API. This includes determining its solubility, permeability, and solid-state characteristics. This information will help classify the drug under the Biopharmaceutics Classification System (BCS), which guides the formulation strategy. Although specific public data for this compound is limited, it is crucial to perform these characterization studies internally.

Q2: How does the Biopharmaceutics Classification System (BCS) guide formulation development?

The BCS classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[1]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Assuming this compound is a poorly soluble compound, it would likely fall into Class II or IV. For BCS Class II drugs, the primary challenge is to enhance the dissolution rate, as this is the rate-limiting step for absorption.[2] For Class IV drugs, both solubility and permeability enhancement strategies are necessary.[1]

Q3: What are common formulation strategies for poorly soluble drugs like this compound (likely BCS Class II or IV)?

Several strategies can be employed to improve the solubility and dissolution of poorly soluble drugs:

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can improve its dissolution. Techniques like spray drying and hot-melt extrusion are common.

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.

Troubleshooting Guides

Issue 1: Poor Drug Dissolution from Tablets

Q: My this compound tablets show slow and incomplete dissolution. What are the potential causes and how can I troubleshoot this?

A: Poor dissolution is a common issue for poorly soluble drugs. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions

Potential CauseRecommended Action
Poor intrinsic solubility of this compound. Conduct pre-formulation studies to fully characterize the drug's solubility. Consider solubility enhancement techniques as mentioned in the FAQs (e.g., solid dispersions, particle size reduction).
Inadequate disintegration of the tablet. Optimize the type and concentration of the disintegrant in your formulation. Superdisintegrants like croscarmellose sodium or sodium starch glycolate (B3277807) can be evaluated.
High tablet hardness. Reduce the compression force during tableting. While ensuring the tablet is robust enough to handle, excessive hardness can hinder disintegration and dissolution.
Formation of a non-dispersible drug-excipient complex. Conduct compatibility studies between this compound and the chosen excipients.
Inappropriate selection of excipients. Ensure the excipients are compatible with a poorly soluble drug. For example, using a wetting agent can improve the dissolution of hydrophobic APIs.

Experimental Workflow for Troubleshooting Poor Dissolution

G Start Poor Dissolution Observed CheckHardness Evaluate Tablet Hardness Start->CheckHardness CheckDisintegration Perform Disintegration Test Start->CheckDisintegration OptimizeDisintegrant Optimize Disintegrant (Type & Concentration) CheckHardness->OptimizeDisintegrant If too high CheckDisintegration->OptimizeDisintegrant If slow AssessCompatibility Assess Drug-Excipient Compatibility CheckDisintegration->AssessCompatibility If disintegration is adequate End Optimized Dissolution OptimizeDisintegrant->End Reformulate Reformulate with Solubility Enhancement Technique Reformulate->End AssessCompatibility->Reformulate If incompatibility is found AssessCompatibility->End If compatible

Caption: Troubleshooting workflow for poor tablet dissolution.

Issue 2: Tablet Manufacturing Defects - Capping and Lamination

Q: During tableting of my this compound formulation, I am observing capping (top of the tablet separates) and lamination (tablet splits into layers). What could be the cause and how can I resolve this?

A: Capping and lamination are common tablet defects often related to the formulation's mechanical properties and the tableting process parameters.[3][4][5]

Potential Causes & Solutions

Potential CauseRecommended Action
Entrapment of air in the powder blend. Reduce the turret speed of the tablet press to allow more time for air to escape. The use of tapered dies can also help.[6]
Excessive "fines" or very fine particles in the granulation. Optimize the granulation process to achieve a more uniform particle size distribution.
Formulation is too dry, leading to loss of cohesion. Increase the moisture content of the granules, if appropriate for the stability of this compound.
High compression force. Reduce the main compression force and consider using a pre-compression step.[6]
Worn-out or improper tooling (punches and dies). Inspect the tooling for any wear and tear. Ensure punches are correctly aligned.[5]
Plasticity and elasticity of the formulation. Evaluate the deformation properties of the formulation. Adding a plastic excipient might improve compressibility and reduce these defects.

Logical Relationship for Capping/Lamination Troubleshooting

G Defect Capping/Lamination Observed ProcessParams Adjust Process Parameters (e.g., reduce speed, pre-compression) Defect->ProcessParams FormulationProps Evaluate Formulation Properties (e.g., moisture, particle size) Defect->FormulationProps Tooling Inspect Tooling Defect->Tooling ProcessParams->FormulationProps If unsuccessful Resolution Defect Resolved ProcessParams->Resolution If successful AdjustFormulation Modify Formulation (e.g., binder, lubricant) FormulationProps->AdjustFormulation Tooling->Resolution If tooling is faulty, replace AdjustFormulation->Resolution

Caption: Decision tree for addressing tablet capping and lamination.

Experimental Protocols

Protocol 1: Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol is essential for evaluating the in vitro release of this compound from a tablet formulation.[7]

Objective: To determine the rate and extent of drug release from the formulated tablets.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Methodology:

  • Preparation of Dissolution Medium:

    • Prepare a suitable dissolution medium. For a poorly soluble drug, a medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) in a buffered solution (e.g., pH 6.8 phosphate (B84403) buffer) is often used to ensure sink conditions.

    • De-aerate the medium before use.

  • Apparatus Setup:

    • Set the water bath to 37 ± 0.5 °C.

    • Place 900 mL of the dissolution medium into each vessel.

    • Set the paddle speed, typically to 50 or 75 RPM.[8]

  • Test Procedure:

    • Place one tablet into each vessel.

    • Start the apparatus immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples promptly.

    • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released versus time to obtain the dissolution profile.

Dissolution Test Workflow

G Start Start Dissolution Test PrepareMedium Prepare & De-aerate Dissolution Medium Start->PrepareMedium SetupApparatus Set up USP Apparatus 2 (Temp, Volume, Speed) PrepareMedium->SetupApparatus AddTablet Add Tablet to Vessel SetupApparatus->AddTablet RunTest Run Test & Collect Samples at Pre-defined Times AddTablet->RunTest AnalyzeSamples Analyze Samples (e.g., HPLC) RunTest->AnalyzeSamples CalculateProfile Calculate & Plot Dissolution Profile AnalyzeSamples->CalculateProfile End End of Test CalculateProfile->End

Caption: Workflow for conducting a dissolution test using USP Apparatus 2.

Protocol 2: Stability Study Design (Based on ICH Q1A Guidelines)

This protocol outlines a basic stability study to assess the quality of the this compound formulation over time.[9]

Objective: To evaluate the stability of the drug product under various environmental conditions and establish a shelf-life.

Methodology:

  • Select Batches: Use at least three primary batches of the drug product for the study. The manufacturing process for these batches should be representative of the final production process.[9]

  • Container Closure System: Package the tablets in the proposed container closure system for marketing.[10]

  • Storage Conditions: Store the samples at the following long-term and accelerated conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Tests to be Performed:

    • Physical: Appearance, hardness, friability.

    • Chemical: Assay of this compound, content of degradation products (impurities), dissolution.

    • Microbiological: If applicable.

Stability Study Decision Pathway

G Start Initiate Stability Study PlaceSamples Place Batches in Long-term & Accelerated Conditions Start->PlaceSamples TestSamples Test Samples at Scheduled Time Points PlaceSamples->TestSamples AnalyzeData Analyze Data for Trends (Assay, Degradants, Dissolution) TestSamples->AnalyzeData SignificantChange Significant Change in Accelerated Condition? AnalyzeData->SignificantChange ProposeShelfLife Propose Shelf-life based on Long-term Data SignificantChange->ProposeShelfLife No AdditionalTesting Conduct Intermediate Condition Testing SignificantChange->AdditionalTesting Yes End Stability Profile Established ProposeShelfLife->End AdditionalTesting->ProposeShelfLife

Caption: Decision pathway for a pharmaceutical stability study.

References

Validation & Comparative

A Comparative Efficacy Analysis of Sulfinalol Hydrochloride and Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profiles and clinical efficacy of two distinct beta-adrenoceptor antagonists.

Executive Summary

This guide provides a detailed comparison of Sulfinalol hydrochloride and Labetalol, two beta-adrenoceptor antagonists utilized in the management of hypertension. While both compounds exhibit vasodilatory properties, a significant disparity exists in the available clinical data. Labetalol, a well-established therapeutic agent, is supported by extensive clinical trials that have thoroughly characterized its efficacy and safety profile. In contrast, publicly available human clinical trial data for this compound is scarce, precluding a direct, quantitative comparison of their therapeutic efficacy.

This document will present a comprehensive overview of the known pharmacological properties of both drugs, with a deep dive into the extensive clinical data available for Labetalol. Detailed experimental protocols from key Labetalol studies are provided to offer a framework for understanding the evaluation of such antihypertensive agents.

Pharmacological Profiles

This compound

This compound is classified as a beta-adrenoceptor antagonist that also possesses direct vasodilatory activity.[1] Its mechanism of action involves the blockade of beta-adrenergic receptors, which are instrumental in the sympathetic nervous system's regulation of cardiovascular function. The vasodilatory effect contributes to its antihypertensive properties by reducing peripheral resistance. However, detailed clinical studies elucidating its specific receptor subtype affinity, dose-response relationship in humans, and overall clinical efficacy are not widely available in the published literature. Preclinical studies in animal models, such as dogs, have investigated its pharmacokinetic and pharmacodynamic properties, suggesting a correlation between tissue levels of the drug and its hypotensive effect.

Labetalol

Labetalol is a well-characterized antihypertensive agent that acts as a competitive antagonist at both alpha-1 and non-selective beta-adrenergic receptors.[2] This dual mechanism of action contributes to its efficacy in lowering blood pressure. The beta-blockade reduces heart rate and myocardial contractility, while the alpha-1 blockade leads to vasodilation and a decrease in peripheral vascular resistance.[2] Labetalol is used in the management of essential hypertension, hypertensive emergencies, and hypertension during pregnancy.[2]

Comparative Efficacy of Labetalol

Due to the lack of available human clinical trial data for this compound, a direct efficacy comparison with Labetalol is not possible. The following table summarizes the clinical efficacy of Labetalol in the treatment of hypertension, as demonstrated in various clinical trials.

Efficacy ParameterLabetalol PerformanceSupporting Experimental Data
Blood Pressure Reduction Significant reduction in both systolic and diastolic blood pressure.In a multicenter trial, Labetalol alone reduced mean standing blood pressure by 13/11 mmHg and in combination with a diuretic by 25/16 mmHg.[3]
Onset of Action Rapid onset of action, particularly with intravenous administration.Intravenous Labetalol has an onset of action within 2 to 5 minutes.[4]
Heart Rate Modulation Minimal changes in heart rate at rest.Labetalol produces dose-related falls in blood pressure without reflex tachycardia.
Response in Severe Hypertension Effective in managing hypertensive crises.Intravenous Labetalol is a recommended treatment for hypertensive emergencies.[4]
Use in Pregnancy-Induced Hypertension Considered a first-line treatment for hypertension in pregnancy.Labetalol is the preferred beta-blocker for treating hypertension in pregnancy.[5]

Experimental Protocols

Protocol: Multicenter, Double-Blind, Placebo-Controlled Study of Oral Labetalol in Mild Hypertension

This section outlines a representative experimental protocol for a clinical trial evaluating the efficacy of an antihypertensive agent like Labetalol.

1. Objective: To assess the antihypertensive efficacy and safety of oral Labetalol compared to placebo in patients with mild hypertension.

2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

3. Participant Population:

  • Inclusion Criteria: Male and female patients aged 18-65 years with a diagnosis of mild essential hypertension (sitting diastolic blood pressure of 95-110 mmHg).
  • Exclusion Criteria: Secondary hypertension, significant cardiovascular disease (e.g., heart failure, recent myocardial infarction), bradycardia, asthma, and contraindications to beta-blockers.

4. Treatment Regimen:

  • Phase 1: Placebo Run-in (4 weeks): All eligible patients receive a placebo to establish baseline blood pressure and ensure compliance.
  • Phase 2: Randomization and Titration (5 weeks): Patients are randomized to receive either Labetalol (starting at 100 mg twice daily) or a matching placebo. The dose of Labetalol is titrated upwards weekly to a maximum of 600 mg twice daily to achieve a target standing diastolic blood pressure of <90 mmHg and a decrease of at least 10 mmHg from baseline.
  • Phase 3: Maintenance (8 weeks): Patients continue on their effective dose of Labetalol or placebo.
  • Phase 4: Washout (2 weeks): Treatment is discontinued, and patients are monitored for any rebound hypertension.

5. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in sitting diastolic blood pressure at the end of the maintenance phase.
  • Secondary Efficacy Endpoints: Change in sitting systolic blood pressure, standing blood pressure, and heart rate.
  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters at each study visit.

6. Statistical Analysis: The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in sitting diastolic blood pressure, with treatment as a factor and baseline blood pressure as a covariate.

Visualizations

Signaling Pathways and Experimental Workflows

Labetalol_Mechanism_of_Action cluster_sympathetic Sympathetic Nervous System cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Activates Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor Activates Vasoconstriction Vasoconstriction Alpha-1 Receptor->Vasoconstriction Increased Heart Rate & Contractility Increased Heart Rate & Contractility Beta-1 Receptor->Increased Heart Rate & Contractility Blood Pressure Increase Blood Pressure Increase Vasoconstriction->Blood Pressure Increase Increased Heart Rate & Contractility->Blood Pressure Increase Labetalol Labetalol Labetalol->Alpha-1 Receptor Blocks Labetalol->Beta-1 Receptor Blocks Antihypertensive_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Placebo Run-in Placebo Run-in Inclusion/Exclusion Criteria->Placebo Run-in Randomization Randomization Placebo Run-in->Randomization Treatment Arm (Labetalol) Treatment Arm (Labetalol) Randomization->Treatment Arm (Labetalol) Placebo Arm Placebo Arm Randomization->Placebo Arm Dose Titration Dose Titration Treatment Arm (Labetalol)->Dose Titration Maintenance Phase Maintenance Phase Placebo Arm->Maintenance Phase Dose Titration->Maintenance Phase Efficacy & Safety Assessment Efficacy & Safety Assessment Maintenance Phase->Efficacy & Safety Assessment Data Analysis Data Analysis Efficacy & Safety Assessment->Data Analysis Results Results Data Analysis->Results

References

Sulfinalol Hydrochloride: An In Vitro and In Vivo Correlation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sulfinalol hydrochloride, a beta-adrenoceptor antagonist with vasodilatory properties. Due to the limited availability of public data for this compound, this document focuses on establishing a framework for comparison and presents available data for well-characterized alternatives, namely Carvedilol (B1668590) and Propranolol (B1214883). This guide aims to objectively present the available experimental data and methodologies to aid in research and drug development.

Executive Summary

In Vitro Activity Comparison

The in vitro activity of a beta-blocker is primarily determined by its binding affinity to beta-adrenergic receptors (β1 and β2) and its functional response (antagonism). This is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Beta-Adrenergic Receptor Binding Affinity and Functional Antagonism

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Antagonism (IC50/pA2)Organism/Cell LineReference
This compound β1 & β2Data Not AvailableData Not AvailableData Not Available
Carvedilol β1~4-5 nMLogIC50 = -9.019Human[1][2]
β2Data Not AvailableLogIC50 = -9.959Human[1]
Propranolol β1~8 ng/mL (plasma)Rat (parotid membranes)[3]
β2Rat (reticulocyte membranes)[3]
β1pKd = 9.1Human[4]
β2pKd = 9.22Human (CHOK1 cells)[4]

Note: The available data for the alternatives is derived from various sources and experimental conditions, which should be considered when making direct comparisons.

In Vivo Activity Comparison

The in vivo activity of antihypertensive beta-blockers is assessed by their ability to reduce blood pressure in a dose-dependent manner.

Table 2: In Vivo Antihypertensive Dose-Response

CompoundAnimal ModelDoseRoute of AdministrationBlood Pressure ReductionReference
This compound RatData Not AvailableData Not AvailableData Not Available
Carvedilol Human6.25 mg twice daily (initial)OralSignificant reduction in systolic and diastolic BP[5][6][7]
Human12.5 - 25 mg twice dailyOralFurther dose-dependent reduction[5][6][7]
Human25-50 mg once dailyOralConsistent reduction over 24 hours[8]
Propranolol Human40 mg twice dailyOralHypotensive response observed[9]
Human80-240 mg twice dailyOralNo greater response than 40 mg twice daily[9]
Human80-160 mg/dayOralSignificant decrease in systolic and diastolic BP[10]
Obese Mice10 mg/kg/dayOralPrevention of rise in systolic blood pressure[11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments.

In Vitro Receptor Binding Assay (Generalized)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for beta-adrenergic receptors.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by centrifugation.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement in Rats (Generalized)

This protocol outlines a common method for assessing the antihypertensive effect of a compound in a rat model.

  • Animal Model:

    • Use a suitable rat strain, such as spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Blood Pressure Measurement:

    • Blood pressure can be measured directly via cannulation of an artery (e.g., carotid or femoral artery) connected to a pressure transducer, or indirectly using the tail-cuff method.

    • For direct measurement, anesthetize the rats and perform the cannulation surgery. Allow for a recovery period before drug administration.

  • Drug Administration:

    • Administer the test compound (e.g., this compound) at various doses via the desired route (e.g., oral gavage or intravenous injection).

    • Include a vehicle control group that receives the same formulation without the active drug.

  • Data Collection:

    • Record baseline blood pressure and heart rate before drug administration.

    • Monitor and record blood pressure and heart rate at multiple time points after drug administration to determine the onset, magnitude, and duration of the effect.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each dose and time point.

    • Construct a dose-response curve by plotting the maximal change in blood pressure against the logarithm of the dose.

    • Determine the effective dose (e.g., ED50) that produces a 50% of the maximal response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for beta-blockers and a typical workflow for their evaluation.

G General Beta-Blocker Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (Epinephrine) Agonist (Epinephrine) Beta-Adrenergic Receptor Beta-Adrenergic Receptor Agonist (Epinephrine)->Beta-Adrenergic Receptor Binds and Activates Beta-Blocker (Sulfinalol) Beta-Blocker (Sulfinalol) Beta-Blocker (Sulfinalol)->Beta-Adrenergic Receptor Binds and Blocks G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to G Experimental Workflow for Beta-Blocker Evaluation In Vitro Studies In Vitro Studies Receptor Binding Assays Receptor Binding Assays In Vitro Studies->Receptor Binding Assays Functional Assays (e.g., cAMP) Functional Assays (e.g., cAMP) In Vitro Studies->Functional Assays (e.g., cAMP) IVIVC Analysis IVIVC Analysis Receptor Binding Assays->IVIVC Analysis Functional Assays (e.g., cAMP)->IVIVC Analysis In Vivo Studies In Vivo Studies Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Studies->Pharmacokinetic Studies Pharmacodynamic Studies (Blood Pressure) Pharmacodynamic Studies (Blood Pressure) In Vivo Studies->Pharmacodynamic Studies (Blood Pressure) Pharmacokinetic Studies->IVIVC Analysis Pharmacodynamic Studies (Blood Pressure)->IVIVC Analysis Lead Optimization/Clinical Trials Lead Optimization/Clinical Trials IVIVC Analysis->Lead Optimization/Clinical Trials

References

Validating the Antihypertensive Effects of Sulfinalol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sulfinalol (B1215634) hydrochloride's antihypertensive properties against established beta-blockers with dual alpha- and beta-adrenergic receptor blockade, such as Labetalol and Carvedilol (B1668590), and the non-selective beta-blocker, Propranolol. Due to the limited publicly available clinical data on Sulfinalol hydrochloride, this guide synthesizes available preclinical information and draws comparisons based on the well-documented profiles of its counterparts.

Mechanism of Action: A Comparative Overview

This compound is characterized as an antihypertensive agent with both vasodilator and beta-adrenergic blocking activities.[1] This dual-action mechanism is similar to that of Labetalol and Carvedilol, which are known to reduce blood pressure by blocking both alpha-1 and beta-adrenergic receptors. This contrasts with traditional non-selective beta-blockers like Propranolol, which primarily exert their effects through beta-receptor antagonism.

The blockade of beta-1 receptors in the heart muscle reduces heart rate and contractility, leading to a decrease in cardiac output. The vasodilatory effect, likely mediated through alpha-1 adrenergic blockade in vascular smooth muscle, results in decreased peripheral resistance. This dual mechanism of action offers a balanced approach to blood pressure reduction.

Signaling Pathways

Below are simplified diagrams illustrating the signaling pathways affected by these antihypertensive agents.

Adrenergic Receptor Signaling in Vascular Smooth Muscle cluster_0 Sympathetic Activation cluster_1 Receptor Blockade cluster_2 Cellular Response Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Activates Beta-2 Receptor Beta-2 Receptor Norepinephrine->Beta-2 Receptor Activates Sulfinalol / Labetalol / Carvedilol Sulfinalol / Labetalol / Carvedilol Sulfinalol / Labetalol / Carvedilol->Alpha-1 Receptor Blocks Sulfinalol / Labetalol / Carvedilol->Beta-2 Receptor Blocks Propranolol Propranolol Propranolol->Beta-2 Receptor Blocks Vasoconstriction Vasoconstriction Alpha-1 Receptor->Vasoconstriction Leads to Vasodilation Vasodilation Beta-2 Receptor->Vasodilation Leads to

Caption: Adrenergic receptor signaling in vascular smooth muscle.

Adrenergic Receptor Signaling in Cardiomyocytes cluster_0 Sympathetic Activation cluster_1 Receptor Blockade cluster_2 Cellular Response Norepinephrine Norepinephrine Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor Activates Sulfinalol / Labetalol / Carvedilol / Propranolol Sulfinalol / Labetalol / Carvedilol / Propranolol Sulfinalol / Labetalol / Carvedilol / Propranolol->Beta-1 Receptor Blocks Increased Heart Rate & Contractility Increased Heart Rate & Contractility Beta-1 Receptor->Increased Heart Rate & Contractility Leads to

Caption: Adrenergic receptor signaling in cardiomyocytes.

Comparative Efficacy: Preclinical and Clinical Data

Table 1: Preclinical Antihypertensive Effects in Animal Models
DrugAnimal ModelRoute of AdministrationDoseObserved Effect on Blood PressureCitation(s)
This compound DogIntravenousN/AHypotensive effect observed[1]
Labetalol Spontaneously Hypertensive Rat (SHR)Oral30 mg/kgSignificant reduction in blood pressure
Carvedilol Spontaneously Hypertensive Rat (SHR)Intravenous0.03-3.0 mg/kgDose-dependent decrease in blood pressure[2]
Propranolol RatIntravenousN/AReduction in blood pressure
Table 2: Clinical Antihypertensive Efficacy in Humans
DrugStudy PopulationDosageMean Reduction in Systolic BP (mmHg)Mean Reduction in Diastolic BP (mmHg)Citation(s)
This compound N/AN/AN/AN/A
Labetalol Hypertensive patients200-2400 mg/day~10-20~8-15
Carvedilol Mild to moderate hypertension25-50 mg/day~10-15~8-12
Propranolol Mild to moderate hypertension80-320 mg/day~10-15~8-12

Experimental Protocols

Detailed experimental protocols for validating the antihypertensive effects of a novel compound like this compound would typically involve both preclinical and clinical studies.

Preclinical Evaluation: In Vivo Blood Pressure Measurement in Rats

This protocol outlines a standard method for assessing the antihypertensive effects of a test compound in a conscious rat model.

Preclinical Antihypertensive Drug Evaluation Workflow Animal Acclimatization Animal Acclimatization Surgical Implantation of Catheter Surgical Implantation of Catheter Animal Acclimatization->Surgical Implantation of Catheter Baseline BP Recording Baseline BP Recording Surgical Implantation of Catheter->Baseline BP Recording Drug Administration Drug Administration Baseline BP Recording->Drug Administration Post-Dose BP Recording Post-Dose BP Recording Drug Administration->Post-Dose BP Recording Data Analysis Data Analysis Post-Dose BP Recording->Data Analysis

Caption: Workflow for in vivo blood pressure measurement in rats.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.[3]

  • Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

2. Surgical Preparation:

  • Rats are anesthetized, and a catheter is implanted into the carotid artery or femoral artery for direct blood pressure measurement.[4] The catheter is exteriorized at the back of the neck.

  • For oral administration studies, a gastric catheter can also be implanted.[3]

  • Animals are allowed to recover for a period of 3-5 days.

3. Blood Pressure Measurement:

  • Conscious, freely moving rats are connected to a pressure transducer via the exteriorized catheter.[3]

  • Arterial blood pressure and heart rate are continuously recorded using a computerized data acquisition system.[5]

  • Baseline blood pressure is recorded for a stable period (e.g., 30-60 minutes) before drug administration.

4. Drug Administration:

  • This compound and comparator drugs are dissolved in an appropriate vehicle.

  • Drugs are administered intravenously via a tail vein catheter or orally via the gastric catheter.

  • A vehicle control group receives the vehicle alone.

5. Data Acquisition and Analysis:

  • Blood pressure and heart rate are recorded continuously for a specified period after drug administration (e.g., 2-4 hours).

  • Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.

  • The change in MAP from baseline is calculated for each treatment group and compared to the vehicle control group.

  • Dose-response curves can be generated to determine the potency and efficacy of the compounds.

Clinical Trial Design: A General Framework

A randomized, double-blind, placebo-controlled clinical trial is the gold standard for validating the antihypertensive efficacy of a new drug in humans.

Clinical Trial Workflow for Antihypertensive Drug cluster_0 Treatment Arms Patient Screening & Enrollment Patient Screening & Enrollment Washout Period Washout Period Patient Screening & Enrollment->Washout Period Randomization Randomization Washout Period->Randomization Test Drug (Sulfinalol) Test Drug (Sulfinalol) Randomization->Test Drug (Sulfinalol) Comparator Drug Comparator Drug Randomization->Comparator Drug Placebo Placebo Randomization->Placebo Treatment Period Treatment Period Follow-up Visits Follow-up Visits Treatment Period->Follow-up Visits Data Analysis Data Analysis Follow-up Visits->Data Analysis Test Drug (Sulfinalol)->Treatment Period Comparator Drug->Treatment Period Placebo->Treatment Period

Caption: General workflow for a clinical trial of an antihypertensive drug.

1. Study Population:

  • Patients with mild to moderate essential hypertension.

  • Inclusion and exclusion criteria should be clearly defined.

2. Study Design:

  • A washout period where patients discontinue their current antihypertensive medications.

  • Randomization of patients to receive either this compound, a comparator drug (e.g., Labetalol), or a placebo.

  • Double-blinding to ensure neither the patient nor the investigator knows the assigned treatment.

3. Treatment:

  • Administration of the study drug at a fixed or titrated dose for a specified duration (e.g., 8-12 weeks).

4. Efficacy Endpoints:

  • The primary endpoint is typically the change from baseline in seated trough cuff diastolic and systolic blood pressure.

  • Secondary endpoints may include ambulatory blood pressure monitoring (ABPM) to assess 24-hour blood pressure control.

5. Safety and Tolerability:

  • Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.

Conclusion and Future Directions

This compound, with its dual vasodilator and beta-blocking properties, presents a promising profile for an antihypertensive agent. However, a comprehensive validation of its therapeutic potential requires robust clinical trial data. The comparative framework and experimental protocols outlined in this guide provide a roadmap for future investigations. Further research is warranted to elucidate the precise clinical efficacy, safety, and optimal dosing of this compound in the management of hypertension.

References

Unveiling the Receptor Cross-Reactivity of Sulfinalol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfinalol hydrochloride, a compound recognized for its dual functionality as a beta-adrenoceptor antagonist and a direct vasodilator, presents a complex pharmacological profile.[1][2] Understanding its interaction with a spectrum of physiological receptors is paramount for elucidating its complete mechanism of action and predicting potential off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other receptors, supported by available experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding Affinities

A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its therapeutic efficacy and potential side effects. While specific quantitative binding data (Ki or IC50 values) for this compound across a wide panel of receptors remains limited in publicly accessible literature, its primary activity as a beta-adrenoceptor antagonist is well-established.[1][2] The vasodilator properties of Sulfinalol have been suggested to be mediated, at least in part, through the activation of vascular beta-receptors.[3]

To provide a framework for comparison, the following table summarizes the binding affinities of various standard beta-blockers for different adrenergic receptor subtypes. This allows for a contextual understanding of where Sulfinalol might fit within the broader class of beta-adrenergic antagonists.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)
Propranolol β1-adrenergic1.5
β2-adrenergic0.8
Metoprolol β1-adrenergic14
β2-adrenergic350
Atenolol β1-adrenergic110
β2-adrenergic1500
Labetalol α1-adrenergic26
β1-adrenergic1.1
β2-adrenergic1.9
Carvedilol α1-adrenergic0.9
β1-adrenergic0.4
β2-adrenergic0.2

Note: This table presents representative data from various sources and is intended for comparative purposes. The absence of this compound in this table highlights the need for further dedicated receptor screening studies.

Signaling Pathways and Vasodilator Mechanism

The vasodilatory action of Sulfinalol is a key feature that distinguishes it from many other beta-blockers. Experimental evidence suggests that this effect is, at least partially, mediated by the activation of vascular beta-adrenergic receptors, leading to smooth muscle relaxation and increased blood flow.[3]

Sulfinalol Sulfinalol hydrochloride Beta_Receptor Vascular β-Adrenergic Receptor Sulfinalol->Beta_Receptor Activates AC Adenylate Cyclase Beta_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MLCK_inact Inactive Myosin Light Chain Kinase PKA->MLCK_inact Phosphorylates (Inactivates) MLC_P Phosphorylated Myosin Light Chain MLC Myosin Light Chain MLC_P->MLC Dephosphorylation (dominant effect) Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation

Figure 1. Proposed signaling pathway for Sulfinalol-induced vasodilation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of compounds like this compound.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for α- and β-adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or a known reference compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Receptor-expressing Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Sulfinalol Sulfinalol HCl (Varying Conc.) Sulfinalol->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Figure 2. Workflow for a radioligand binding assay.

Functional Assay for Vasodilation

This assay measures the ability of a compound to induce relaxation of pre-constricted blood vessels.

Objective: To determine the potency (EC50) of this compound in inducing vasodilation.

Materials:

  • Isolated arterial rings (e.g., from rat aorta).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

  • This compound at various concentrations.

  • Isometric force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Mount the arterial rings in the organ baths under optimal resting tension.

  • Equilibration: Allow the tissues to equilibrate for a period of time.

  • Contraction: Induce a sustained contraction with a vasoconstrictor agent.

  • Cumulative Concentration-Response: Once the contraction is stable, add increasing concentrations of this compound cumulatively to the bath.

  • Measurement: Record the changes in isometric tension after each addition.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Conclusion

This compound's pharmacological profile is characterized by its established beta-adrenoceptor antagonism and a distinct direct vasodilator effect. The mechanism of this vasodilation appears to be at least partially mediated through the activation of vascular beta-receptors. However, a comprehensive assessment of its cross-reactivity with other receptor families, particularly dopaminergic and serotonergic receptors, requires further investigation through detailed receptor binding and functional studies. The experimental protocols outlined in this guide provide a foundation for conducting such investigations, which are essential for a complete understanding of Sulfinalol's therapeutic potential and safety profile. Further research in this area will be invaluable to drug development professionals seeking to leverage the unique properties of this compound.

References

Dissolution Profiles of Hydrochloride Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical properties and biopharmaceutical performance of an active pharmaceutical ingredient (API). Hydrochloride (HCl) salts are among the most frequently utilized salt forms due to their potential to enhance solubility and stability. This guide provides a comparative analysis of the dissolution profiles of various hydrochloride salts, supported by experimental data, to aid in the selection and characterization of optimal drug candidates.

Comparative Dissolution Data

The dissolution behavior of a drug substance is a key indicator of its potential in vivo performance. The following table summarizes the dissolution data for several hydrochloride salts from various studies. It is important to note that direct comparison between different APIs is challenging due to varying experimental conditions, which are detailed for each case.

Drug SubstanceSalt FormDissolution MediumApparatus and SpeedTime (min)% DissolvedIntrinsic Dissolution Rate (μ g/min/cm ²)Reference
Propranolol (B1214883)HydrochloridepH 1.2USP Apparatus I, 100 rpm15~90Not Reported[1][2]
30~95
45~98
Metoprolol (B1676517)TartratepH 1.2USP Apparatus I, 100 rpm15~95Not Reported[1][2]
30~98
45~100
VerapamilHydrochloridepH 1.2USP Apparatus II, 50 rpm15>85Not Reported[3]
pH 4.5USP Apparatus II, 50 rpm30~70
pH 6.8USP Apparatus II, 50 rpm30<85
Unnamed APIHydrochlorideNot SpecifiedSirius inFormNot ApplicableNot Applicable398[4][5]
Maleate249
p-Toluenesulphonate107
Naphthalene-2-sulphonate107
Free BaseNot Reported

Experimental Protocols

Accurate and reproducible dissolution data are contingent on well-defined experimental protocols. The methodologies outlined below are based on standard pharmaceutical industry practices and the studies cited in this guide.

Intrinsic Dissolution Rate (IDR) Determination

The intrinsic dissolution rate is a key parameter for characterizing the dissolution of a pure drug substance under constant surface area.

  • Apparatus: A common method utilizes a rotating disk apparatus (Wood's apparatus) or a stationary disk system.[6] The Sirius inForm platform has also been used for IDR measurements with in-situ UV spectroscopy.[4][5]

  • Sample Preparation: The pure drug substance is compressed into a pellet of a known surface area using a hydraulic press.

  • Dissolution Medium: The choice of medium depends on the physicochemical properties of the drug and the intended physiological environment. Commonly used media include deionized water, various pH buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers), and simulated gastric or intestinal fluids.

  • Test Conditions:

    • Temperature: Maintained at 37 ± 0.5 °C to simulate physiological conditions.

    • Rotation Speed: Typically set between 50 and 150 rpm.

    • Volume: Sufficient to maintain sink conditions, where the concentration of the dissolved drug is no more than 10-15% of its saturation solubility.

  • Analysis: The concentration of the dissolved API is measured at predetermined time intervals using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The IDR is then calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.

Powder Dissolution Profiling

This method assesses the dissolution of a drug product from its formulated state.

  • Apparatus: USP Apparatus I (Basket) or USP Apparatus II (Paddle) are the most commonly used for oral solid dosage forms.[1][2][3]

  • Dissolution Medium: Similar to IDR studies, the medium is selected to be physiologically relevant. For hydrochloride salts, which are salts of weak bases, testing is often performed in acidic media (e.g., 0.1 N HCl or pH 1.2 buffer) to simulate gastric conditions, as well as at higher pH values to represent intestinal conditions.[1][3]

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C.

    • Agitation Speed: For USP Apparatus I, a typical speed is 100 rpm.[1][2] For USP Apparatus II, 50 or 75 rpm is common.[3]

    • Volume: Typically 900 mL.

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). The volume of the withdrawn sample is often replaced with fresh medium to maintain a constant volume.

  • Analysis: The drug concentration in each sample is determined using a validated analytical method. The cumulative percentage of the drug dissolved is then plotted against time to generate a dissolution profile.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative dissolution study of hydrochloride salts.

Dissolution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting API_Selection Select API and Salt Forms (e.g., HCl vs. Free Base, other salts) Method_Selection Select Dissolution Method (e.g., USP Apparatus II) API_Selection->Method_Selection Media_Prep Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) Method_Selection->Media_Prep Setup Set Up Apparatus (Temp: 37°C, Speed: 50 rpm) Media_Prep->Setup Introduction Introduce Dosage Form into Dissolution Vessel Setup->Introduction Sampling Withdraw Samples at Pre-defined Timepoints Introduction->Sampling Quantification Quantify Drug Concentration (e.g., HPLC, UV-Vis) Sampling->Quantification Profile_Generation Generate Dissolution Profiles (% Dissolved vs. Time) Quantification->Profile_Generation Comparison Compare Profiles (e.g., f2 similarity factor) Profile_Generation->Comparison Report Final Report Generation Comparison->Report

Caption: Experimental workflow for comparative dissolution profiling.

References

A Head-to-Head Comparison of Sulfinalol and Other Vasodilators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a detailed head-to-head comparison of Sulfinalol and other prominent vasodilators, tailored for researchers, scientists, and drug development professionals. This document summarizes key performance data, outlines experimental methodologies, and visualizes complex signaling pathways to facilitate a deeper understanding of these compounds.

Introduction to Vasodilators

Vasodilators are a class of drugs that widen blood vessels, leading to decreased vascular resistance and improved blood flow. They are critical in the management of cardiovascular conditions such as hypertension, heart failure, and angina. Their mechanisms of action are diverse, targeting various signaling pathways within the vascular smooth muscle cells. This guide focuses on Sulfinalol, a beta-adrenergic antagonist with direct vasodilator properties, and compares it with other well-established vasodilators: Prazosin, Hydralazine (B1673433), and Sodium Nitroprusside.

Mechanisms of Action

The vasodilatory effects of these compounds are achieved through distinct molecular pathways:

  • Sulfinalol: Exhibits a dual mechanism of action. It acts as a non-selective beta-adrenoceptor antagonist, similar to other beta-blockers. Additionally, it possesses a direct vasodilatory effect on vascular smooth muscle, though the precise downstream signaling of this direct action is not fully elucidated in publicly available literature.[1][2][3][4]

  • Prazosin: Functions as a selective alpha-1 adrenergic receptor antagonist.[5][6][7][8] By blocking these receptors on vascular smooth muscle, it inhibits norepinephrine-induced vasoconstriction, leading to both arterial and venous dilation.[5][6][7] Its action is primarily sympatholytic, with minimal direct smooth muscle relaxant properties.[5][9]

  • Hydralazine: A direct-acting vasodilator with a complex and not fully understood mechanism.[10] It is believed to interfere with calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, potentially through inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release.[11] There is also evidence suggesting it may stimulate the production of prostacyclin and increase the bioavailability of nitric oxide.[10]

  • Sodium Nitroprusside: Acts as a potent, direct-acting vasodilator by donating nitric oxide (NO).[12] NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G, which ultimately results in the dephosphorylation of myosin light chains and smooth muscle relaxation.[12]

Quantitative Comparison of Vasodilator Potency

The following table summarizes the available quantitative data on the potency of the selected vasodilators in inducing vasorelaxation in isolated arterial preparations. It is important to note that direct comparative studies for Sulfinalol with quantitative potency metrics (e.g., EC50) were not available in the public domain.

VasodilatorPotency (EC50)Experimental ModelPre-constricting AgentReference
Sulfinalol Data not available---
Hydralazine 3.6 ± 0.3 μMIsolated rat mesenteric arteriesPhenylephrine[13]
~20 μMIsolated rabbit aortaPhenylephrine[11]
Sodium Nitroprusside ~0.1 - 1 μM (Estimated)Isolated rat aortaPhenylephrine[14][15]
Prazosin Not applicable*--[5][9]

*Prazosin's primary mechanism is not direct vasodilation but rather blockade of alpha-1 adrenergic receptors. Therefore, a direct EC50 for vasorelaxation of pre-constricted vessels is not a standard measure of its primary pharmacological effect.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

Vasodilator_Signaling_Pathways cluster_Sulfinalol Sulfinalol cluster_Prazosin Prazosin cluster_Hydralazine Hydralazine cluster_SNP Sodium Nitroprusside SUL Sulfinalol SUL_beta β-Adrenergic Receptor SUL->SUL_beta Antagonist SUL_direct Direct Action on Smooth Muscle SUL->SUL_direct SUL_effect Vasodilation SUL_beta->SUL_effect Indirect SUL_direct->SUL_effect PRA Prazosin alpha1 α1-Adrenergic Receptor PRA->alpha1 Antagonist Vasodilation Vasodilation PRA->Vasodilation NE Norepinephrine NE->alpha1 Blocked Vasoconstriction Vasoconstriction alpha1->Vasoconstriction HYD Hydralazine HYD->Vasodilation IP3 IP3-mediated Ca²⁺ Release HYD->IP3 Inhibits Contraction Contraction IP3->Contraction SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP PKG Protein Kinase G cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase PKG->MLCP Activates Relax Vasodilation MLCP->Relax

Caption: Signaling pathways of Sulfinalol and other vasodilators.

Experimental Workflow

Experimental_Workflow A Isolation of Aortic Rings B Mounting in Organ Bath A->B C Equilibration B->C D Pre-contraction with Phenylephrine C->D E Cumulative Addition of Vasodilator D->E F Measurement of Isometric Tension E->F G Data Analysis: Concentration-Response Curve F->G H Calculation of EC50 G->H

References

A Comparative Guide to the Efficacy of Sulfinalol Hydrochloride and Methyldopa in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sulfinalol hydrochloride and methyldopa (B1676449), two antihypertensive agents with distinct mechanisms of action. While methyldopa is a well-established therapeutic option, particularly in specific patient populations, this compound remains a less-studied compound. This document aims to objectively present the available scientific information, including pharmacological profiles, mechanisms of action, and available clinical data, to inform research and development activities.

Mechanism of Action

This compound:

This compound is classified as a beta-adrenergic receptor antagonist, also known as a beta-blocker. Its primary mechanism involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at the β-adrenergic receptors. This blockade in the heart and kidneys leads to a decrease in heart rate, cardiac output, and renin secretion, respectively, all ofwhich contribute to a reduction in blood pressure.

Furthermore, this compound is reported to possess direct vasodilatory properties. This dual action of beta-blockade and vasodilation suggests it may function as a combined alpha- and beta-adrenergic receptor antagonist. The vasodilation is likely mediated by blocking α1-adrenergic receptors on vascular smooth muscle, leading to relaxation and a decrease in peripheral resistance.

Methyldopa:

Methyldopa is a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[1][2][3] This active metabolite stimulates α2-adrenergic receptors in the brainstem.[1][3][4] This stimulation inhibits sympathetic outflow from the central nervous system, leading to reduced peripheral vascular resistance and a decrease in blood pressure.[3][5] Unlike direct-acting vasodilators, methyldopa's effect on heart rate and cardiac output is generally modest.[3]

Signaling Pathways

The distinct mechanisms of action of this compound and methyldopa are rooted in their engagement with different signaling pathways.

cluster_0 This compound (Beta-Blocker) Signaling sulfinalol Sulfinalol Hydrochloride beta_receptor β-Adrenergic Receptor sulfinalol->beta_receptor Blocks g_protein Gs Protein beta_receptor->g_protein X adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase X camp cAMP adenylyl_cyclase->camp X pka Protein Kinase A (PKA) camp->pka X cellular_response Decreased Heart Rate & Contractility pka->cellular_response Reduced Phosphorylation

Caption: Signaling pathway of this compound.

cluster_1 Methyldopa (Alpha-2 Agonist) Signaling methyldopa Methyldopa active_metabolite α-Methylnorepinephrine methyldopa->active_metabolite Metabolized alpha2_receptor α2-Adrenergic Receptor (Presynaptic) active_metabolite->alpha2_receptor Stimulates gi_protein Gi Protein alpha2_receptor->gi_protein adenylyl_cyclase_i Adenylyl Cyclase gi_protein->adenylyl_cyclase_i Inhibits camp_i cAMP adenylyl_cyclase_i->camp_i Decreases norepinephrine_release Norepinephrine Release camp_i->norepinephrine_release Inhibits sympathetic_outflow Decreased Sympathetic Outflow norepinephrine_release->sympathetic_outflow

Caption: Signaling pathway of Methyldopa.

Pharmacological Profile Comparison

FeatureThis compoundMethyldopa
Drug Class Beta-adrenergic receptor antagonist (Beta-blocker); potentially combined alpha- and beta-blocker.Centrally-acting alpha-2 adrenergic agonist.[1][2][3]
Mechanism of Action Blocks β-adrenergic receptors, leading to decreased heart rate, cardiac output, and renin release. Also exhibits direct vasodilatory effects.Metabolized to α-methylnorepinephrine which stimulates central α2-adrenergic receptors, inhibiting sympathetic outflow.[1][3][5]
Primary Site of Action Peripheral (heart, blood vessels, kidneys).Central Nervous System (brainstem).[1][3]
Effect on Heart Rate Decreased.Generally minimal change.[3]
Effect on Peripheral Resistance Decreased (due to vasodilation).Decreased.[3]
Clinical Development Status Limited preclinical data; no significant clinical development reported.Extensively studied and widely used clinically.

Clinical Efficacy and Use

This compound:

There is a notable absence of published clinical trial data for this compound. Searches of scientific literature and clinical trial registries did not yield any studies evaluating its efficacy and safety in human subjects for the treatment of hypertension. Therefore, a quantitative comparison of its clinical performance is not possible at this time.

Methyldopa:

Methyldopa has a long history of clinical use and its efficacy in treating hypertension is well-documented, although it is now often considered a second-line agent due to its side effect profile.[6][7] Its most prominent current use is in the management of hypertension during pregnancy, where it has an established safety record.[8][9]

Study Focus Key Findings Citation
Hypertension in Pregnancy Methyldopa treatment significantly reduced mean arterial pressure in pregnant women with chronic hypertension compared to placebo.[9][9]
Primary Hypertension (vs. Placebo) A meta-analysis of twelve trials showed that methyldopa (500-2250 mg/day) lowered systolic and diastolic blood pressure by a mean of 13 mmHg and 8 mmHg, respectively, compared to placebo.[7][10][7][10]
Comparison with Labetalol in Pregnancy A secondary analysis of the CHIPS trial suggested that women treated with methyldopa may have had better outcomes, including fewer babies with low birth weight, compared to those treated with labetalol.

Experimental Protocols

As no clinical trials for this compound are available, a typical experimental protocol for a clinical trial of an antihypertensive agent, based on studies of methyldopa, is described below.

Objective: To evaluate the efficacy and safety of an investigational antihypertensive drug compared to a standard therapy (e.g., methyldopa) in patients with mild to moderate essential hypertension.

Study Design: A randomized, double-blind, active-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Male and female patients aged 18-65 years with a diagnosis of essential hypertension (e.g., seated diastolic blood pressure of 95-109 mmHg).

  • Exclusion Criteria: Secondary hypertension, significant cardiovascular, renal, or hepatic disease, pregnancy, and contraindications to the study medications.

Intervention:

  • Investigational Arm: Investigational drug at a specified dose and frequency.

  • Active Control Arm: Methyldopa at a standard therapeutic dose (e.g., 250 mg twice daily, titrated as needed).

Study Procedures:

  • Screening and Washout: Eligible patients undergo a washout period where all previous antihypertensive medications are discontinued.

  • Randomization: Patients are randomly assigned to one of the two treatment arms.

  • Treatment Period: Patients receive the assigned treatment for a specified duration (e.g., 12 weeks).

  • Efficacy Assessments: Blood pressure and heart rate are measured at regular intervals (e.g., weeks 2, 4, 8, and 12) under standardized conditions.

  • Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests (e.g., complete blood count, liver function tests, renal function tests) are conducted throughout the study.

Primary Efficacy Endpoint: Change from baseline in mean seated diastolic blood pressure at the end of the treatment period.

Secondary Efficacy Endpoints:

  • Change from baseline in mean seated systolic blood pressure.

  • Proportion of patients achieving target blood pressure (e.g., <140/90 mmHg).

Statistical Analysis: Appropriate statistical methods (e.g., analysis of covariance) are used to compare the treatment groups.

start Patient Screening (Inclusion/Exclusion Criteria) washout Washout Period (Discontinuation of prior antihypertensives) start->washout randomization Randomization washout->randomization treatment_a Treatment Arm A (Investigational Drug) randomization->treatment_a treatment_b Treatment Arm B (Methyldopa) randomization->treatment_b follow_up Follow-up Visits (e.g., Weeks 2, 4, 8) treatment_a->follow_up treatment_b->follow_up final_visit Final Visit (Week 12) follow_up->final_visit data_analysis Data Analysis final_visit->data_analysis

Caption: Typical experimental workflow for an antihypertensive clinical trial.

Conclusion

This comparative guide highlights the significant differences in the available scientific and clinical data for this compound and methyldopa. Methyldopa is a well-characterized antihypertensive agent with a clearly defined central mechanism of action and a substantial body of clinical evidence supporting its use, particularly in pregnant women. In contrast, this compound is a compound with a proposed dual mechanism of action as a beta-blocker with vasodilatory properties, but it lacks the clinical data necessary to establish its efficacy and safety profile in humans. For researchers and drug development professionals, this disparity underscores the extensive research and clinical evaluation required to translate a promising pharmacological profile into a clinically validated therapeutic agent. Future preclinical and clinical studies are necessary to determine the potential therapeutic role of this compound in the management of hypertension.

References

Double-blind comparison of Sulfinalol hydrochloride with other antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for double-blind, comparative clinical trial data on Sulfinalol hydrochloride in human subjects yielded no results. The following guide is based on available preclinical data, primarily from a 1982 study investigating its mechanism of action in animal models. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as clinical evidence of safety or efficacy in humans.

This compound is an orally active β-adrenoceptor antagonist that also possesses direct vasodilator activity, classifying it as an antihypertensive agent.[1] Its mechanism of action involves the blockade of β-adrenoceptors and direct relaxation of vascular smooth muscle, which contributes to its blood pressure-lowering effects.[2]

Quantitative Data Presentation

The following table summarizes the quantitative data from a key preclinical study comparing the acute antihypertensive and vasodilator actions of this compound with other β-adrenoceptor antagonists and a direct vasodilator.

Table 1: Comparative Effects of Antihypertensive Agents in Preclinical Models

AgentDose to Increase Hindlimb Blood Flow by 50 ml/min (ED50, µg, i.a.) in DogsOral Antihypertensive Dose in Spontaneously Hypertensive Rats (mg/kg)Inhibition of Antihypertensive Action by Propranolol (B1214883)
Sulfinalol 0.482.5Yes
MK 761 0.242.5No
Prizidilol 33110No
Pindolol 0.30.1Yes
Hydralazine 512.5No
Data sourced from a 1982 study by Sybertz et al. investigating the mechanism of action of several beta-adrenoceptor antagonists.[2]

Experimental Protocols

The data presented above was generated from the following key experimental protocols as described in the 1982 study by Sybertz et al.:[2]

1. Vasodilator Activity in Anesthetized Dogs:

  • Animal Model: Anesthetized dogs.

  • Procedure: The femoral artery of a sympathetically denervated hindlimb was cannulated for the intra-arterial (i.a.) injection of the test compounds. Hindlimb blood flow was measured to determine the vasodilator response.

  • Endpoint: The dose of each agent that produced a 50 ml/min increase in blood flow (ED50) was calculated to quantify vasodilator potency.

2. Antihypertensive Activity in Conscious Spontaneously Hypertensive Rats (SHR):

  • Animal Model: Conscious spontaneously hypertensive rats.

  • Procedure: Test agents were administered orally (p.o.). Blood pressure was measured to assess the antihypertensive effect.

  • Endpoint: Reduction in blood pressure from baseline following oral administration.

3. Mechanism of Action (β-blockade involvement) in SHR:

  • Animal Model: Conscious spontaneously hypertensive rats.

  • Procedure: A group of rats was pretreated with propranolol (25 mg/kg, p.o.), a non-selective β-blocker, prior to the administration of the test agents.

  • Endpoint: The antihypertensive actions of the test agents were evaluated to determine if they were inhibited by propranolol pretreatment, indicating a β-receptor-mediated mechanism.

Mandatory Visualization

The following diagram illustrates the proposed mechanism of action for this compound based on the preclinical findings, which suggest a dual action involving both β-adrenoceptor blockade and direct vasodilation, with the vasodilator component being at least partially mediated through β-receptor activation.

Sulfinalol_Mechanism Sulfinalol This compound Beta_Receptors Vascular β-Adrenoceptors Sulfinalol->Beta_Receptors Activates Vascular_Smooth_Muscle Vascular Smooth Muscle Sulfinalol->Vascular_Smooth_Muscle Direct Action Beta_Blockade β-Adrenoceptor Blockade (Antagonism) Sulfinalol->Beta_Blockade Causes Vasodilation Vasodilation Beta_Receptors->Vasodilation Vascular_Smooth_Muscle->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Proposed dual mechanism of action of this compound.

References

The Hydrochloride Advantage: An In Vivo Bioavailability Comparison of Pharmaceutical Salt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly influences the compound's biopharmaceutical properties. Among the various salt forms utilized, hydrochloride (HCl) salts are the most common, particularly for basic drugs, due to their potential to enhance aqueous solubility and, consequently, improve oral bioavailability.[1] This guide provides an objective comparison of the in vivo bioavailability of hydrochloride formulations against other alternatives, supported by experimental data and detailed methodologies.

Comparative Bioavailability Data: Hydrochloride vs. Alternatives

The primary advantage of converting a basic drug to its hydrochloride salt lies in its increased solubility in the gastrointestinal fluid, which can lead to a higher rate and extent of absorption.[1][2] The following table summarizes quantitative data from several studies, comparing key pharmacokinetic (PK) parameters of hydrochloride salts with their corresponding free bases or other salt forms.

Drug CandidateFormulation ComparisonAnimal ModelKey Pharmacokinetic ParametersFold Improvement (HCl vs. Alternative)Reference
IIIM-290 Hydrochloride Salt vs. Free BaseBALB/c miceAUC0–∞ : 3710 vs. 2570 ng·h/mLCmax : 1030 vs. 656 ng/mLT1/2 : 5.06 vs. 1.92 h>1.5-fold in AUC and Cmax[3]
KRM-II-81 Hydrochloride Salt vs. Free BaseRatsAqueous Solubility : 5563 vs. 467.5 µg/mL~13-fold in aqueous solubility[4][5]
Prasugrel Hydrochloride Salt vs. Free BaseHumansGreater bioavailability at higher gastric pHData qualitative, but HCl salt preferred for better absorption[6][7]
GSK3640254 Hydrochloride Salt vs. Mesylate SaltHealthy HumansRelative bioavailability assessmentStudy conducted to compare the two salt forms[8]
Trazodone Hydrochloride Salt vs. Tosylate SaltNot SpecifiedAqueous solubility (pH 1-5)8-10 fold higher solubility for HCl salt[9]

AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; T1/2: Elimination Half-life.

As the data indicates, hydrochloride salts frequently demonstrate superior pharmacokinetic profiles compared to the free base form of a drug. For instance, the hydrochloride salt of the preclinical candidate IIIM-290 resulted in a greater than 1.5-fold improvement in both Cmax and AUC in mice.[3] Similarly, the HCl salt of KRM-II-81 showed a significant 13-fold increase in aqueous solubility, a key determinant of oral bioavailability.[4][5]

However, the choice of the optimal salt form is not always straightforward and depends on a multitude of factors beyond simple solubility enhancement, including stability, hygroscopicity, and manufacturability.[6] In some cases, other salt forms like mesylates may offer advantages.[10] For example, a study on the drug candidate RPR2000765 found that while all tested salt forms (including hydrochloride) increased solubility, the mesylate salt consistently yielded the highest solubility.[6]

Experimental Protocols

The following section details a generalized methodology for conducting an in vivo bioavailability study to compare different salt formulations, based on common practices cited in the literature.[3][4][11][12]

Objective

To determine and compare the rate and extent of absorption of an API formulated as a hydrochloride salt versus an alternative formulation (e.g., free base, other salt form).

Materials
  • Test Article: Hydrochloride salt of the API.

  • Reference Article: Alternative formulation of the API.

  • Vehicle: Appropriate suspension or solubilizing agent (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water).[11]

  • Animal Model: Selected based on relevance to human physiology (e.g., Sprague-Dawley rats, BALB/c mice).

  • Analytical standards of the API for quantification.

Procedure
  • Animal Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions. Prior to dosing, animals are typically fasted overnight (with free access to water) to minimize the effect of food on drug absorption.[11][12]

  • Dose Preparation: The test and reference articles are prepared in the selected vehicle to achieve the desired concentration for oral administration. The suspension should be homogeneous, which can be ensured by vigorous vortexing or sonication.[11]

  • Dosing: A predetermined dose (e.g., mg/kg body weight) is administered to the animals, commonly via oral gavage to ensure accurate dose delivery to the stomach.[4][11]

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.[12] Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Processing: Plasma is separated from the whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.

  • Bioanalytical Method: The concentration of the API in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUC, Cmax, and Tmax, for each formulation group.

  • Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters between the hydrochloride formulation and the alternative formulation to determine if there are any significant differences in bioavailability.[12]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict a typical workflow for an in vivo bioavailability study and the logical relationship between salt selection and its impact on drug development.

G cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Phase A Animal Acclimatization C Overnight Fasting A->C B Dose Formulation (HCl vs. Alternative) D Oral Gavage Administration B->D C->D E Serial Blood Sampling D->E F Plasma Separation E->F G LC-MS/MS Analysis F->G H PK Parameter Calculation (AUC, Cmax, Tmax) G->H I Statistical Comparison H->I J Bioavailability Assessment I->J G cluster_input Initial API Properties cluster_process Salt Selection Factors cluster_output Selected Salt Form cluster_outcome Biopharmaceutical Outcome API Poorly Soluble API (Free Base) Solubility Solubility Enhancement API->Solubility Stability Chemical Stability API->Stability Hygro Hygroscopicity API->Hygro Manufacture Manufacturability API->Manufacture HCl_Salt Hydrochloride Salt Solubility->HCl_Salt Other_Salt Other Salt Forms (e.g., Mesylate, Sulfate) Solubility->Other_Salt Stability->HCl_Salt Stability->Other_Salt Hygro->HCl_Salt Hygro->Other_Salt Manufacture->HCl_Salt Manufacture->Other_Salt Bioavailability Improved In Vivo Bioavailability HCl_Salt->Bioavailability Other_Salt->Bioavailability

References

A Comparative Analysis of Sulfinalol Hydrochloride and Ibuprofen: Distinct Mechanisms and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Sulfinalol hydrochloride and ibuprofen (B1674241) reveals two compounds with fundamentally different pharmacological profiles and clinical applications. While ibuprofen is a cornerstone therapy for inflammation and pain, this compound is primarily investigated for its cardiovascular effects. This guide provides a detailed examination of their respective mechanisms of action, supported by available data, to clarify their distinct therapeutic roles for researchers, scientists, and drug development professionals.

Introduction

Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][[“]] Its efficacy in treating a range of inflammatory conditions is extensively documented. In contrast, this compound is identified as a beta-adrenergic receptor antagonist, with primary effects on the cardiovascular system, including antihypertensive and vasodilatory actions.[4][5] A direct clinical comparison of these two agents for inflammation is not supported by current scientific literature, as this compound is not indicated or clinically evaluated for anti-inflammatory purposes. This guide, therefore, serves to contrast their distinct pharmacological identities.

Pharmacological Profile and Mechanism of Action

The divergent therapeutic applications of this compound and ibuprofen stem from their fundamentally different mechanisms of action at the molecular level.

This compound: A Cardiovascular Agent

This compound is a beta-adrenergic receptor antagonist.[5] Its primary mechanism involves blocking the effects of catecholamines, such as adrenaline, at beta-adrenergic receptors in the heart and blood vessels. This action leads to a reduction in heart rate, blood pressure, and myocardial contractility, classifying it as an antihypertensive agent.[4] Additionally, it exhibits vasodilatory effects, further contributing to its blood pressure-lowering properties. It is also described as having antiarrhythmic properties.[4]

Ibuprofen: A Nonsteroidal Anti-Inflammatory Drug (NSAID)

Ibuprofen's anti-inflammatory effects are mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6][7] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By blocking the COX pathway, ibuprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[1][7]

The following diagram illustrates the mechanism of action for ibuprofen in the arachidonic acid pathway:

Ibuprofen_COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibits

Ibuprofen's Inhibition of the COX Pathway.

Comparative Data

The following tables summarize the distinct properties of this compound and ibuprofen.

Table 1: General Properties and Indications

FeatureThis compoundIbuprofen
Drug Class Beta-adrenergic receptor antagonistNonsteroidal Anti-Inflammatory Drug (NSAID)
Primary Indications Antihypertensive, Antiarrhythmic, Vasodilator[4]Inflammation, Pain, Fever, Arthritis[1][2]
Anti-inflammatory Activity Not establishedWell-established[[“]][8]
Clinical Use Research use only[4]Widely available over-the-counter and by prescription[2]

Table 2: Mechanism of Action

FeatureThis compoundIbuprofen
Primary Target Beta-adrenergic receptorsCyclooxygenase (COX-1 and COX-2) enzymes[1][6]
Molecular Effect Blocks catecholamine bindingInhibits prostaglandin (B15479496) synthesis[7]
Physiological Outcome Reduced heart rate, blood pressure, vasodilationReduced inflammation, pain, and fever

Experimental Protocols

As there are no comparative clinical trials for inflammation, this section outlines a typical experimental protocol for evaluating a standard anti-inflammatory drug like ibuprofen.

Typical Clinical Trial Protocol for an NSAID in Osteoarthritis

A representative experimental design for a clinical trial assessing the efficacy of an NSAID in treating osteoarthritis of the knee would be a randomized, double-blind, placebo-controlled study.[9]

Objective: To evaluate the analgesic and anti-inflammatory efficacy and safety of the investigational NSAID compared to a placebo and/or an active comparator (e.g., ibuprofen) in patients with moderate to severe osteoarthritis pain.

Methodology:

  • Patient Population: Adults with a confirmed diagnosis of osteoarthritis of the knee, experiencing a specified level of pain at baseline.

  • Study Design: A multi-center, randomized, double-blind, parallel-group study.

  • Intervention: Patients are randomly assigned to receive the investigational NSAID, placebo, or an active comparator (e.g., ibuprofen 400mg) orally, three times daily for a specified duration (e.g., 6 weeks).

  • Primary Efficacy Endpoint: Change from baseline in a validated pain score, such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.

  • Secondary Efficacy Endpoints: Changes in stiffness and physical function subscales of the WOMAC index, patient's global assessment of disease activity, and rescue medication usage.

  • Safety Assessments: Monitoring and recording of all adverse events, vital signs, and laboratory parameters throughout the study.

The following diagram outlines a typical workflow for such a clinical trial:

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., WOMAC Score) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Investigational Drug) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB GroupC Group C (Active Comparator, e.g., Ibuprofen) Randomization->GroupC Treatment Treatment Period (e.g., 6 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (Efficacy and Safety) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sulfinalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Sulfinalol hydrochloride, emphasizing safe handling and regulatory compliance.

Disclaimer: This document provides general guidance based on established principles for the disposal of laboratory chemicals and pharmaceuticals. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the specific SDS for the compound and adhere to all federal, state, and local regulations, as well as your institution's specific waste management policies.

Summary of Key Safety and Disposal Parameters

The following table summarizes crucial information pertinent to the safe handling and disposal of this compound. This information is based on general knowledge of similar chemical compounds and should be verified against the official SDS.

ParameterGuidelineCitation
Hazard Classification Assumed to be non-hazardous pharmaceutical waste unless otherwise specified in the SDS. May cause skin and eye irritation.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are required.
Spill Cleanup For solid spills, avoid generating dust. Take up dry and place in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.
Containerization Use a designated, leak-proof, and clearly labeled container for waste.
Labeling Label waste containers as "Non-hazardous Pharmaceutical Waste" and specify "this compound".
Disposal Method The preferred method is incineration by a licensed professional waste disposal service. Landfill disposal may be an option in some jurisdictions, but incineration is favored.
Environmental Precautions Do not let the product enter drains. Avoid release into the environment.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound:

  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the most current SDS for this compound. The SDS contains vital information on hazards, handling, and emergency procedures.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, wear safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Segregate the Waste: Keep this compound waste separate from other chemical waste streams at the point of generation to avoid unintended reactions.

  • Contain and Label the Waste:

    • Use a designated, leak-proof container that is compatible with the physical form of the waste (solid or liquid).

    • Clearly label the container with "Non-hazardous Pharmaceutical Waste" and the chemical name, "this compound."

  • Arrange for Professional Disposal:

    • Contact a licensed and reputable pharmaceutical or chemical waste contractor for collection and disposal.

    • The primary recommended disposal method is incineration at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.

  • Maintain Accurate Records:

    • Keep a detailed record of the quantity of this compound waste generated and the date of its disposal.

    • Obtain and retain a copy of the waste manifest from the disposal contractor as proof of proper disposal.

Important Considerations:

  • Do Not Dispose Down the Drain: As a standard practice for pharmaceuticals, this compound should not be disposed of down the drain or in regular trash.

  • Empty Containers: Before disposing of empty containers, ensure they are thoroughly rinsed and that the rinsate is collected as chemical waste. Scratch out or remove all identifying information from the original container's label to protect proprietary information.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds determine_hazard Is the waste classified as hazardous? consult_sds->determine_hazard hazardous_waste Follow Hazardous Waste Disposal Protocol determine_hazard->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Pharmaceutical Waste determine_hazard->non_hazardous_waste No contact_vendor Contact Licensed Waste Disposal Vendor hazardous_waste->contact_vendor segregate Segregate from other waste streams non_hazardous_waste->segregate contain_label Contain in a labeled, leak-proof container segregate->contain_label contain_label->contact_vendor incineration Preferred Method: Incineration contact_vendor->incineration landfill Alternative: Permitted Landfill (if allowed) contact_vendor->landfill record_keeping Maintain Disposal Records (Waste Manifest) incineration->record_keeping landfill->record_keeping end End: Proper Disposal Complete record_keeping->end

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling Sulfinalol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Sulfinalol hydrochloride is not publicly available. The following guidance is based on established best practices for handling potent pharmaceutical compounds in a research and development setting. Researchers and laboratory personnel must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new chemical.

This compound is an orally active β-adrenoceptor antagonist with direct vasodilatory activity.[1] As with any active pharmaceutical ingredient (API) of unknown toxicity, it is crucial to handle this compound with a high degree of caution to minimize potential exposure to laboratory personnel and the environment.

Operational Plan

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed, clearly labeled container.

  • Recommended storage conditions are dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years) storage.

2. Engineering Controls and Personal Protective Equipment (PPE):

  • All handling of solid this compound or solutions should be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to prevent inhalation of airborne particles.[2][3]

  • Engineering controls are the primary means of exposure control, with PPE serving as a secondary barrier.[3][4]

  • Personnel must be thoroughly trained on the proper use and limitations of all PPE.[5][6][7]

3. Handling and Preparation of Solutions:

  • Before handling, ensure that an emergency shower and eyewash station are readily accessible.[7]

  • Wear the appropriate PPE as detailed in the table below.

  • When weighing the solid compound, use a ventilated balance enclosure to minimize the dispersion of dust.[2]

  • Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

  • After handling, thoroughly wash hands and forearms with soap and water.[8] Contaminated PPE should be removed and disposed of properly.

Personal Protective Equipment (PPE) Summary

Protection TypeRequired EquipmentKey Specifications & Best Practices
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be tightly fitting. A face shield should be worn over goggles to provide additional protection against splashes.
Skin & Body Protection Chemical-Resistant Gloves (Double Gloving Recommended)Use nitrile or neoprene gloves. Given the lack of specific breakthrough time data, it is advisable to double-glove and change gloves immediately if contamination is suspected.
Disposable Gown or Lab CoatA disposable gown provides a higher level of protection. If a lab coat is used, it should be buttoned and have tight-fitting cuffs.
Respiratory Protection NIOSH-Approved RespiratorA respirator (e.g., N95 or higher) may be required depending on the quantity of material being handled and the effectiveness of the engineering controls. A formal respiratory protection program, including fit testing, is necessary for all respirator use.

Disposal Plan

The proper disposal of potent pharmaceutical compounds is critical to prevent environmental contamination and accidental exposure.[9][10]

1. Waste Segregation:

  • Hazardous Chemical Waste: This includes unused or expired neat compounds, stock solutions, and any materials heavily contaminated with this compound. This waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][11]

  • Trace Contaminated Waste: Items with minimal contamination, such as used PPE (gloves, gowns), weigh boats, and absorbent pads, should be collected in a separate, clearly marked waste stream for trace chemical waste.[9]

  • Sharps Waste: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container. Do not recap needles.[9]

2. Disposal Procedure:

  • Never dispose of this compound or its waste down the drain or in the regular trash.[9][11]

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11] Follow their specific procedures for hazardous waste pickup and disposal. Incineration is a common and effective method for destroying potent pharmaceutical compounds.[12]

  • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and cleaning agent after work is complete.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal A Risk Assessment & Review of Procedures B Don Appropriate PPE A->B C Prepare Engineering Controls (Fume Hood) B->C D Weigh Solid Compound in Ventilated Enclosure C->D E Prepare Solution in Fume Hood D->E F Perform Experiment E->F G Segregate Waste (Hazardous, Trace, Sharps) F->G H Decontaminate Work Surfaces G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J K Store Hazardous Waste in Designated Area J->K L Arrange for EHS Waste Pickup K->L

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.